9(2H)-Acridinone, 1,3,4,10-tetrahydro-
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,4,10-tetrahydro-1H-acridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEXTAUZJWYDJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157142 | |
| Record name | 9(2H)-Acridinone, 1,3,4,10-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56717-04-5, 13161-85-8 | |
| Record name | 1,2,3,4-Tetrahydro-9-acridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56717-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydroacridone | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13161-85-8 | |
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| Record name | 9(2H)-Acridinone, 1,3,4,10-tetrahydro- | |
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| Record name | 1,2,3,4-Tetrahydro-9-acridanone | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 1,2,3,4-TETRAHYDROACRIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFR4CG6V1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 9(2H)-Acridinone, 1,3,4,10-tetrahydro-
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of 9(2H)-Acridinone, 1,3,4,10-tetrahydro-, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Belonging to the acridine derivatives class, this molecule serves as a crucial scaffold for developing therapeutics targeting neurodegenerative diseases like Alzheimer's and for creating novel antimalarial agents.[1] This document details a robust synthetic methodology, rooted in established organic chemistry principles, and outlines a comprehensive, multi-technique approach for its structural elucidation and purity confirmation. The protocols and explanations herein are designed for researchers, chemists, and professionals in the pharmaceutical sciences, offering both practical, step-by-step instructions and the underlying scientific rationale for key experimental choices.
Introduction and Significance
9(2H)-Acridinone, 1,3,4,10-tetrahydro- (CAS Registry Number: 13161-85-8) is a partially saturated tricyclic aromatic compound with the molecular formula C₁₃H₁₃NO and a molecular weight of approximately 199.25 g/mol .[1] Its core structure, the tetrahydroacridinone (THA) scaffold, is a "privileged" substructure in drug discovery, known for its ability to interact with various biological targets.[1]
The primary pharmacological interest in this compound and its derivatives stems from their activity as acetylcholinesterase (AChE) inhibitors.[1] By inhibiting AChE, these molecules can increase the levels of the neurotransmitter acetylcholine in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease.[1] Furthermore, the acridine nucleus is known for its DNA intercalating properties, leading to applications as antimalarial and anticancer agents.[1][2] Beyond its therapeutic potential, the distinct spectral properties of the acridinone system make it a candidate for use in analytical chemistry as a fluorescent marker.[1]
This guide provides a validated framework for the reliable synthesis and rigorous characterization of this important molecular entity.
Synthesis Methodology: A Rational Approach
The synthesis of the tetrahydroacridinone core is most effectively achieved through a cyclocondensation reaction, a variation of the well-established Friedländer annulation.[3][4][5] This versatile and straightforward method involves the condensation of an o-aminoaryl carbonyl compound with a reactant containing an α-methylene ketone.[6][7]
For the synthesis of 9(2H)-Acridinone, 1,3,4,10-tetrahydro-, the logical precursors are anthranilic acid (an o-aminoaryl carboxylic acid) and 1,3-cyclohexanedione (a cyclic ketone with reactive α-methylene groups). The reaction proceeds via an initial condensation followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the final tricyclic product.
Overall Synthetic Workflow
The synthesis can be conceptualized as a one-pot, two-step process involving nucleophilic addition-elimination followed by electrophilic aromatic substitution (cyclization).
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system; successful completion of each step is confirmed by the characterization of the final product.
Materials and Reagents:
-
Anthranilic Acid (99%)
-
1,3-Cyclohexanedione (97%)
-
Polyphosphoric Acid (PPA) or Eaton's Reagent (Phosphorus pentoxide in methanesulfonic acid)
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
Ethanol (95%)
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine anthranilic acid (0.1 mol) and 1,3-cyclohexanedione (0.1 mol).
-
Acid Catalyst Addition (The "Why"): Add Polyphosphoric Acid (PPA, ~100 g) to the flask. PPA serves a dual purpose: it is a powerful dehydrating agent and a non-nucleophilic Brønsted acid catalyst. This is critical for promoting the intramolecular Friedel-Crafts-type acylation (cyclization) onto the aromatic ring while minimizing side reactions. An alternative, Eaton's reagent, can offer better solubility and milder conditions.
-
Cyclization Reaction: Heat the mixture to 120-140 °C with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 Ethyl Acetate:Hexane mobile phase. The disappearance of starting materials indicates completion.
-
Work-up and Neutralization: Allow the reaction mixture to cool to approximately 80 °C. Cautiously pour the hot, viscous mixture into a beaker containing 500 mL of ice-cold deionized water while stirring. This will precipitate the crude product and hydrolyze the PPA.
-
Isolation: Stir the resulting suspension for 30 minutes until a filterable solid forms. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
Filtration and Washing: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with copious amounts of deionized water to remove any inorganic salts, followed by a small amount of cold ethanol to remove highly soluble organic impurities.
-
Purification (The "Trustworthiness"): The trustworthiness of the final compound's identity relies on its purity. Recrystallization is the most effective method here. Dissolve the crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60 °C.
Comprehensive Characterization
A multi-faceted analytical approach is mandatory to unambiguously confirm the structure and purity of the synthesized 9(2H)-Acridinone, 1,3,4,10-tetrahydro-. Each technique provides orthogonal data, which, when combined, creates a self-validating characterization package.
Caption: Logical workflow for the characterization of the final product.
Characterization Data Summary
The following table summarizes the expected analytical data for 9(2H)-Acridinone, 1,3,4,10-tetrahydro-.
| Parameter | Technique | Expected Value / Observation | Source(s) |
| Molecular Formula | - | C₁₃H₁₃NO | [1] |
| Molecular Weight | - | 199.25 g/mol | [1] |
| Molecular Ion (M+) | Mass Spectrometry (EI) | m/z = 199 | [8] |
| ¹H NMR | NMR Spectroscopy | Signals expected in both aromatic (~7-8 ppm) and aliphatic (~1.5-3.0 ppm) regions. A broad singlet for the N-H proton. | Inferred from structure |
| ¹³C NMR | NMR Spectroscopy | Signals for carbonyl carbon (~170-180 ppm), aromatic carbons (~110-140 ppm), and aliphatic carbons (~20-40 ppm). | Inferred from structure |
| C=O Stretch | IR Spectroscopy | Strong absorption band around 1650-1690 cm⁻¹ | |
| N-H Stretch | IR Spectroscopy | Medium absorption band around 3200-3400 cm⁻¹ | |
| Melting Point | Melting Point Apparatus | Typically ranges from 150 °C to 160 °C, sharp range indicates high purity. | [1] |
| Appearance | Visual Inspection | Off-white to pale yellow crystalline solid. | General knowledge |
Standard Operating Protocols for Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. Integrate the signals to determine the relative number of protons. Key signals include multiplets for the aromatic protons and the aliphatic protons of the cyclohexanone ring.
-
¹³C NMR Acquisition: Acquire a carbon NMR spectrum (e.g., using a broadband decoupled sequence). This will confirm the number of unique carbon environments, including the characteristic downfield shift of the carbonyl carbon.
-
Rationale: NMR provides the definitive connectivity map of the molecule, confirming the successful formation of the tricyclic ring system.
B. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Analyze the sample using Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺). For this compound, the primary peak of interest will be at m/z = 199.[8]
-
Rationale: MS provides an exact mass, offering unequivocal confirmation of the compound's molecular formula and weight.
C. Infrared (IR) Spectroscopy
-
Sample Preparation: Use the sample as a neat solid with an Attenuated Total Reflectance (ATR) accessory, or prepare a KBr pellet.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption peaks. Crucial peaks to confirm are the carbonyl (C=O) stretch of the acridinone and the N-H stretch from the secondary amine within the ring.
-
Rationale: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups, validating that the desired chemical transformations have occurred.
Conclusion
This guide has outlined a robust and rational methodology for the synthesis of 9(2H)-Acridinone, 1,3,4,10-tetrahydro-, a molecule of considerable importance in modern drug discovery. The featured synthesis, based on the Friedländer annulation, is efficient and utilizes common laboratory reagents. The subsequent characterization workflow, employing a suite of orthogonal analytical techniques, establishes a self-validating system to ensure the unequivocal identification and purity of the final compound. By explaining the causality behind experimental choices, this document provides researchers with the foundational knowledge required to confidently produce and validate this valuable chemical scaffold for further investigation and development.
References
- EvitaChem. (n.d.). 9(2H)-Acridinone, 1,3,4,10-tetrahydro- (EVT-310469).
-
National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroacridone. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Borsche–Drechsel cyclization. Retrieved from [Link]
- Merck & Co. (n.d.).
- Wiley Online Library. (n.d.).
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Borsche–Drechsel cyclization. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectrum of compounds. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESES AND BIOLOGICAL STUDIES OF NOVEL 9(10H)
-
National Institute of Standards and Technology. (n.d.). 9(10H)-Acridinone. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-nitro-1,3,4,10-tetrahydroacridin-9(2H)-one. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Borsche‐Drechsel cyclization. Retrieved from [Link]
-
Chemical-Suppliers. (n.d.). 9(2H)-acridinone, 1,3,4,10-tetrahydro-. Retrieved from [Link]
- Taylor & Francis Online. (2018). One Pot Three Component Synthesis of Substituted 3,4,6,7-Tetrahydro-3,3,6,6-Tetramethyl-9,10-Diphenylacridine-1,8(2H,5H,9H,10H)-Diones Catalyzed by Mesostrucrted In2O3-SiO2.
-
ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Retrieved from [Link]
- Thieme. (n.d.). Product Class 10: Acridin-9(10H)
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
P&S Chemicals. (n.d.). Product information, 1,2,3,4-Tetrahydro-9-acridanone. Retrieved from [Link]
- PubMed. (2017). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery.
-
ResearchGate. (n.d.). Water Mediated Synthesis of Substituted Quinolines — A New Green Approach to the Friedlaender Annulation. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 9(10H)-Acridinone. NIST Chemistry WebBook. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 1-Hydroxy-3-methoxy-10-methyl-9(10H)-acridinone. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 9(10H)-Acridinone. NIST Chemistry WebBook. Retrieved from [Link]
- YouTube. (2023).
Sources
- 1. Buy 9(2H)-Acridinone, 1,3,4,10-tetrahydro- (EVT-310469) | 13161-85-8 [evitachem.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. researchgate.net [researchgate.net]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. 1,2,3,4,9,10-HEXAHYDROACRIDIN-9-ONE(13161-85-8) 1H NMR [m.chemicalbook.com]
Introduction: The Strategic Importance of Tetrahydroacridinones in Modern Drug Discovery
An In-depth Technical Guide to the Physicochemical Properties of 1,3,4,10-Tetrahydro-9(2H)-acridinone
The heterocyclic scaffold of 1,3,4,10-tetrahydro-9(2H)-acridinone represents a cornerstone in medicinal chemistry, serving as a critical pharmacophore in the development of novel therapeutics. Derivatives of this core structure have garnered significant attention for their broad spectrum of biological activities, including potential applications in treating Alzheimer's disease, malaria, and various cancers.[1][2][3][4] The efficacy and safety profile of any drug candidate are inextricably linked to its physicochemical properties. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic window.
This technical guide provides a comprehensive analysis of the core physicochemical properties of 1,3,4,10-tetrahydro-9(2H)-acridinone. Moving beyond a simple data sheet, this document elucidates the causal relationships between the molecule's structure and its behavior in both in vitro and in vivo systems. We will explore experimental methodologies and computational predictions, offering a holistic view for researchers, scientists, and drug development professionals aiming to leverage this versatile scaffold.
Molecular Identity and Structural Attributes
A precise understanding of the molecule's fundamental identity is the foundation of all further characterization.
Systematic Nomenclature: The compound is systematically named 1,3,4,10-tetrahydro-9(2H)-acridinone according to IUPAC conventions.[1] Common synonyms include 1,2,3,4-Tetrahydro-9-acridanone and 1,2,3,4-Tetrahydro-9(10H)-acridone.[5][6]
Structural Representation: The molecule features a tricyclic system where two aromatic rings are fused to a partially saturated pyridine ring containing a ketone functional group.[1] This hybrid structure imparts a unique combination of rigidity and conformational flexibility.
Caption: Workflow for physicochemical characterization of a drug candidate.
Thermal and Spectroscopic Profile
Spectroscopic analysis provides an empirical fingerprint of the molecule, confirming its identity and purity, while thermal properties are important for material handling and formulation.
Thermal Properties:
-
Melting Point: Typically ranges from 150 °C to 160 °C, depending on purity. [1]This is significantly lower than the parent acridone (>300 °C), reflecting how the disruption of the fully planar aromatic system by hydrogenation reduces crystal lattice energy. [7] Spectroscopic Data:
| Technique | Observation / Data | Significance |
| UV-Visible Spectroscopy | Exhibits characteristic UV-visible absorption spectra. [1]The parent acridone shows λmax at 380 nm and 399 nm. [7] | The extended chromophore allows for sensitive detection. Changes in this spectrum upon binding to biological targets (like DNA) can be used to study binding modes and affinities. |
| Infrared (IR) Spectroscopy | Expected peaks include a strong C=O stretch (~1650-1700 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹), C-N stretches, and aromatic C-H stretches. | Confirms the presence of key functional groups essential for the molecule's identity and biological interactions (e.g., hydrogen bonding). |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR would show distinct signals for aromatic protons, aliphatic protons on the saturated ring, and the N-H proton. ¹³C NMR would confirm the number of unique carbon environments. | Provides definitive structural confirmation by mapping the connectivity of atoms within the molecule. |
| Mass Spectrometry (MS) | Key fragments observed at m/z: 199 (M⁺), 198, 184, 102. [8] | Confirms the molecular weight and provides fragmentation patterns that serve as a unique identifier for the compound in complex mixtures, such as biological samples. |
Structure-Property Relationships and Chemical Reactivity
The physicochemical properties of 1,3,4,10-tetrahydro-9(2H)-acridinone are a direct consequence of its unique structural features. Understanding these relationships is key to designing superior analogues.
Caption: Key structure-property-activity relationships of the core scaffold.
The secondary amine and the ketone's carbonyl group are key sites for chemical modification, allowing for the synthesis of diverse libraries of derivatives. [1]These derivatives can be designed to fine-tune the physicochemical properties—for example, adding polar groups to increase solubility or altering substituents on the aromatic rings to modulate lipophilicity and target specificity. The compound's role as an acetylcholinesterase inhibitor is a primary mechanism of action explored for Alzheimer's therapeutics. [1]
Conclusion
1,3,4,10-tetrahydro-9(2H)-acridinone is a molecule of significant pharmaceutical interest, defined by a balanced set of physicochemical properties. Its moderate lipophilicity, hydrogen bonding capability, and rigid, planar core make it an excellent starting point for the design of bioactive compounds. A thorough understanding and methodical evaluation of the properties detailed in this guide are essential for any research program aiming to translate the potential of this scaffold into clinically successful therapeutics. The strategic application of both computational predictions and empirical measurements will continue to accelerate the development of next-generation acridinone-based drugs.
References
- 9(2H)-Acridinone, 1,3,4,10-tetrahydro- (EVT-310469), EvitaChem.
- 7-nitro-1,3,4,10-tetrahydroacridin-9(2H)-one, PubChem.
- Recent developments in the synthesis and biological activity of acridine/acridone analogues, RSC Advances.
- A REVIEW OF PUBLISHED DATA ON ACRIDINE DERIVATIVES WITH DIFFERENT BIOLOGICAL ACTIVITIES, CORE.
- 9(10H)-ACRIDONE, ChemicalBook.
- 1,2,3,4-Tetrahydroacridone, PubChem.
- Product Class 10: Acridin-9(10H)
- SYNTHESES AND BIOLOGICAL STUDIES OF NOVEL 9(10H)
- Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and
- 9(2H)-acridinone, 1,3,4,10-tetrahydro-, Chemical-Suppliers.com.
- 1,2,3,4-Tetrahydro-9-acridanone 97%, Sigma-Aldrich.
- 1,2,3,4-Tetrahydro-9-acridanone 97%, Sigma-Aldrich.
- 1,4-Dimethoxy-9(10H)-acridinone Derivatives. Synthesis, DNA Binding Studies and Trypanocidal Activity, PubMed.
- Synthesis, Characterization and Biological Evaluation of Novel Acridine Derivatives for Anti-Inflammatory and Analgesic Activities, Indian Journal of Pharmaceutical Sciences.
- 1,2,3,4-Tetrahydro-9(10H)-acridone, J-GLOBAL.
- 1,2,3,4-Tetrahydro-9-acridanone, P&S Chemicals.
- pKa D
- 9(2H)-Acridinone, 1,3,4,10-tetrahydro- (Cas 13161-85-8), Parchem.
Sources
- 1. Buy 9(2H)-Acridinone, 1,3,4,10-tetrahydro- (EVT-310469) | 13161-85-8 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. ijpsonline.com [ijpsonline.com]
- 5. 1,2,3,4-Tetrahydro-9(10H)-acridone | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 6. pschemicals.com [pschemicals.com]
- 7. 9(10H)-ACRIDONE | 578-95-0 [chemicalbook.com]
- 8. 1,2,3,4-Tetrahydroacridone | C13H13NO | CID 95996 - PubChem [pubchem.ncbi.nlm.nih.gov]
"spectroscopic analysis (NMR, IR, UV-Vis) of 9(2H)-Acridinone, 1,3,4,10-tetrahydro-"
An In-Depth Technical Guide to the Spectroscopic Analysis of 1,3,4,10-tetrahydro-9(2H)-acridinone
Foreword: The Analytical Imperative in Modern Drug Discovery
In the landscape of contemporary drug development and materials science, the unambiguous structural confirmation of a synthesized molecule is not merely a procedural step but the bedrock of all subsequent research. For heterocyclic scaffolds like 1,3,4,10-tetrahydro-9(2H)-acridinone, which serve as foundational skeletons for a range of pharmacologically active agents, this analytical rigor is paramount.[1] This guide provides a comprehensive, field-proven approach to the spectroscopic characterization of this specific acridinone derivative. We move beyond rote data reporting to delve into the causal logic behind our analytical choices, interpreting spectral data as a cohesive narrative that validates the target molecular architecture. Herein, we detail the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, not as isolated techniques, but as a synergistic toolkit for complete molecular elucidation.
The Molecular Blueprint: Structural Features of 1,3,4,10-tetrahydro-9(2H)-acridinone
Before delving into the spectroscopic data, a foundational understanding of the target structure is essential. 1,3,4,10-tetrahydro-9(2H)-acridinone is a rigid, polycyclic molecule featuring a unique fusion of distinct chemical environments. Our analytical goal is to find definitive spectroscopic evidence for each of these features.
The key structural components are:
-
Aromatic System: A disubstituted benzene ring.
-
Saturated Carbocyclic Ring: A partially saturated six-membered ring.
-
α,β-Unsaturated Amide (Lactam): A cyclic amide where the carbonyl is conjugated with a carbon-carbon double bond. This forms a conjugated enone-like system which is a critical chromophore.
-
Secondary Amine (NH): A protonated nitrogen atom integral to the heterocyclic core.
These features are illustrated in the structure below, with key positions numbered according to IUPAC convention for clarity in the subsequent NMR analysis.
Caption: Figure 1: Structure of 1,3,4,10-tetrahydro-9(2H)-acridinone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.
Causality Behind Experimental Choices
The choice of deuterated solvent is critical. While CDCl₃ is a common choice, its ability to act as a hydrogen bond acceptor is weak. For a molecule with an N-H proton, a solvent like DMSO-d₆ is often superior. It forms stronger hydrogen bonds, which slows the rate of proton exchange and often results in a sharper, more easily identifiable N-H signal.[2] Furthermore, comparing spectra in different solvents can help confirm the assignment of labile protons. For this guide, we will predict the spectrum in a standard solvent like CDCl₃, while noting the expected behavior in DMSO-d₆.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the dried compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a standard 5 mm NMR tube. Ensure complete dissolution.
-
Referencing: The solvent peak itself is typically used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[3] Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
Acquisition: Acquire the ¹H spectrum using a standard pulse program. A typical experiment on a 400 MHz spectrometer involves 16-32 scans.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, several hundred to a few thousand scans may be required to achieve an adequate signal-to-noise ratio.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a map of all proton environments. We anticipate four distinct regions of signals.
| Proton Assignment (Position) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| NH (10) | 8.0 - 10.0 (Broad) | Singlet (broad) | 1H | The N-H proton of the lactam is deshielded by the adjacent carbonyl and aromatic system. Its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.[4] |
| Aromatic H (5, 6, 7, 8) | 7.0 - 8.0 | Multiplets | 4H | Protons on the benzene ring are in a deshielded environment due to the aromatic ring current. The specific splitting pattern (e.g., doublets, triplets) will depend on their coupling to adjacent aromatic protons.[5] |
| Aliphatic CH ₂ (1, 4) | 2.5 - 3.0 | Multiplets | 4H | These methylene protons are adjacent to sp² centers (the C4b-C10a double bond and the N10 atom). This proximity to electron-withdrawing groups results in a downfield shift compared to typical alkanes.[6] |
| Aliphatic CH ₂ (2, 3) | 1.8 - 2.4 | Multiplets | 4H | These methylene protons are further from the deshielding groups and are expected to appear at a more shielded (upfield) position, typical of saturated cycloalkane protons. |
Table 1: Predicted ¹H NMR Chemical Shifts and Assignments.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals every unique carbon environment in the molecule.
| Carbon Assignment (Position) | Predicted δ (ppm) | Rationale |
| C =O (9) | 170 - 180 | The carbonyl carbon of the conjugated lactam is highly deshielded and appears far downfield, a characteristic signature for this functional group.[4] |
| Aromatic/Olefinic C (4a, 4b, 5, 6, 7, 8, 8a, 9a, 10a) | 115 - 150 | This region contains all sp² hybridized carbons from the benzene ring and the enone system. Carbons bonded to nitrogen (C9a, C10a) and quaternary carbons (C4a, C4b, C8a) will have distinct shifts. |
| Aliphatic C H₂ (1, 4) | 30 - 40 | These sp³ carbons are adjacent to sp² centers, leading to a downfield shift relative to other aliphatic carbons. |
| Aliphatic C H₂ (2, 3) | 20 - 30 | These carbons are in a standard saturated aliphatic environment and are expected in the high-field region of the spectrum. |
Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments.
Caption: Figure 2: Logical workflow for NMR spectral interpretation.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups based on their characteristic vibrational frequencies. It serves as an excellent confirmation of the key bonds predicted by the molecular structure.
Causality Behind Experimental Choices
Modern IR analysis is most commonly performed using an Attenuated Total Reflectance (ATR) accessory. This is a field-proven choice because it requires minimal sample preparation (a small amount of solid is simply placed on the crystal) and provides high-quality, reproducible spectra without the need for preparing KBr pellets.
Experimental Protocol: ATR-IR Acquisition
-
Background Scan: With the ATR crystal clean, perform a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
IR Spectral Analysis
The IR spectrum should display several strong, characteristic absorption bands that serve as definitive evidence for the key functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch | 3200 - 3400 | Medium, Broad | Characteristic of a secondary amine/amide N-H bond involved in hydrogen bonding.[7][8] |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Stretching vibration of sp² C-H bonds in the aromatic ring.[7] |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong | Stretching vibrations of the sp³ C-H bonds in the saturated ring. |
| C=O Stretch (Amide I) | 1650 - 1680 | Very Strong | This is a key diagnostic peak. The frequency is lower than a simple ketone (~1715 cm⁻¹) due to conjugation with the double bond and the resonance contribution from the nitrogen atom.[7][9][10] |
| C=C Stretch | 1600 - 1640 | Medium | Stretching of the carbon-carbon double bond within the conjugated system. |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable | Skeletal vibrations of the aromatic ring, often appearing as a pair of sharp peaks.[7] |
Table 3: Key Diagnostic IR Absorption Bands.
UV-Visible (UV-Vis) Spectroscopy: Mapping the Conjugated π-System
UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. It is particularly sensitive to the presence and extent of conjugated π-systems, which act as chromophores.
Causality Behind Experimental Choices
The choice of solvent is crucial as it can influence the position of absorption maxima (solvatochromism). A polar solvent like ethanol or methanol is a standard choice as it can interact with the molecule's ground and excited states. It's important to use a UV-grade solvent that is transparent in the wavelength range of interest (typically >220 nm).
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Solution Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol) of a precisely known concentration (typically in the 10⁻⁵ to 10⁻⁴ M range).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and run a baseline scan to zero the instrument.
-
Sample Measurement: Replace the solvent with the sample solution and acquire the absorption spectrum, typically from 200 to 500 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
UV-Vis Spectral Analysis
The chromophore in 1,3,4,10-tetrahydro-9(2H)-acridinone is the extended conjugated system encompassing the benzene ring fused to the enone-amide moiety. This extensive conjugation significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[11][12]
-
π → π* Transitions: We expect to see strong, high-intensity absorption bands corresponding to π → π* electronic transitions. For extended aromatic systems like acridones, these typically appear at multiple wavelengths, with prominent peaks often observed in the 250-400 nm range.[13][14][15] The increased conjugation compared to a simple enone or benzene ring results in a bathochromic (red) shift to longer wavelengths.[16][17]
-
n → π* Transitions: A weaker absorption corresponding to the n → π* transition of the carbonyl group's non-bonding electrons may also be present at a longer wavelength, but it is often obscured by the much more intense π → π* bands.[13]
| Electronic Transition | Expected λₘₐₓ (nm) | Relative Intensity (ε) |
| π → π | ~250 - 280 | High |
| π → π | ~350 - 400 | High |
| n → π* | > 400 | Low (May be obscured) |
Table 4: Predicted UV-Vis Absorption Maxima.
Caption: Figure 3: Relationship between conjugation and UV-Vis absorption.[11][12][17]
Conclusion: A Synergistic and Self-Validating Analysis
The structural elucidation of 1,3,4,10-tetrahydro-9(2H)-acridinone is a clear demonstration of the power of a multi-technique spectroscopic approach.
-
NMR provides the definitive atomic framework, mapping out the proton and carbon skeletons and their connectivity.
-
IR rapidly confirms the presence of the critical N-H and conjugated C=O functional groups, validating the core lactam structure.
-
UV-Vis characterizes the electronic nature of the molecule, confirming the extended π-conjugation responsible for its light-absorbing properties.
Each technique provides a piece of the puzzle, and together, they form a cohesive and self-validating dataset that allows researchers and drug development professionals to proceed with confidence in the identity and integrity of their material. This rigorous analytical foundation is indispensable for the advancement of chemical and pharmaceutical sciences.
References
- Ultraviolet spectra of enes and enones. (2021). YouTube.
- Interpreting Ultraviolet Spectra: The Effect of Conjugation. (n.d.). Organic Chemistry Class Notes.
- Carbonyl - compounds - IR - spectroscopy. (n.d.). Source not specified.
- 6.3: IR Spectrum and Characteristic Absorption Bands. (2021). Chemistry LibreTexts.
- Infrared Spectrometry. (n.d.). MSU chemistry.
- 14.8 Interpreting Ultraviolet Spectra: The Effect of Conjugation. (2023). Organic Chemistry | OpenStax.
- 9(2H)-Acridinone, 1,3,4,10-tetrahydro-. (n.d.). EvitaChem.
- 1H and 13C NMR spectroscopy of 9-acridinones. (2025). ResearchGate.
- Video: IR Frequency Region: Alkene and Carbonyl Stretching. (2024). JoVE.
- Acridone. (n.d.). PhotochemCAD.
- UV-Vis Spectroscopy and Conjugated Systems. (2019). YouTube.
- Ultraviolet Region - Molecular Structure And Absorption Spectra. (n.d.). Jack Westin.
- NMR Chemical Shift Values Table. (n.d.). Chemistry Steps.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Source not specified.
- Chemical shifts. (n.d.). UCL.
- Proton NMR Table. (n.d.). MSU chemistry.
- 9(10H)-Acridone. (n.d.). NIST WebBook.
Sources
- 1. Buy 9(2H)-Acridinone, 1,3,4,10-tetrahydro- (EVT-310469) | 13161-85-8 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Proton NMR Table [www2.chemistry.msu.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Infrared Spectrometry [www2.chemistry.msu.edu]
- 9. chem.pg.edu.pl [chem.pg.edu.pl]
- 10. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 11. 14.8 Interpreting Ultraviolet Spectra: The Effect of Conjugation - Organic Chemistry | OpenStax [openstax.org]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. PhotochemCAD | Acridone [photochemcad.com]
- 15. 9(10H)-Acridinone [webbook.nist.gov]
- 16. fiveable.me [fiveable.me]
- 17. jackwestin.com [jackwestin.com]
An In-depth Technical Guide to the Crystal Structure of 1,3,4,10-tetrahydro-9(2H)-Acridinone: A Keystone for Advanced Drug Development
This guide provides a comprehensive technical overview of the crystal structure of 1,3,4,10-tetrahydro-9(2H)-acridinone, a heterocyclic compound of significant interest in medicinal chemistry. The structural insights presented herein are pivotal for researchers, scientists, and drug development professionals engaged in the rational design of novel therapeutics targeting a range of diseases, including neurodegenerative disorders and infectious diseases.
Introduction: The Significance of 1,3,4,10-tetrahydro-9(2H)-Acridinone
1,3,4,10-tetrahydro-9(2H)-acridinone, with the chemical formula C₁₃H₁₃NO and a molecular weight of approximately 199.25 g/mol , belongs to the acridone family of compounds.[1][2] Acridone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The partially saturated tetrahydro- derivative, the focus of this guide, has garnered particular attention for its potential as an acetylcholinesterase (AChE) inhibitor, a key target in the therapeutic management of Alzheimer's disease.[1]
Understanding the precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to elucidating its physicochemical properties and biological activity. The crystal structure provides invaluable information on molecular conformation, intermolecular interactions, and packing motifs, which collectively govern solubility, stability, and bioavailability. For drug development professionals, this knowledge is paramount for structure-based drug design and lead optimization.
While a definitive, publicly available single-crystal X-ray diffraction study for 1,3,4,10-tetrahydro-9(2H)-acridinone (CAS 13161-85-8) is not readily found in crystallographic databases as of the latest search, this guide will provide a comprehensive framework for its determination and analysis. This includes a detailed synthesis protocol, proposed crystallization strategies, a standard X-ray crystallographic workflow, and complementary computational analysis.
Synthesis and Crystallization
The synthesis of 1,3,4,10-tetrahydro-9(2H)-acridinone can be achieved through several established routes, with the Ullmann condensation being a common and effective method for creating the acridone scaffold.[3][6]
Proposed Synthesis Protocol
A plausible and efficient synthesis route involves the cyclization of N-phenylanthranilic acid derivatives. A general procedure is outlined below:
Step 1: Synthesis of N-phenylanthranilic acid
A mixture of an appropriate aniline derivative and o-chlorobenzoic acid is heated in the presence of a copper catalyst and a base, such as potassium carbonate.[7]
Step 2: Cyclization to form the acridone core
The resulting N-phenylanthranilic acid is then cyclized using a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), under heating to yield the acridone derivative.[4][7]
Step 3: Hydrogenation of the acridone
To obtain the tetrahydro- derivative, the acridone product from Step 2 is subjected to catalytic hydrogenation. This is typically carried out using a palladium or platinum catalyst under a hydrogen atmosphere.[1]
A generalized workflow for the synthesis is depicted in the following diagram:
Caption: Proposed synthetic workflow for 1,3,4,10-tetrahydro-9(2H)-acridinone.
Crystallization Strategies
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical yet often challenging step. For acridone derivatives, several crystallization techniques can be employed. The choice of solvent is crucial, and a screening of various solvents with different polarities is recommended.
Recommended Crystallization Techniques:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol/water, methanol/dichloromethane) is allowed to evaporate slowly at room temperature or in a controlled environment.[8]
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound solution can induce crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
Crystal Structure Determination and Analysis
The gold standard for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction.
Experimental Protocol for X-ray Crystallography
A detailed, step-by-step methodology for the crystallographic analysis of a suitable single crystal of 1,3,4,10-tetrahydro-9(2H)-acridinone is as follows:
-
Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions are refined using full-matrix least-squares procedures.
The following diagram illustrates the experimental workflow for crystal structure determination:
Caption: Experimental workflow for single-crystal X-ray diffraction.
Anticipated Crystallographic Data and Molecular Geometry
Based on the crystal structures of related acridone and tetrahydroacridine derivatives, we can anticipate some key structural features.[9][10]
| Parameter | Anticipated Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| Key Bond Lengths | C=O: ~1.23 Å, C-N: ~1.38 Å |
| Key Bond Angles | Angles around sp² carbons: ~120°, Angles in the tetrahydro ring: ~109.5° |
| Dihedral Angles | The acridone core is expected to be nearly planar. |
The molecular geometry of 1,3,4,10-tetrahydro-9(2H)-acridinone will feature a tricyclic system with a central, partially saturated heterocyclic ring. The planarity of the acridone moiety is a key feature that facilitates π-π stacking interactions in the crystal lattice.[3]
Computational Analysis: A Complementary Approach
In the absence of experimental crystal data, or to further enrich experimental findings, computational chemistry techniques such as Density Functional Theory (DFT) are invaluable.[11]
DFT Calculations
DFT calculations can be employed to:
-
Optimize the molecular geometry: To predict the most stable conformation of the molecule.
-
Calculate electronic properties: Including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the molecule's reactivity and electronic transitions.[12]
-
Simulate vibrational spectra (IR and Raman): To aid in the characterization of the synthesized compound.
-
Predict intermolecular interactions: To understand the forces driving crystal packing.
These calculations are typically performed using software packages like Gaussian, with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[6]
Structure-Activity Relationship and Drug Development Implications
The structural features of 1,3,4,10-tetrahydro-9(2H)-acridinone are directly linked to its biological activity. The planar acridone system is known to intercalate with DNA, a mechanism relevant to its anticancer properties.[5] For its role as an AChE inhibitor, the tetrahydroacridine core is a crucial pharmacophore.
The crystal structure can reveal key details for drug design:
-
Identification of hydrogen bond donors and acceptors: Essential for designing molecules with improved binding affinity to target proteins.
-
Understanding of lipophilic and hydrophilic regions: Important for optimizing pharmacokinetic properties.
-
Conformational analysis: Provides insights into the bioactive conformation of the molecule.
Structure-activity relationship (SAR) studies on related tetrahydroacridine derivatives have shown that substitutions on the acridine ring can significantly modulate their inhibitory potency and selectivity.[13][14][15][16][17]
Conclusion
While the definitive crystal structure of 1,3,4,10-tetrahydro-9(2H)-acridinone awaits experimental elucidation, this guide provides a robust framework for its synthesis, crystallization, and structural analysis. The integration of experimental X-ray crystallography with computational DFT studies will offer a comprehensive understanding of this important molecule. The detailed structural knowledge will undoubtedly accelerate the rational design of novel and more effective therapeutic agents based on the tetrahydroacridinone scaffold, with significant implications for the treatment of Alzheimer's disease and other challenging medical conditions.
References
-
Structural, electronic, and NLO properties of two acridone alkaloîds: DFT and TD-DFT studies. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Structural data of acridone derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
A systematic computational study of acridine derivatives through conceptual density functional theory. (n.d.). Bejoy Narayan Mahavidyalaya. Retrieved January 12, 2026, from [Link]
-
Chemistry of Acridone and its analogues: A review. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 12, 2026, from [Link]
-
Structural diversity of cocrystals formed from acridine and two isomers of hydroxybenzaldehyde. (2022). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
A systematic computational study of acridine derivatives through conceptual density functional theory. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Exploring the molecular landscape of multicomponent crystals formed by naproxen drug and acridines. (2022). CrystEngComm. Retrieved January 12, 2026, from [Link]
-
Novel acridone derivatives performed using DFT, including design, synthesis, characterization and anti-oxidant and anti-mitotic activity screening. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Green Synthesis of 9-Acridone Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 12, 2026, from [Link]
-
Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. (2024). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Interaction of 9-Acridinyl Amino Acid Derivatives with Pristine and Functionalized SWCNT: An ONIOM Study. (2020). Physical Chemistry Research. Retrieved January 12, 2026, from [Link]
-
Structure-activity relationship of novel acridone derivatives as antiproliferative agents. (2021). Bioorganic & Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
-
Synthesis and crystal structure of 1,2,3,4-tetrahydro-9-aminoacridine tetrachlorozincate(II) monohydrate. (2010). Cherry. Retrieved January 12, 2026, from [Link]
-
Product Class 10: Acridin-9(10H)-ones and Related Systems. (n.d.). Science of Synthesis. Retrieved January 12, 2026, from [Link]
-
Acridone. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
SYNTHESES AND BIOLOGICAL STUDIES OF NOVEL 9(10H)-ACRIDONE DERIVATIVES. (2010). Acta Poloniae Pharmaceutica. Retrieved January 12, 2026, from [Link]
-
Synthesis and characterization of some acridone derivatives. (n.d.). Iraqi Journal of Pharmaceutical Sciences. Retrieved January 12, 2026, from [Link]
-
Design, synthesis and structure-activity relationship of functionalized tetrahydro-β-carboline derivatives as novel PDE5 inhibitors. (2011). Archiv der Pharmazie. Retrieved January 12, 2026, from [Link]
-
Synthesis and structure-activity relationships of novel selective factor Xa inhibitors with a tetrahydroisoquinoline ring. (2005). Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
-
Synthesis and crystal structure of 1,2,3,4-tetrahydro-9-aminoacridine tetrachlorozincate(II) monohydrate. (2010). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. (2024). Bioorganic & Medicinal Chemistry Letters. Retrieved January 12, 2026, from [Link]
-
Fe2_180k, CCDC 2332895: Experimental Crystal Structure Determination. (2024). PUBDB. Retrieved January 12, 2026, from [Link]
-
CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). Cambridge Crystallographic Data Centre. Retrieved January 12, 2026, from [Link]
-
1,2,3,4-Tetrahydro-9-acridinamine hydrochloride hydrate (1:?:?). (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
9-Amino-1,2,3,4-tetrahydroacridine hydrate. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Search - Access Structures. (n.d.). CCDC. Retrieved January 12, 2026, from [Link]
-
SAR of 9-Amino-1,2,3,4-tetrahydroacridine-Based Acetylcholinesterase Inhibitors: Synthesis, Enzyme Inhibitory Activity, QSAR, and Structure-Based CoMFA of Tacrine Analogues. (1998). Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
Sources
- 1. Buy 9(2H)-Acridinone, 1,3,4,10-tetrahydro- (EVT-310469) | 13161-85-8 [evitachem.com]
- 2. 13161-85-8|1,3,4,10-Tetrahydroacridin-9(2H)-one|BLD Pharm [bldpharm.com]
- 3. jocpr.com [jocpr.com]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Structural diversity of cocrystals formed from acridine and two isomers of hydroxybenzaldehyde: 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Secure Verification [cherry.chem.bg.ac.rs]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Structure-activity relationship of novel acridone derivatives as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and structure-activity relationship of functionalized tetrahydro-β-carboline derivatives as novel PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and structure-activity relationships of novel selective factor Xa inhibitors with a tetrahydroisoquinoline ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Biological Versatility of Novel Tetrahydroacridinone Derivatives
Introduction
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple, diverse biological targets. The tetrahydroacridinone (THA) core is a quintessential example of such a scaffold. Historically anchored by the clinical introduction of Tacrine (9-amino-1,2,3,4-tetrahydroacridine), the first acetylcholinesterase inhibitor approved for Alzheimer's disease, the THA framework has since become a fertile ground for the development of novel therapeutic agents.[1] Its rigid, planar tricyclic system, combined with the flexibility for substitution, allows for the fine-tuning of its physicochemical properties and biological activities.
This guide provides a comprehensive technical overview of the burgeoning field of novel tetrahydroacridinone derivatives. We will move beyond a simple cataloging of activities to explore the causality behind their mechanisms of action, the rationale for specific experimental designs, and the critical structure-activity relationships that drive modern drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, evaluation, and therapeutic potential of this remarkable class of compounds. The biological activities are diverse, ranging from neuroprotective and antidiabetic to potent antimicrobial effects.[2][3][4]
Core Chemistry: The Synthesis of the Tetrahydroacridinone Scaffold
The synthetic accessibility of the tetrahydroacridinone core is a primary driver of its exploration in drug discovery. Efficient and versatile synthetic routes allow for the generation of large libraries of analogues for structure-activity relationship (SAR) studies. A common and effective approach involves a multi-step reaction, often beginning with a condensation reaction.[2]
The rationale for employing methods like Mannich or Friedländer-type condensations is their reliability and the commercial availability of a wide range of starting materials, enabling extensive chemical diversification. This control over the scaffold's substitution pattern is critical for optimizing potency, selectivity, and pharmacokinetic properties.
Representative Synthetic Protocol: Multi-step Condensation
This protocol outlines a general, efficient method for synthesizing the 1,2,3,4-tetrahydroacridine-9-carboxylic acid core, which can then be further modified.[2]
Step 1: Hydrolysis of Isatin
-
Dissolve isatin (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq).
-
Heat the mixture under reflux for 1-2 hours until the isatin is fully hydrolyzed to isatoic acid. This is often visually confirmed by a change in color and dissolution.
-
Cool the reaction mixture to room temperature.
Step 2: Mannich-type Condensation with Cyclohexanone
-
To the cooled solution from Step 1, add cyclohexanone (1.2 eq).
-
Acidify the mixture slowly with concentrated hydrochloric acid until a pH of 3-4 is reached, promoting the in-situ condensation.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. A precipitate of 1,2,3,4-tetrahydroacridine-9-carboxylic acid will form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product under vacuum.
Step 3: Functionalization (Example: Amide Formation)
-
Suspend the carboxylic acid product (1.0 eq) from Step 2 in a suitable solvent such as dimethylformamide (DMF).
-
Add a coupling agent like HBTU (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir for 15-20 minutes to activate the carboxylic acid.
-
Add the desired amine (e.g., N,N'-dimethylethylenediamine, 1.2 eq) and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and purify by column chromatography.
Key Biological Activities and Therapeutic Targets
The planar acridine core allows for effective intercalation with biological macromolecules like DNA and enzymes, while the tetrahydro-benzenoid ring and its substituents provide the necessary three-dimensionality for specific receptor interactions.[2] This duality is the foundation of its diverse pharmacology.
Neurodegenerative Diseases: A Multi-Target Approach to Alzheimer's
The primary application of THA derivatives has been in the treatment of Alzheimer's disease (AD), a complex neurodegenerative disorder characterized by cholinergic deficits, amyloid-beta (Aβ) plaque formation, and hyperphosphorylated tau protein tangles.[1][3]
Mechanism of Action:
-
Cholinesterase Inhibition: The foundational mechanism is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By preventing the breakdown of the neurotransmitter acetylcholine, these compounds increase its levels in the synaptic cleft, aiming to ameliorate the cognitive deficits associated with the loss of cholinergic neurons.[5] The THA core often binds to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE.[1]
-
Aβ Fibril Dissociation: Certain novel derivatives have demonstrated the ability to dissociate pre-formed Aβ fibrils, a crucial activity as Aβ plaques are a primary pathological hallmark of AD.[3]
-
GSK-3β Inhibition: Glycogen synthase kinase 3β (GSK-3β) is a key enzyme responsible for the hyperphosphorylation of tau proteins. Dual-target inhibitors that act on both AChE and GSK-3β represent a promising strategy to address multiple facets of AD pathology simultaneously.[1]
Experimental Workflow for Evaluation:
Caption: Workflow for evaluating THA derivatives for Alzheimer's disease.
Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Prepare a stock solution of the test THA derivative in DMSO.
-
In a 96-well plate, add 25 µL of 15 mM acetylthiocholine iodide (ATCI), 125 µL of 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and 50 µL of 0.1 M phosphate buffer (pH 8.0).
-
Add 25 µL of the test compound solution at various concentrations.
-
Initiate the reaction by adding 25 µL of 0.22 U/mL human AChE enzyme.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is proportional to the increase in absorbance from the yellow-colored product, 5-thio-2-nitrobenzoate.
-
Calculate the percentage of inhibition for each concentration relative to a vehicle control (DMSO) and determine the IC50 value using non-linear regression analysis.
Data Summary: Cholinesterase Inhibitory Activity
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| Tacrine (THA) | Rat Brain ChE | 57 ± 6 | [6] |
| Tacrine (THA) | Bovine Erythrocyte AChE | 50 ± 10 | [6] |
| Tacrine (THA) | Horse Serum BChE | 7.2 ± 1.4 | [6] |
| Hybrid 18a | Human AChE | 47 ± 2 | [1] |
| CHDA | Human AChE | <100 |[3] |
Antimicrobial Activity: A Novel Approach to Drug Resistance
The rise of multidrug-resistant (MDR) bacteria necessitates antibiotics with novel mechanisms of action. THA derivatives have recently been identified as a new class of antibiotics effective against MDR Gram-positive pathogens like MRSA.[4]
Mechanism of Action:
-
Type I Signal Peptidase (SPase I) Inhibition: SPase I is an essential bacterial enzyme responsible for cleaving signal peptides from pre-proteins during secretion. Its inhibition disrupts protein transport and is lethal to the bacteria, making it an excellent and underexploited antibiotic target.
-
Bacterial Membrane Disruption: In addition to enzyme inhibition, these compounds can disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and rapid cell death. This dual mechanism may reduce the likelihood of resistance development.[4]
Caption: Dual mechanism of antimicrobial action of THA derivatives.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Prepare a twofold serial dilution of the THA derivative in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., MRSA) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control well (bacteria, no drug) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Summary: Antimicrobial Activity
| Compound ID | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| C09 | MRSA USA300 | 2 | [4] |
| C09 | Vancomycin-resistant E. faecalis | 4 |[4] |
Antidiabetic Potential: Targeting Glucose Metabolism
Recent studies have expanded the therapeutic profile of THA derivatives to include antidiabetic activity. This highlights the scaffold's versatility in interacting with metabolic enzymes and transporters.[2]
Mechanism of Action:
-
α-Amylase Inhibition: α-Amylase is a key enzyme in the digestive system that breaks down complex carbohydrates into simple sugars. Its inhibition slows glucose absorption, helping to manage postprandial hyperglycemia.
-
Glucose Diffusion Inhibition: Some derivatives have been shown to physically hinder the diffusion of glucose across a semi-permeable membrane in vitro, suggesting a potential role in modulating glucose uptake.[2]
-
Interaction with Diabetic Targets: Molecular docking studies suggest that these compounds can bind to key targets in glucose homeostasis, including DPP-IV, SGLT1, and GLUT2, indicating a potential multi-target effect on diabetes.[2][7]
Protocol: In Vitro α-Amylase Inhibition Assay
-
Prepare a starch solution (0.1% w/v) in a suitable buffer (e.g., sodium acetate, pH 4.8).
-
Prepare an α-amylase enzyme solution (e.g., 27.5 mg in 100 mL deionized water).
-
Mix the test THA derivative (100 µL) with the starch solution (100 µL) and allow it to react with the α-amylase solution (100 µL) for 30 minutes at 25°C.
-
Stop the reaction and measure the amount of liberated maltose using a colorimetric reagent, such as 3,5-dinitrosalicylic acid (DNSA), which reacts with reducing sugars.
-
Measure the absorbance at 540 nm. A lower absorbance indicates higher inhibition of enzyme activity.
-
Calculate the percentage of inhibition relative to a control and determine the IC50 value.[2]
Data Summary: Antidiabetic Activity
| Compound ID | Assay | Result | Reference |
|---|---|---|---|
| 4b | Glucose Diffusion Inhibition | 34.00% inhibition (at 100 mg/kg) | [2] |
| 5b | In Vivo Glucose Reduction (Diabetic Rats) | Lowered glucose to 180.5 ± 12.3 mg/dL | [2] |
| Gliclazide (Ref) | In Vivo Glucose Reduction (Diabetic Rats) | Lowered glucose to ~200 mg/dL |[2] |
Structure-Activity Relationship (SAR) Insights
Understanding how specific chemical modifications impact biological activity is the cornerstone of rational drug design. For THA derivatives, SAR studies have yielded critical insights.[8]
-
Substituents on the Acridine Core: Electron-withdrawing groups at positions 6 and 7 of the acridine nucleus can enhance AChE inhibitory activity. Conversely, bulky steric groups, particularly at position 7, are detrimental to activity.[8]
-
The 9-Amino Function: The group attached to the 9-amino position is a key modulator of activity. Linking other pharmacophores to this position has been a successful strategy for creating multi-target hybrids.[9]
-
Linker Type and Length: In hybrid molecules (e.g., THA-pyrimidone), the linker connecting the two pharmacophores is crucial. The inclusion of sulfur atoms in the linker has been shown to produce potent dual AChE/GSK-3β inhibitors.[1]
Caption: Core THA scaffold and key points for SAR modification.
Conclusion and Future Directions
The tetrahydroacridinone scaffold has unequivocally proven its value in medicinal chemistry, evolving from a single-target framework for Alzheimer's disease to a versatile platform for generating compounds with antimicrobial, antidiabetic, and antiproliferative properties.[2][4][10] The key to its success lies in its synthetic tractability and the rich structure-activity relationships that have been established.
Future research should focus on several promising avenues:
-
Multi-Target Drug Design: Expanding the library of dual- or multi-target agents for complex diseases like AD and cancer is a high-priority area.
-
Pharmacokinetic Optimization: While many derivatives show high in vitro potency, improving their in vivo ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles is critical for clinical translation.
-
Exploration of New Therapeutic Areas: The demonstrated versatility of the scaffold warrants its evaluation against other therapeutic targets, including viral diseases, inflammatory conditions, and other metabolic disorders.
By leveraging the foundational knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of novel tetrahydroacridinone derivatives.
References
- Discovery and optimization of tetrahydroacridine derivatives as a novel class of antibiotics against multidrug-resistant Gram-positive pathogens by targeting type I signal peptidase and disrupting bacterial membrane. European Journal of Medicinal Chemistry.
- Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with comput
- Synthesis and biological activity of derivatives of tetrahydroacridine as acetylcholinesterase inhibitors. Bioorganic Chemistry.
- A Novel Tetrahydroacridine Derivative with Potent Acetylcholinesterase Inhibitory Properties and Dissociative Capability against Aβ42 Fibrils Confirmed by In Vitro Studies.
- Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with comput
- Design, Synthesis, and Biological Evaluation of Novel Tetrahydroacridin Hybrids with Sulfur-Inserted Linkers as Potential Multitarget Agents for Alzheimer's Disease. MDPI.
- SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues. PubMed.
- The Cholinergic Pharmacology of Tetrahydroaminoacridine in Vivo and in Vitro. PubMed.
-
Pharmacological significance of acetylcholinesterase inhibition by tetrahydroaminoacridine. ScienceDirect. [Link]
- Structure-activity relationship of novel acridone derivatives as antiproliferative agents. Bioorganic & Medicinal Chemistry.
- In vitro and in vivo activities of three acridine thioethers against Leishmania donovani. Karger Publishers.
- Tacrine-Based Hybrids: Past, Present, and Future. PMC - PubMed Central.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Tetrahydroacridine Derivative with Potent Acetylcholinesterase Inhibitory Properties and Dissociative Capability against Aβ42 Fibrils Confirmed by In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and optimization of tetrahydroacridine derivatives as a novel class of antibiotics against multidrug-resistant Gram-positive pathogens by targeting type I signal peptidase and disrupting bacterial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tacrine-Based Hybrids: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cholinergic pharmacology of tetrahydroaminoacridine in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights | Semantic Scholar [semanticscholar.org]
- 8. SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of derivatives of tetrahydroacridine as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship of novel acridone derivatives as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Tetrahydroacridinone-Based Acetylcholinesterase Inhibitors
Sources
- 1. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 6. 9-Amino-1,2,3,4-tetrahydroacridine (THA), an alleged drug for the treatment of Alzheimer's disease, inhibits acetylcholinesterase activity and slow outward K+ current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase complexed with N-9-(1',2',3',4'-tetrahydroacridinyl)-1,8-diaminooctane - Proteopedia, life in 3D [proteopedia.org]
- 8. Synthesis, docking, in vitro and in silico investigations of novel tacrine derivatives as acetylcholinesterase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, docking, in vitro and in silico investigations of novel tacrine derivatives as acetylcholinesterase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Evaluation of acridine derivatives as acetylcholinesterase inhibitors: Cytotoxicity, molecular interactions, and neuroprotective potential in AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction of tetrahydroaminoacridine with acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease [frontiersin.org]
- 14. Design, synthesis and biological evaluation of tacrine-1,2,3-triazole derivatives as potent cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lupinepublishers.com [lupinepublishers.com]
- 16. Design, Synthesis, Molecular Docking, and Molecular Dynamics Simulation Studies of Novel 3-Hydroxypyridine-4-one Derivatives as Potential Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and acetylcholinesterase/butyrylcholinesterase inhibition activity of new tacrine-like analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure-activity relationships and binding mode in the human acetylcholinesterase active site of pseudo-irreversible inhibitors related to xanthostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of 1,3,4,10-Tetrahydro-9(2H)-Acridinone in Different Solvents
Introduction: The Critical Role of Physicochemical Profiling in Drug Development
1,3,4,10-Tetrahydro-9(2H)-acridinone and its derivatives represent a promising class of heterocyclic compounds with significant therapeutic potential, notably as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease and as antimalarial agents.[1] The journey of a candidate molecule from the laboratory to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability.
This technical guide provides a comprehensive overview of the methodologies and underlying scientific principles for assessing the solubility and stability of 1,3,4,10-tetrahydro-9(2H)-acridinone. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols. Understanding these characteristics is paramount as they directly influence a drug's bioavailability, formulation strategies, and shelf-life.[2][3]
Physicochemical Properties of 1,3,4,10-Tetrahydro-9(2H)-Acridinone
A foundational understanding of the molecule's properties is essential for designing meaningful solubility and stability studies.
Table 1: Physicochemical Properties of 1,3,4,10-Tetrahydro-9(2H)-Acridinone
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO | [4][5] |
| Molecular Weight | 199.25 g/mol | [4][5] |
| CAS Number | 13161-85-8 | [1][4] |
| Appearance | Solid (form to be characterized) | [1] |
| General Solubility Profile | Generally soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO); limited solubility in water. | [1] |
| Predicted logP | 2.8 | [5] |
The structure of 1,3,4,10-tetrahydro-9(2H)-acridinone, featuring a partially saturated acridine core with a ketone functionality, dictates its solubility and stability behavior. The presence of both hydrophobic (the tricyclic ring system) and polar (the ketone and the secondary amine) moieties suggests a solubility profile that will be highly dependent on the solvent's polarity and hydrogen bonding capacity. Its limited aqueous solubility is a key challenge that must be addressed in formulation development.
Part I: Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability.[3] For oral dosage forms, a drug must dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation. This section outlines the principles and a detailed protocol for determining the solubility of 1,3,4,10-tetrahydro-9(2H)-acridinone.
Theoretical Framework: Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two types of solubility measurements:
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, when the solid and solution phases are in equilibrium.[2] The shake-flask method is the gold standard for determining thermodynamic solubility.[6]
-
Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared from a stock solution (typically in DMSO).[2] It is a high-throughput method often used in early drug discovery for rank-ordering compounds.
For pre-formulation and formulation development, thermodynamic solubility data is more relevant and will be the focus of this guide.
Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method
This protocol is designed to determine the thermodynamic solubility of 1,3,4,10-tetrahydro-9(2H)-acridinone in various solvents. The choice of solvents should be guided by their relevance to potential formulation strategies and include a range of polarities.
Objective: To determine the equilibrium solubility of 1,3,4,10-tetrahydro-9(2H)-acridinone in a selection of pharmaceutically relevant solvents at a controlled temperature.
Materials:
-
1,3,4,10-tetrahydro-9(2H)-acridinone (of known purity)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO))
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Step-by-Step Procedure:
-
Preparation: Add an excess amount of 1,3,4,10-tetrahydro-9(2H)-acridinone to a series of vials, each containing a known volume (e.g., 2 mL) of the selected solvents. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is achieved.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) or filter the supernatant through a 0.22 µm syringe filter. This step must be performed carefully to avoid transferring any solid particles.
-
Sample Preparation for Analysis: Immediately after separation, dilute an aliquot of the clear supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of dissolved 1,3,4,10-tetrahydro-9(2H)-acridinone.
-
Data Analysis: Calculate the solubility in mg/mL or mol/L by back-calculating from the diluted sample concentration. The experiment should be performed in triplicate for each solvent, and the results should be reported as the mean ± standard deviation.
Causality Behind Experimental Choices:
-
Excess Solid: The presence of undissolved solid is a prerequisite for achieving a true equilibrium between the solid and solution phases, which is the definition of thermodynamic solubility.
-
Equilibration Time: A duration of 24-72 hours is chosen to ensure that the dissolution process has reached a plateau, and the measured concentration is not time-dependent.
-
Temperature Control: Solubility is a temperature-dependent property. Therefore, maintaining a constant temperature is critical for obtaining reproducible results. 37°C is often chosen to mimic physiological conditions.
-
Phase Separation Method: Centrifugation or filtration is employed to completely remove any undissolved solid particles, which would otherwise lead to an overestimation of the solubility.
-
Analytical Method: HPLC-UV is a specific and sensitive method for quantifying the concentration of the dissolved compound, ensuring accurate solubility determination.
Data Presentation: Solubility Profile
The quantitative solubility data should be summarized in a clear and concise table.
Table 2: Illustrative Solubility Profile of 1,3,4,10-Tetrahydro-9(2H)-Acridinone at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Water | < 0.1 (Illustrative) | < 5.0 x 10⁻⁴ |
| PBS (pH 7.4) | < 0.1 (Illustrative) | < 5.0 x 10⁻⁴ |
| 0.1 M HCl | 0.5 (Illustrative) | 2.5 x 10⁻³ |
| Ethanol | 5.0 (Illustrative) | 2.5 x 10⁻² |
| Propylene Glycol | 10.0 (Illustrative) | 5.0 x 10⁻² |
| PEG 400 | 25.0 (Illustrative) | 1.25 x 10⁻¹ |
| DMSO | > 50.0 (Illustrative) | > 2.5 x 10⁻¹ |
Note: The values in this table are illustrative and should be replaced with experimentally determined data.
Part II: Stability Assessment
Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[7] Forced degradation (or stress testing) is an essential part of this process.[7]
Theoretical Framework: Forced Degradation Studies
Forced degradation studies involve subjecting the drug substance to conditions more severe than accelerated stability testing.[7] The primary objectives of these studies are:
-
To identify potential degradation products: This helps in establishing the degradation pathways of the molecule.[7]
-
To develop and validate a stability-indicating analytical method: The method must be able to separate the intact drug from its degradation products, ensuring that the assay is specific.[7][8]
-
To understand the intrinsic stability of the molecule: This information is crucial for developing stable formulations and determining appropriate storage conditions.[7]
The International Council for Harmonisation (ICH) guidelines (specifically Q1A(R2)) provide a framework for conducting forced degradation studies.[7]
Experimental Protocol: Forced Degradation Study of 1,3,4,10-Tetrahydro-9(2H)-Acridinone
This protocol outlines the conditions for a forced degradation study of 1,3,4,10-tetrahydro-9(2H)-acridinone.
Objective: To investigate the degradation behavior of 1,3,4,10-tetrahydro-9(2H)-acridinone under various stress conditions and to generate samples for the development of a stability-indicating analytical method.
Materials:
-
1,3,4,10-tetrahydro-9(2H)-acridinone
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Water bath or oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Step-by-Step Procedure:
A solution of 1,3,4,10-tetrahydro-9(2H)-acridinone (e.g., 1 mg/mL in a suitable solvent) is prepared and subjected to the following stress conditions in parallel with a control sample (stored at ambient temperature in the dark):
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). After each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH and heat at 60°C for a specified period. After each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for a specified period. Withdraw aliquots at different time points and dilute for HPLC analysis.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period. Also, heat a solution of the drug at 80°C. At various time points, dissolve the solid or dilute the solution for HPLC analysis.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
Analysis of Stressed Samples:
All samples, including the control, should be analyzed by a suitable stability-indicating HPLC method. A PDA detector is highly recommended as it can provide information about the peak purity of the parent drug and the UV spectra of the degradation products. LC-MS can be used for the identification of the degradation products.
Causality Behind Experimental Choices:
-
Choice of Stressors: Acid, base, oxidation, heat, and light are chosen as they represent the most common degradation pathways for pharmaceutical compounds.[9]
-
Severity of Conditions: The conditions (e.g., concentration of acid/base, temperature) are chosen to induce a target degradation of 5-20%.[10] Too little degradation will not provide enough information, while excessive degradation may lead to secondary degradation products that are not relevant to real-world stability.
-
Control Samples: Control samples are essential to differentiate between degradation caused by the stressor and any inherent instability of the compound in the chosen solvent.
-
Peak Purity Analysis: This is crucial to ensure that the chromatographic peak of the parent drug is not co-eluting with any degradation products, which would lead to an inaccurate assay.
Data Presentation: Degradation Profile
The results of the forced degradation study should be presented in a table summarizing the extent of degradation under each condition.
Table 3: Illustrative Forced Degradation Profile of 1,3,4,10-Tetrahydro-9(2H)-Acridinone
| Stress Condition | % Degradation | Number of Degradants | Observations |
| 0.1 M HCl (60°C, 24h) | 15% (Illustrative) | 2 | Significant degradation observed. |
| 0.1 M NaOH (60°C, 24h) | 25% (Illustrative) | 3 | More susceptible to base than acid hydrolysis. |
| 3% H₂O₂ (RT, 24h) | 10% (Illustrative) | 1 | Moderate degradation. |
| Heat (80°C, 48h, solid) | < 5% (Illustrative) | 1 | Relatively stable in solid form to heat. |
| Heat (80°C, 24h, solution) | 8% (Illustrative) | 2 | More degradation in solution. |
| Photostability | 20% (Illustrative) | 2 | Significant degradation upon light exposure. |
Note: The values in this table are illustrative and should be replaced with experimentally determined data.
Part III: Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. A chromatographic method, typically HPLC, is the method of choice.[8]
Protocol: HPLC Method Development and Validation
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of 1,3,4,10-tetrahydro-9(2H)-acridinone and its degradation products.
Method Development Strategy:
-
Column Selection: Start with a C18 column, which is a versatile stationary phase for a wide range of compounds.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be controlled to ensure consistent retention and peak shape.
-
Wavelength Selection: The detection wavelength should be chosen at the λmax of 1,3,4,10-tetrahydro-9(2H)-acridinone to ensure maximum sensitivity.
-
Gradient Elution: A gradient elution is often necessary to separate the parent compound from its degradation products, which may have a wide range of polarities.
-
Optimization: The method is optimized by injecting the stressed samples and adjusting the mobile phase composition, gradient, and flow rate to achieve adequate resolution between the parent peak and all degradation product peaks.
Validation of the Analytical Method:
The developed method must be validated according to ICH Q2(R1) guidelines.[11][12][13] The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the resolution of the parent peak from all other peaks in the chromatograms of the stressed samples and by peak purity analysis.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.
-
Accuracy: The closeness of the test results to the true value. This is often determined by a recovery study on a spiked placebo.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Visualization of Workflows and Pathways
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Diagram 2: Forced Degradation Study Workflow
Caption: Workflow for the forced degradation study.
Diagram 3: Potential Degradation Pathways
Sources
- 1. Buy 9(2H)-Acridinone, 1,3,4,10-tetrahydro- (EVT-310469) | 13161-85-8 [evitachem.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. pharmajournal.net [pharmajournal.net]
- 4. 1,2,3,4-四氢-9-吖啶酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1,2,3,4-Tetrahydroacridone | C13H13NO | CID 95996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. api.pageplace.de [api.pageplace.de]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 13. fda.gov [fda.gov]
A Technical Guide to the Initial Antimalarial Screening of 9(2H)-Acridinone, 1,3,4,10-tetrahydro-
Abstract
The persistent global challenge of malaria, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains, necessitates an urgent and continuous search for novel therapeutic agents.[1][2] The acridine and acridinone chemical scaffolds have historically yielded compounds with significant antimalarial activity, making them a promising area for drug discovery.[1][3] This guide provides a comprehensive, technically-grounded framework for the initial in vitro and in vivo screening of a specific candidate, 9(2H)-Acridinone, 1,3,4,10-tetrahydro-. We will detail the scientific rationale, step-by-step protocols for determining antiplasmodial efficacy and host cell cytotoxicity, and the standard murine model for preliminary in vivo validation. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of the antimalarial drug discovery pipeline.[4][5]
Scientific Rationale and Strategic Overview
The Acridinone Scaffold: A Privileged Structure in Antimalarial Research
Acridinone alkaloids, synthesized by plants of the Rutaceae family, and their synthetic derivatives have demonstrated a spectrum of biological activities.[1][3] Their potential as antimalarials stems from several proposed mechanisms of action that target critical parasite survival pathways. These include:
-
Inhibition of Hemozoin Formation: Similar to quinoline-based drugs, some acridinones may interfere with the detoxification of heme, a byproduct of hemoglobin digestion by the parasite, leading to oxidative stress and parasite death.[1][3][6]
-
Interaction with Parasite DNA: The planar structure of the acridinone core can facilitate intercalation into parasite DNA, potentially inhibiting DNA topoisomerase II and disrupting replication and transcription.[1][6]
-
Inhibition of the Mitochondrial bc1 Complex: Some acridinone analogues have been shown to target the parasite's mitochondrial electron transport chain, a mechanism shared with the clinical antimalarial atovaquone.[1][3]
The selection of 9(2H)-Acridinone, 1,3,4,10-tetrahydro- for screening is based on its structural relation to this pharmacologically active class, warranting a thorough investigation of its potential.[7]
The Screening Cascade: A Logic-Driven Approach
A successful initial screening program must efficiently and logically progress a compound from initial biological activity assessment to a preliminary understanding of its therapeutic potential. Our approach follows a validated cascade designed to maximize data quality while conserving resources.
Caption: High-level workflow for initial antimalarial screening.
In Vitro Screening: Quantifying Potency and Selectivity
The cornerstone of the initial screen is the in vitro assessment, which provides quantitative data on the compound's intrinsic activity against the parasite and its potential for host toxicity.
Protocol: Antiplasmodial Activity via SYBR Green I Fluorescence Assay
This assay is a widely adopted, robust, and cost-effective method for high-throughput screening.[8][9] It leverages the DNA-intercalating dye SYBR Green I to quantify parasite proliferation. Since mature erythrocytes are anucleated, the fluorescence signal is directly proportional to the amount of parasite DNA.[10]
Step-by-Step Methodology:
-
Plasmodium falciparum Culture:
-
Maintain asynchronous cultures of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2, K1) P. falciparum strains in human O+ erythrocytes at 5% hematocrit.[11]
-
Use complete medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 25 mM NaHCO₃) supplemented with 0.5% Albumax II and 10 µg/mL gentamycin.[11][12]
-
Incubate cultures at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).[13]
-
Monitor parasitemia daily via Giemsa-stained thin blood smears and maintain below 5% by diluting with fresh erythrocytes.[13][14]
-
-
Drug Plate Preparation:
-
Prepare a stock solution of 9(2H)-Acridinone, 1,3,4,10-tetrahydro- in DMSO.
-
In a 96-well black, clear-bottom microplate, perform a 2-fold serial dilution of the compound in complete medium to achieve a range of final concentrations (e.g., 100 µM to 0.05 µM).
-
Include controls: wells with parasitized RBCs but no drug (positive growth control), wells with a known antimalarial like Chloroquine or Artemisinin (reference drug control), and wells with uninfected RBCs (background control).[11]
-
-
Assay Execution:
-
Dilute the parasite culture to a final parasitemia of 0.5% and 2.5% hematocrit.
-
Add 100 µL of this parasite suspension to each well of the drug plate.
-
Incubate the plate for 72 hours under the standard culture conditions described above.
-
-
Lysis and Staining:
-
Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% Saponin, 0.08% Triton X-100, and SYBR Green I dye at a 1:5000 dilution of the commercial stock.[11]
-
After incubation, add 100 µL of the SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour on a shaker to ensure complete lysis and DNA staining.[11]
-
-
Data Acquisition and Analysis:
-
Measure fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.[10][11]
-
Subtract the background fluorescence from uninfected RBCs.
-
Calculate the percentage of parasite growth inhibition relative to the no-drug control.
-
Determine the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a non-linear regression model (e.g., log[inhibitor] vs. response).
-
Caption: Workflow for the in vitro SYBR Green I antiplasmodial assay.
Protocol: Mammalian Cell Cytotoxicity Assay (Resazurin Method)
To ensure the observed antiplasmodial activity is not due to general cytotoxicity, the compound must be tested against a mammalian cell line. The resazurin (AlamarBlue) assay is a common method that measures metabolic activity as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Culture:
-
Cell Seeding:
-
Trypsinize and count the cells. Seed 100 µL of cell suspension into a 96-well clear microplate at a density of ~1 x 10⁴ cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Replace the medium with fresh medium containing serial dilutions of 9(2H)-Acridinone, 1,3,4,10-tetrahydro-, mirroring the concentrations used in the antiplasmodial assay.
-
Include 'cells only' (no drug) and 'medium only' (no cells) controls.
-
-
Incubation and Staining:
-
Incubate the plate for 48-72 hours at 37°C with 5% CO₂.[17]
-
Add 20 µL of resazurin solution to each well and incubate for another 4 hours.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence (Ex: ~560 nm, Em: ~590 nm).
-
Calculate the percentage of cell viability relative to the 'cells only' control.
-
Determine the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.
-
Data Interpretation: The Selectivity Index (SI)
The Selectivity Index is a critical parameter for prioritizing compounds. It provides a quantitative measure of the compound's therapeutic window.[18]
Calculation: Selectivity Index (SI) = CC₅₀ (on mammalian cells) / IC₅₀ (on P. falciparum)[19][20]
A compound with an SI value greater than 10 is generally considered a promising hit, indicating it is at least ten times more toxic to the parasite than to host cells, and warrants progression to in vivo testing.[16]
| Parameter | P. falciparum 3D7 | P. falciparum Dd2 | Vero Cells | Selectivity Index (3D7) | Selectivity Index (Dd2) |
| IC₅₀ / CC₅₀ (µM) | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Calculated Value] | [Calculated Value] |
| Chloroquine (Control) | ~0.02 | ~0.25 | >100 | >5000 | >400 |
Table 1: Hypothetical Data Summary for In Vitro Screening.
In Vivo Screening: The Peters' 4-Day Suppressive Test
An in vitro hit must be validated in a living system to assess its efficacy, which is influenced by absorption, distribution, metabolism, and excretion (ADME) properties. The Peters' 4-Day Suppressive Test is the standard primary in vivo assay.[21][22]
Protocol: Murine Model of Malaria
Step-by-Step Methodology:
-
Animal Model and Parasite:
-
Infection:
-
Grouping and Treatment:
-
Randomly divide the infected mice into groups (n=5 per group).
-
Group 1 (Negative Control): Administer the vehicle (e.g., 7% Tween 80, 3% ethanol) orally (p.o.).[25]
-
Group 2 (Positive Control): Administer a standard drug like chloroquine (10 mg/kg/day, p.o.).[21]
-
Test Groups: Administer 9(2H)-Acridinone, 1,3,4,10-tetrahydro- at various doses (e.g., 10, 30, 100 mg/kg/day, p.o.).
-
Begin treatment 2-4 hours post-infection and continue once daily for four consecutive days (Day 0 to Day 3).[21]
-
-
Monitoring and Readout:
-
On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.
-
Calculate the average percent chemosuppression using the following formula:
% Chemosuppression = [(A - B) / A] * 100 Where A is the average parasitemia in the negative control group, and B is the average parasitemia in the treated group.
-
| Treatment Group | Dose (mg/kg/day) | Mean Parasitemia (%) on Day 4 | % Chemosuppression |
| Vehicle Control | - | [Hypothetical Value, e.g., 25.0] | 0 |
| Chloroquine | 10 | [Hypothetical Value, e.g., 0.1] | >99 |
| Test Compound | 10 | [Hypothetical Value] | [Calculated Value] |
| Test Compound | 30 | [Hypothetical Value] | [Calculated Value] |
| Test Compound | 100 | [Hypothetical Value] | [Calculated Value] |
Table 2: Hypothetical Data Summary for the 4-Day Suppressive Test.
Caption: Timeline and workflow for the Peters' 4-Day Suppressive Test.
Conclusion and Next Steps
This guide outlines a validated, multi-step process for the initial evaluation of 9(2H)-Acridinone, 1,3,4,10-tetrahydro- as a potential antimalarial agent. A compound demonstrating a high selectivity index (in vitro) and significant chemosuppression (in vivo) at a well-tolerated dose would be considered a validated hit. Such a result would strongly justify its advancement into the drug discovery pipeline for lead optimization, which would involve further studies on its mechanism of action, pharmacokinetic profiling, and structure-activity relationship (SAR) analysis.
References
-
Winter, R., Kelly, J. X., Smilkstein, M. J., Dodean, R., Bagby, G. C., Rathbun, R. K., Levin, J. I., & Hinrichs, D. J. (2011). Acridine and Acridinones: Old and New Structures with Antimalarial Activity. Current Medicinal Chemistry, 18(9), 1379-1399. [Link]
-
World Health Organization. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. WWARN Procedure. [Link]
-
Prudêncio, M. (n.d.). Animal Models of Plasmodium Infection and Malaria. ISPUP. [Link]
-
Severe Malaria Observatory. (n.d.). The antimalarial pipeline. [Link]
-
Simwela, A. H., Jones, S., Msefula, C., & Good, S. V. (2022). Current status of experimental models for the study of malaria. Malaria Journal, 21(1), 1-19. [Link]
-
de Souza, M. S., de Oliveira, R. N., de Souza, A. M., de Lima, M. B., da Silva, A. C. A., de Almeida, M. V., & de Oliveira, R. B. (2021). Acridones as promising drug candidates against Oropouche virus. Virus Research, 305, 198558. [Link]
-
Gomes, L. R., et al. (2011). Acridine and Acridinones: Old and New Structures with Antimalarial Activity. Bentham Science Publishers. [Link]
-
ResearchGate. (n.d.). Common applications of animal models of malaria. [Link]
-
AALAS. (2024). Overview of Plasmodium spp. and Animal Models in Malaria Research. Journal of the American Association for Laboratory Animal Science. [Link]
-
Scilit. (n.d.). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. [Link]
-
Albuquerque, I. S., & de Freitas, A. C. C. (2021). Acridine-Based Antimalarials—From the Very First Synthetic Antimalarial to Recent Developments. Molecules, 26(3), 577. [Link]
-
Al-Salahi, R., et al. (2011). Antimalarial activity of new acridinone derivatives. European Journal of Medicinal Chemistry, 46(6), 2091-2098. [Link]
-
Minkah, N. K., et al. (2018). Humanized Mouse Models for the Study of Human Malaria Parasite Biology, Pathogenesis, and Immunity. Frontiers in Immunology, 9, 756. [Link]
-
Machado, M., Murtinheira, F., Lobo, E., & Nogueira, F. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. JSciMed Central. [Link]
-
Wisdomlib. (2025). Selectivity index (SI): Significance and symbolism. [Link]
-
Hanboon, S., et al. (2022). Scoping Review of Antimalarial Drug Candidates in Phase I and II Drug Development. Antimicrobial Agents and Chemotherapy, 66(4), e02150-21. [Link]
-
Discovery and Structural Optimization of Acridones as Broad-Spectrum Antimalarials. (n.d.). PMC. [Link]
-
ResearchGate. (n.d.). Global antimalarial drug development pipeline (February 2009). [Link]
-
World Health Organization. (n.d.). Culture of Plasmodium falciparum blood stages v1.0. WWARN Procedure. [Link]
-
Basco, L. K., et al. (1995). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. Antimicrobial Agents and Chemotherapy, 39(7), 1513-1518. [Link]
-
Kappes, B., et al. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Methods in Molecular Biology, 1537, 107-120. [Link]
-
ResearchGate. (n.d.). The in vivo pharmacodynamic evaluation with the Peters' four day suppressive test. [Link]
-
Maregesi, S. M., et al. (2009). Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice. Tanzania Journal of Health Research, 11(3). [Link]
-
Development of Next-Generation Antimalarial Acridones with Radical Cure Potential. (n.d.). PMC. [Link]
-
CONICET. (n.d.). Antimalarial activity of new acridinone derivatives. Notables de la Ciencia. [Link]
-
Basco, L. K., et al. (1995). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. ASM Journals. [Link]
-
Access to Medicine Foundation. (2024). Novartis targets R&D gaps for antimalarials with access plans for its late-stage projects that are superior in quality and breadth. [Link]
-
Lahiry, S., & Rajasree, S. (2017). Antimalaria Drug Development & Pipeline. Journal of Analytical & Pharmaceutical Research, 5(2). [Link]
-
Machado, M., et al. (2016). Whole-cell SYBR Green I assay for antimalarial activity assessment. Semantic Scholar. [Link]
-
de Mesquita, M. L., et al. (2017). In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives. Antimicrobial Agents and Chemotherapy, 61(12), e01295-17. [Link]
-
Wanjala, C. C., et al. (2020). In Vitro Effect on Plasmodium falciparum and In Vivo Effect on Plasmodium berghei of Annomaal, an Oily Fraction Obtained from the Seeds of Annona squamosa. Molecules, 25(18), 4279. [Link]
-
Zare, A., et al. (2014). Antiplasmodial Property of Glycyrrhiza glabra Traditionally Used for Malaria in Iran: Promising Activity with High Selectivity Index for Malaria. Journal of Parasitology Research. [Link]
-
Fidock, D. A., et al. (n.d.). A Protocol for Antimalarial Efficacy Screening: in vitro and in vivo. [Link]
-
Potent Acridone Antimalarial against All Three Life Stages of Plasmodium. (n.d.). PMC. [Link]
-
Malaria World. (n.d.). Assessment of the in vitro activity and selectivity of Artemisia afra and Artemisia annua aqueous extracts against artemisinin-r. [Link]
-
Formagio, A. S. N., et al. (2019). Antiplasmodial profile of selected compounds from Malaria Box: in vitro evaluation, speed of action and drug combination studies. Malaria Journal, 18(1), 441. [Link]
-
ResearchGate. (n.d.). In vitro study of anticancer acridines as potential antitrypanosomal and antimalarial agents. [Link]
-
Stephen, J. M. L., Tonkin, I. M., & Walker, J. (1945). Antimalarial activity in tetrahydroacridones and related substances. Nature, 156, 629. [Link]
-
ResearchGate. (n.d.). Cytotoxic effects of isolated compounds on vero cell line after 24 hour.... [Link]
-
Al-Suwaidan, I. A., et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. MDPI. [Link]
Sources
- 1. Acridine and Acridinones: Old and New Structures with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalaria Drug Development & Pipeline - MedCrave online [medcraveonline.com]
- 3. Acridine and Acridinones: Old and New Structures with Antimalarial Activity [openmedicinalchemistryjournal.com]
- 4. The antimalarial pipeline | smo [severemalaria.org]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. Buy 9(2H)-Acridinone, 1,3,4,10-tetrahydro- (EVT-310469) | 13161-85-8 [evitachem.com]
- 8. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Scilit [scilit.com]
- 9. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iddo.org [iddo.org]
- 11. med.nyu.edu [med.nyu.edu]
- 12. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iddo.org [iddo.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Acridones as promising drug candidates against Oropouche virus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antiplasmodial profile of selected compounds from Malaria Box: in vitro evaluation, speed of action and drug combination studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Selectivity index (SI): Significance and symbolism [wisdomlib.org]
- 20. Antiplasmodial Property of Glycyrrhiza glabra Traditionally Used for Malaria in Iran: Promising Activity with High Selectivity Index for Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. miguelprudencio.com [miguelprudencio.com]
- 24. Current status of experimental models for the study of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mmv.org [mmv.org]
- 26. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 9(2H)-Acridinone, 1,3,4,10-tetrahydro- as a Novel Fluorescent Marker in Cellular Imaging
Introduction: The Potential of Acridinone Scaffolds in Cellular Imaging
Acridone derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in the field of biomedical imaging. Their rigid, planar structure often imparts favorable photophysical properties, including the potential for high fluorescence quantum yields and sensitivity to the local microenvironment.[1] Modifications to the core acridone structure can tune its spectral properties and introduce functionalities for specific targeting within the cell.[1][2] Acridinone-based probes have been developed to sense changes in polarity, viscosity, and the presence of specific analytes like nitric oxide.[2][3][4]
This guide focuses on 9(2H)-Acridinone, 1,3,4,10-tetrahydro- , a derivative with a tetrahydroacridine core. While this compound has been identified as a lead in pharmaceutical development and a potential fluorescent marker in analytical chemistry, its application in cellular imaging is not yet extensively documented.[5] Therefore, these notes provide a comprehensive framework for researchers to characterize, validate, and ultimately utilize 9(2H)-Acridinone, 1,3,4,10-tetrahydro- as a novel fluorescent probe for live-cell imaging. The protocols outlined below are designed to be self-validating, guiding the user through the necessary steps to determine the probe's unique properties and optimize its use for their specific research needs.
Physicochemical Properties of 9(2H)-Acridinone, 1,3,4,10-tetrahydro-
A foundational understanding of the molecule's basic properties is crucial before its application in complex biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO | |
| Molecular Weight | ~199.25 g/mol | |
| CAS Number | 13161-85-8 | [6] |
| Solubility | Generally soluble in organic solvents such as DMSO and ethanol; limited solubility in water.[5] | [5] |
| Melting Point | 150-160 °C (purity dependent) | [5] |
Part 1: Photophysical Characterization
The first step in evaluating any new fluorescent probe is to determine its fundamental photophysical properties. This data is essential for selecting the appropriate microscopy hardware and for interpreting the fluorescence signals observed in a cellular context.
Protocol 1.1: Determination of Absorption and Emission Spectra
Objective: To determine the maximum absorption (λₐbs_ₘₐₓ) and emission (λₑₘ_ₘₐₓ) wavelengths of the probe in various solvents to assess its solvatochromic properties.
Materials:
-
9(2H)-Acridinone, 1,3,4,10-tetrahydro-
-
Spectrophotometer-grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetone, ethanol, methanol, water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Stock Solution Preparation: Prepare a 1-10 mM stock solution of the acridinone derivative in anhydrous DMSO.
-
Working Solution Preparation: Prepare dilute working solutions (e.g., 1-10 µM) of the probe in each of the selected solvents and PBS.[1] The final concentration should result in an absorbance value below 0.1 at the λₐbs_ₘₐₓ to minimize inner filter effects.
-
Absorption Spectroscopy: Record the UV-Vis absorption spectrum for the probe in each solvent to determine the λₐbs_ₘₐₓ.[1]
-
Fluorescence Spectroscopy: a. Set the fluorometer to excite the sample at its determined λₐbs_ₘₐₓ. b. Record the fluorescence emission spectrum to determine the λₑₘ_ₘₐₓ.[1] c. Calculate the Stokes shift (λₑₘ_ₘₐₓ - λₐbs_ₘₐₓ). A larger Stokes shift is generally desirable as it improves the signal-to-noise ratio.
Protocol 1.2: Determination of Fluorescence Quantum Yield (Φf)
Objective: To quantify the efficiency of the fluorescence process.
Materials:
-
Working solutions from Protocol 1.1
-
A well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
Fluorometer
Procedure:
-
Measure the absorbance of both the sample and the standard at the same excitation wavelength. Adjust concentrations so that absorbances are similar and below 0.1.
-
Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
Calculate the quantum yield using the following equation[1]: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where: I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, n is the refractive index of the solvent, and "sample" and "std" refer to the sample and the standard, respectively.
Workflow for Photophysical Characterization
Caption: Workflow for characterizing the photophysical properties of a novel fluorescent probe.
Part 2: Cellular Application and Validation
Once the fundamental photophysical properties are understood, the next critical phase is to evaluate the probe's behavior in a biological context. This involves assessing its toxicity, cellular uptake, and subcellular localization.
Protocol 2.1: Evaluation of Cytotoxicity
Objective: To determine the concentration range at which the probe can be used for live-cell imaging without inducing significant cellular toxicity.
Materials:
-
Cell line of interest (e.g., HeLa, A549, U2OS)
-
Complete cell culture medium
-
96-well plates
-
MTT or PrestoBlue™ cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.
-
Probe Incubation: Prepare serial dilutions of the 9(2H)-Acridinone, 1,3,4,10-tetrahydro- stock solution in complete cell culture medium. The concentration range should be broad (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the cells and replace it with the probe-containing medium. Include a vehicle control (medium with DMSO) and a positive control for cell death.
-
Incubate for a period relevant to your planned imaging experiments (e.g., 4, 12, or 24 hours).
-
Viability Assay: Perform the cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Plot cell viability (%) against probe concentration to determine the CC₅₀ (50% cytotoxic concentration). For imaging, use concentrations well below the CC₅₀. Some acridone derivatives have shown cytotoxicity in the low micromolar range, making this a critical validation step.[7]
Protocol 2.2: Live-Cell Imaging for Uptake and Localization
Objective: To visualize the intracellular distribution of the fluorescent probe and optimize staining conditions.
Materials:
-
Cultured cells on glass-bottom dishes or chamber slides
-
9(2H)-Acridinone, 1,3,4,10-tetrahydro- stock solution
-
Pre-warmed complete cell culture medium
-
Pre-warmed PBS
-
Fluorescence microscope with appropriate filter sets (based on data from Part 1)
-
(Optional) Organelle-specific trackers (e.g., MitoTracker™, LysoTracker™, ER-Tracker™) for co-localization studies.
Procedure:
-
Cell Seeding: Seed cells on a glass-bottom dish and allow them to adhere overnight.[1]
-
Probe Loading: Dilute the acridinone stock solution in pre-warmed cell culture medium to the desired final concentration (start with a non-toxic concentration, e.g., 0.5-10 µM).[1]
-
Remove the old medium and replace it with the probe-containing medium.
-
Incubate the cells for a specified period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.[1] It is advisable to test a time course (e.g., 5, 15, 30, 60 minutes) to determine optimal staining.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or fresh medium to remove excess probe.[1]
-
Imaging: a. Immediately add fresh, pre-warmed medium or imaging buffer to the cells. b. Image the cells using a fluorescence microscope. Use an excitation wavelength and emission filter set that are appropriate for the probe's determined spectral properties. c. Minimize light exposure to reduce phototoxicity.[8]
-
(Optional) Co-localization: To determine subcellular localization, co-stain with known organelle trackers following the respective manufacturer's protocols. Analyze the merged images for overlapping signals. Some acridine derivatives are known to localize to lipid droplets or lysosomes.[3]
Workflow for Live-Cell Imaging
Caption: A general workflow for staining live cells with a novel fluorescent probe.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| No or Low Signal | - Incorrect filter set.- Probe concentration too low.- Insufficient incubation time. | - Verify that the excitation and emission filters match the probe's spectral data.- Increase probe concentration (ensure it remains non-toxic).- Increase incubation time. |
| High Background | - Probe concentration too high.- Inadequate washing. | - Decrease probe concentration.- Increase the number and duration of wash steps.[1] |
| Cell Death/Blebbing | - Phototoxicity from excessive light exposure.- Probe concentration is cytotoxic. | - Reduce excitation light intensity and exposure time.[8]- Use a more sensitive camera if available.- Re-evaluate cytotoxicity and use a lower probe concentration. |
| Photobleaching | - High excitation light intensity.- Unstable fluorophore. | - Reduce excitation light intensity.- Use an antifade mounting medium for live cells.[5]- Acquire images efficiently to minimize total exposure time. |
Conclusion and Future Directions
9(2H)-Acridinone, 1,3,4,10-tetrahydro- presents an intriguing scaffold for the development of new fluorescent probes for cellular imaging. While its specific properties in a biological context require experimental validation, the protocols outlined in this guide provide a robust framework for its characterization and application. By systematically determining its photophysical properties, cytotoxic profile, and cellular localization, researchers can unlock its potential for visualizing cellular structures and dynamic processes. Future work could involve the chemical modification of this core structure to enhance its brightness, photostability, or to introduce moieties for targeting specific subcellular compartments or biomolecules, further expanding the toolkit available to cell biologists and drug development professionals.
References
-
Zhang, Y., et al. (2022). Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity variation. RSC Publishing. [Link]
-
ResearchGate. Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity variation | Request PDF. [Link]
-
Chen, Y.-J., et al. (2020). Synthesis and Application in Cell Imaging of Acridone Derivatives. MDPI. [Link]
-
ResearchGate. Synthesis and Application in Cell Imaging of Acridone Derivatives. [Link]
-
Creative Biolabs. Live Cell Imaging Protocol & Troubleshooting. [Link]
-
PubMed. A new post-staining fixation technique for Acridine Orange. [Link]
-
National Institutes of Health. Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe. [Link]
-
Semantic Scholar. Synthesis and Application in Cell Imaging of Acridone Derivatives. [Link]
-
PubMed. Design, synthesis, in vitro cytotoxic activity evaluation, and apoptosis-induction study of new 9(10H)-acridinone-1,2,3-triazoles. [Link]
-
ResearchGate. Synthesis of compounds containing 9(10H)-Acridone. [Link]
-
Applichem. 1,3,4,10-Tetrahydro-9(2H)-acridinone. [Link]
-
Chemical-Suppliers.com. 9(2H)-acridinone, 1,3,4,10-tetrahydro- | CAS 13161-85-8. [Link]
Sources
- 1. Characterization of new fluorescent labels for ultra-high resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Detecting Differences of Fluorescent Markers Distribution in Single Cell Microscopy: Textural or Pointillist Feature Space? [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. 9(2H)-acridinone, 1,3,4,10-tetrahydro- | CAS 13161-85-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. Design, synthesis, in vitro cytotoxic activity evaluation, and apoptosis-induction study of new 9(10H)-acridinone-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Note & Protocol: High-Throughput In Vitro Screening of Acetylcholinesterase Inhibition by 9(2H)-Acridinone, 1,3,4,10-tetrahydro-
Introduction: The Rationale for Targeting Acetylcholinesterase with Acridinone Scaffolds
Acetylcholinesterase (AChE) is a serine hydrolase that terminates synaptic transmission at cholinergic synapses by catalyzing the breakdown of the neurotransmitter acetylcholine.[1][2] The inhibition of AChE is a cornerstone therapeutic strategy for managing the symptoms of Alzheimer's disease (AD), myasthenia gravis, and other neurological conditions characterized by a deficit in cholinergic transmission.[1][3][4] By preventing acetylcholine hydrolysis, AChE inhibitors increase the concentration and duration of the neurotransmitter in the synaptic cleft, thereby enhancing neuronal communication.
The acridine nucleus is a privileged scaffold in medicinal chemistry, famously represented by Tacrine, the first centrally acting AChE inhibitor approved for the treatment of Alzheimer's disease.[5] The planar tricyclic system of acridine derivatives allows for effective interaction with the active site of AChE.[6] While Tacrine itself has seen limited use due to hepatotoxicity, its structural framework continues to inspire the development of new, safer, and more potent analogues.[7][8] The compound 9(2H)-Acridinone, 1,3,4,10-tetrahydro- belongs to this class of structures, making it a compelling candidate for investigation as a novel AChE inhibitor.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to perform a robust in vitro assay to determine the AChE inhibitory potential of 9(2H)-Acridinone, 1,3,4,10-tetrahydro-. The protocol is based on the well-established Ellman's method, a rapid, reliable, and cost-effective colorimetric assay suitable for high-throughput screening in a 96-well microplate format.[9][10]
Principle of the Assay: The Ellman's Method
The Ellman's assay is a widely used spectrophotometric method for the determination of cholinesterase activity.[9][10] Its operational principle is straightforward and elegant. The enzyme, AChE, hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate. The generated thiocholine is a thiol-containing compound that readily reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This reaction cleaves the disulfide bond in DTNB to yield 2-nitrobenzoate-5-mercaptothiocholine and the yellow-colored anion 5-thio-2-nitrobenzoate (TNB²⁻). The intensity of the yellow color, which is directly proportional to the amount of thiocholine produced and thus to the AChE activity, is measured spectrophotometrically at 412 nm.[9][10] When an inhibitor, such as 9(2H)-Acridinone, 1,3,4,10-tetrahydro-, is present, it reduces the enzymatic activity of AChE, leading to a decrease in the rate of color formation.
Biochemical Reaction Pathway
Caption: Biochemical pathway of the Ellman's assay for AChE inhibition.
Experimental Protocol
This protocol is optimized for a 96-well microplate format, which is ideal for screening multiple concentrations of the test compound.
Materials and Reagents
-
9(2H)-Acridinone, 1,3,4,10-tetrahydro- (Test Compound): Stock solution prepared in a suitable solvent (e.g., DMSO).
-
Acetylcholinesterase (AChE): From Electrophorus electricus (Electric Eel), recommended. Prepare a stock solution of 400 Units/L in Assay Buffer.[11]
-
Acetylthiocholine Iodide (ATCh): Prepare a 10 mM solution in deionized water. This solution should be prepared fresh daily.[1]
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB): Prepare a 3 mM solution in Assay Buffer. Protect this solution from light.[1]
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0. Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic to achieve the target pH.
-
Positive Control: A known AChE inhibitor (e.g., Tacrine or Donepezil) for assay validation.
-
Solvent: The same solvent used to dissolve the test compound (e.g., DMSO).
-
Equipment:
-
96-well flat-bottom microplates
-
Multichannel pipettor
-
Microplate reader capable of measuring absorbance at 412 nm
-
Incubator set to 37°C
-
Experimental Workflow
Caption: High-level workflow for the AChE inhibition assay.
Step-by-Step Procedure
-
Preparation of Test Compound Dilutions:
-
Prepare a serial dilution of 9(2H)-Acridinone, 1,3,4,10-tetrahydro- in the chosen solvent to achieve a range of final assay concentrations (e.g., from 1 nM to 100 µM).
-
Also, prepare dilutions for the positive control.
-
-
Assay Plate Setup:
-
Design the plate layout to include blanks, negative controls (no inhibitor), positive controls, and the test compound at various concentrations. It is crucial to perform all measurements in triplicate.
-
Blank Wells: Add 50 µL of Assay Buffer.
-
Control and Test Wells: Add 45 µL of the AChE solution (400 Units/L) to each well.[11]
-
No Enzyme Control: In one well containing 45 µL of Assay Buffer instead of the enzyme solution, add 5 µL of the solvent. This serves as a 100% inhibition control.[11]
-
No Inhibitor Control: To wells containing the AChE solution, add 5 µL of the solvent used for the test compound. This represents 0% inhibition (100% enzyme activity).
-
Test Compound Wells: To the remaining wells with AChE, add 5 µL of the respective dilutions of 9(2H)-Acridinone, 1,3,4,10-tetrahydro-.
-
Positive Control Wells: Add 5 µL of the positive control dilutions to the designated wells containing AChE.
-
-
Pre-incubation:
-
Gently tap the plate to mix the contents.
-
Incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[1]
-
-
Reaction Initiation:
-
Prepare a fresh Reaction Mix containing ATCh and DTNB. For each well, you will need 150 µL. A recommended mix is 154 µL of Assay Buffer, 1 µL of 10 mM ATCh, and 0.5 µL of 3 mM DTNB.[11]
-
Using a multichannel pipettor, quickly add 150 µL of the Reaction Mix to all wells to start the enzymatic reaction.[11]
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance at 412 nm every minute for a duration of 10-15 minutes.[1]
-
Data Analysis and Interpretation
-
Calculate the Rate of Reaction:
-
For each well, determine the change in absorbance per minute (ΔAbs/min). This is the reaction rate (V). The most linear part of the kinetic curve should be used for this calculation.
-
-
Calculate the Percentage of Inhibition:
-
The percentage of AChE inhibition for each concentration of the test compound is calculated using the following formula:
% Inhibition = [ (V_control - V_sample) / V_control ] * 100
Where:
-
V_control is the reaction rate of the "No Inhibitor Control".
-
V_sample is the reaction rate in the presence of the test compound.
-
-
Determine the IC₅₀ Value:
-
Plot the calculated % Inhibition against the logarithm of the test compound concentrations.
-
Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to determine the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor that causes 50% inhibition of AChE activity.[3]
-
Data Presentation
The quantitative results should be summarized in a clear and concise table.
| Compound Concentration | Mean ΔAbs/min (±SD) | % Inhibition |
| Control (No Inhibitor) | [Value] | 0% |
| [Concentration 1] | [Value] | [Value] |
| [Concentration 2] | [Value] | [Value] |
| [Concentration 3] | [Value] | [Value] |
| [Concentration 4] | [Value] | [Value] |
| [Concentration 5] | [Value] | [Value] |
| Calculated IC₅₀ | [Value] µM/nM |
Trustworthiness and Self-Validation
To ensure the reliability and validity of the results, the following controls are essential in every experiment:
-
Blank (Substrate + DTNB): This control accounts for any non-enzymatic hydrolysis of the substrate or spontaneous reaction of DTNB. The rate of change in absorbance should be negligible.
-
No Enzyme Control: This control confirms that the observed activity is dependent on the presence of AChE.
-
No Inhibitor Control (Solvent Control): This represents the maximum enzyme activity (0% inhibition) and serves as the reference for calculating the percentage of inhibition. It also controls for any effects of the solvent on enzyme activity.
-
Positive Control: The use of a known AChE inhibitor with a well-characterized IC₅₀ value validates the assay's performance and ensures that the reagents and experimental conditions are optimal. The obtained IC₅₀ for the positive control should be within the expected range.
Conclusion
This application note provides a detailed and robust protocol for assessing the acetylcholinesterase inhibitory activity of 9(2H)-Acridinone, 1,3,4,10-tetrahydro-. By following the outlined steps and incorporating the necessary controls, researchers can generate reliable and reproducible data to evaluate the therapeutic potential of this and other novel acridine-based compounds. The Ellman's method, due to its simplicity and sensitivity, remains a gold standard for the initial stages of drug discovery in the field of neurodegenerative diseases.
References
-
Worek, F., et al. (2011). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Journal of Applied Toxicology, 31(S1). Available at: [Link]
-
Przybyłowska, M., et al. (2021). Design, synthesis and biological evaluation of novel N-phosphorylated and O-phosphorylated tacrine derivatives as potential drugs against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1333-1349. Available at: [Link]
-
Li, W., et al. (2018). Design, synthesis and biological evaluation of tacrine-1,2,3-triazole derivatives as potent cholinesterase inhibitors. RSC Advances, 8(3), 1353-1360. Available at: [Link]
-
Lotfi, M., et al. (2020). Synthesis and Biological Activity of Some Benzochromenoquinolinones: Tacrine Analogs as Potent Anti-Alzheimer's Agents. ACS Chemical Neuroscience, 11(15), 2327-2339. Available at: [Link]
-
Szymański, P., et al. (2012). Design, Synthesis and Evaluation of Tacrine Based Acetylcholinesterase Inhibitors. International Journal of Molecular Sciences, 13(8), 10294-10313. Available at: [Link]
-
Przybyłowska, M., et al. (2021). Design, synthesis and biological evaluation of novel N-phosphorylated and O-phosphorylated tacrine derivatives as potential drugs against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1333-1349. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available at: [Link]
-
Kuca, K., et al. (2005). New Findings about Ellman's Method to Determine Cholinesterase Activity. Current Organic Chemistry, 9(18). Available at: [Link]
-
Makhaeva, G. F., et al. (2023). Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease. Frontiers in Chemistry, 11, 1222453. Available at: [Link]
-
Makhaeva, G. F., et al. (2017). 9-Substituted acridine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors possessing antioxidant activity for Alzheimer's disease treatment. Bioorganic & Medicinal Chemistry, 25(22), 6054-6064. Available at: [Link]
-
Scribd. (n.d.). Ellman Esterase Assay Protocol. Available at: [Link]
-
Makhaeva, G. F., et al. (2023). Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease. PubMed Central. Available at: [Link]
-
Makhaeva, G. F., et al. (2017). 9-Substituted acridine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors possessing antioxidant activity for Alzheimer's disease treatment. PubMed. Available at: [Link]
-
Asen, N. D., & Aluko, R. E. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition, 9, 1008643. Available at: [Link]
-
Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Available at: [Link]
-
Makhaeva, G. F., et al. (2017). 9-Substituted acridine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors possessing antioxidant activity for Alzheimer's disease treatment. ResearchGate. Available at: [Link]
-
Makhaeva, G. F., et al. (2023). Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease. ResearchGate. Available at: [Link]
-
Wiatrak, B., et al. (2024). A Novel Tetrahydroacridine Derivative with Potent Acetylcholinesterase Inhibitory Properties and Dissociative Capability against Aβ42 Fibrils Confirmed by In Vitro Studies. International Journal of Molecular Sciences, 25(10), 10072. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. attogene.com [attogene.com]
- 3. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of Some Benzochromenoquinolinones: Tacrine Analogs as Potent Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: A Guide to Fluorescent Labeling of Proteins with 9(2H)-Acridinone, 1,3,4,10-tetrahydro- Derivatives for Advanced Fluorescence Studies
Introduction: The Potential of Acridinone Dyes in Protein Fluorescence Studies
The covalent labeling of proteins with fluorescent probes is an indispensable tool in modern biological research and drug development. It enables the visualization, tracking, and quantification of proteins in complex biological systems. The choice of fluorophore is critical and depends on the specific application, requiring careful consideration of its photophysical properties, stability, and reactivity.
This document explores the potential of 9(2H)-Acridinone, 1,3,4,10-tetrahydro- as a novel fluorescent label. Acridine derivatives are a class of heterocyclic compounds known for their diverse pharmacological activities and interesting spectral properties, making them promising candidates for the development of new fluorescent probes.[1] While the direct use of 9(2H)-Acridinone, 1,3,4,10-tetrahydro- for protein labeling is not yet widely established, its core structure possesses favorable fluorescence characteristics. This guide provides a comprehensive theoretical framework and detailed protocols for the conjugation of hypothetical reactive derivatives of this acridinone to proteins, enabling researchers to pioneer its use in fluorescence-based assays.
We will focus on two of the most common and robust bioconjugation strategies: the labeling of primary amines (e.g., lysine residues) using an N-hydroxysuccinimidyl (NHS) ester derivative and the selective modification of sulfhydryl groups (e.g., cysteine residues) with a maleimide derivative.[2][3]
The Fluorophore: Photophysical Properties of the Acridinone Core
The 9(2H)-Acridinone, 1,3,4,10-tetrahydro- scaffold is a promising fluorophore due to its rigid, planar structure, which often leads to high fluorescence quantum yields. The photophysical properties of acridinone dyes are influenced by their substitution pattern and the solvent environment.[4][5] Below is a table summarizing the anticipated photophysical properties of a protein-conjugated 9(2H)-Acridinone, 1,3,4,10-tetrahydro- derivative in an aqueous buffer.
| Property | Anticipated Value | Rationale |
| Excitation Maximum (λex) | ~370 - 400 nm | Based on the absorption spectra of related acridinone derivatives.[5] |
| Emission Maximum (λem) | ~450 - 480 nm (Blue-Green) | Acridinone dyes are known to be blue-green emitters.[4] |
| Molar Extinction Coefficient (ε) | > 20,000 M⁻¹cm⁻¹ | Typical for aromatic dye systems. |
| Fluorescence Quantum Yield (Φ) | 0.3 - 0.7 | Dependent on the local environment and conjugation site. |
| Fluorescence Lifetime (τ) | 2 - 5 ns | Typical for small organic fluorophores. |
Principle of Protein Labeling
The covalent attachment of a small molecule fluorophore to a protein relies on the reaction between a specific functional group on the protein and a reactive group on the dye. The choice of reactive chemistry dictates the target amino acid residue.
Amine-Reactive Labeling with NHS Esters
NHS esters are one of the most common reactive groups for labeling proteins.[2] They react with primary amines, found on the N-terminus of polypeptide chains and the side chains of lysine residues, to form a stable amide bond.[6] This reaction is most efficient at a slightly alkaline pH (8.0-9.0), where the amino groups are deprotonated and thus more nucleophilic.[7][8]
Thiol-Reactive Labeling with Maleimides
Maleimides exhibit high selectivity for the sulfhydryl groups of cysteine residues.[9][10] The reaction proceeds via a Michael addition, forming a stable thioether bond.[3] This reaction is most efficient at a near-neutral pH (6.5-7.5), which minimizes the competing reaction with amines.[3] If the protein of interest does not have a free cysteine, one can often be introduced via site-directed mutagenesis. For proteins with existing disulfide bonds, a reduction step is necessary prior to labeling.[10]
Experimental Workflow Overview
The general workflow for labeling proteins with a reactive acridinone derivative is outlined below.
Caption: General workflow for protein labeling with a reactive fluorophore.
Detailed Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling chemicals. Reactive dyes should be handled in a well-ventilated area or a chemical fume hood.
Protocol 1: Amine Labeling with a Hypothetical Acridinone-NHS Ester
This protocol is designed for labeling proteins with primary amines.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
Acridinone-NHS Ester (hypothetical)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Prepare the Protein Solution:
-
Prepare the Dye Stock Solution:
-
Allow the vial of Acridinone-NHS Ester to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[6]
-
Rationale: Anhydrous solvent is crucial as NHS esters are moisture-sensitive and can hydrolyze, rendering them non-reactive.[6]
-
-
Perform the Labeling Reaction:
-
While gently stirring, add a calculated amount of the dye stock solution to the protein solution. A molar ratio of 10-20 moles of dye per mole of protein is a good starting point for optimization.[2]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[2][11]
-
Rationale: A molar excess of the dye drives the reaction to completion. Protecting the reaction from light prevents photobleaching of the fluorophore.
-
-
Purify the Labeled Protein:
-
Separate the labeled protein from the unreacted dye and hydrolysis products using a size-exclusion chromatography column (e.g., a desalting column).[8]
-
Elute with a suitable storage buffer (e.g., PBS).
-
Rationale: Removal of free dye is essential for accurate determination of the degree of labeling and to prevent high background fluorescence in downstream applications.
-
Protocol 2: Thiol Labeling with a Hypothetical Acridinone-Maleimide
This protocol is for the selective labeling of cysteine residues.
Materials:
-
Protein of interest (containing free thiols)
-
Acridinone-Maleimide (hypothetical)
-
Anhydrous DMSO or DMF
-
Labeling Buffer: PBS or HEPES, pH 7.0-7.5, degassed
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or buffer exchange the protein into the degassed Labeling Buffer at a concentration of 1-10 mg/mL.[9][10]
-
Rationale: Degassing the buffer by bubbling with nitrogen or argon minimizes the oxidation of thiols to disulfides, which are unreactive with maleimides.[10] The near-neutral pH ensures the specific reaction of maleimides with thiols.[3]
-
(Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, add a 10- to 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[3][9][10] TCEP is a reducing agent that does not contain a thiol and therefore does not need to be removed before adding the maleimide dye.
-
-
Prepare the Dye Stock Solution:
-
Perform the Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution while gently mixing.[12][13]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[13]
-
Rationale: The incubation time may need to be optimized depending on the accessibility of the cysteine residue.
-
-
Purify the Labeled Protein:
-
Remove the unreacted dye by gel filtration as described in the amine-labeling protocol.
-
Characterization of the Labeled Protein
After purification, it is crucial to determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.
Procedure:
-
Measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀) and at the excitation maximum of the acridinone dye (A_max).
-
Calculate the concentration of the protein using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm:
-
Calculate the concentration of the dye:
-
Dye Concentration (M) = A_max / ε_dye
-
Where ε_dye is the molar extinction coefficient of the dye at its A_max.
-
-
Calculate the DOL:
-
DOL = Dye Concentration / Protein Concentration
-
An optimal DOL is typically between 2 and 7 for antibodies and may vary for other proteins. Over-labeling can lead to protein aggregation and quenching of the fluorescence signal.
Potential Applications and Future Directions
Proteins labeled with a novel acridinone fluorophore can be employed in a wide range of fluorescence-based applications, including:
-
Fluorescence Microscopy: For visualizing the subcellular localization of the protein of interest.
-
Flow Cytometry: For quantifying the expression of cell surface or intracellular proteins.
-
Immunoassays: As detection reagents in ELISA-like assays.
-
Fluorescence Resonance Energy Transfer (FRET): As a donor or acceptor dye to study protein-protein interactions.
The development and characterization of reactive 9(2H)-Acridinone, 1,3,4,10-tetrahydro- derivatives will open up new avenues for creating bespoke fluorescent probes with unique photophysical properties tailored for specific biological questions.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low DOL | - Inactive dye (hydrolysis) | - Use fresh, anhydrous DMSO/DMF for stock solutions. |
| - Non-optimal pH | - Ensure the correct pH of the labeling buffer. | |
| - Low protein concentration | - Increase the protein concentration. | |
| - Inaccessible labeling sites | - Consider denaturing and refolding the protein, or engineering a more accessible labeling site. | |
| Protein Precipitation | - High DOL | - Reduce the dye:protein molar ratio during labeling. |
| - Hydrophobic dye | - Perform the labeling reaction at a lower temperature (4°C). | |
| High Background | - Incomplete removal of free dye | - Repeat the purification step or use a different purification method. |
References
- Vertex AI Search. Protocol: Maleimide labeling of proteins and other thiolated biomolecules.
- Abberior Instruments. NHS ester protocol for labeling proteins.
- Lumiprobe. Maleimide Labeling of Proteins and Other Thiolated Biomolecules.
- Biotium. Protocol: Maleimide Labeling of Protein Thiols.
- Biotium. Protocol: Succinimidyl Ester Labeling of Protein Amines.
- Tocris Bioscience. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes.
- Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules.
- Glen Research. Glen Report 33-13: Application Note – Protein Labeling with NHS Esters.
- Alfa Chemistry. Guidelines for Protein/Antibody Labeling with Maleimide Dyes.
- protocols.io. NHS-ester-protein-labeling.
- CONICET. Photochemical & Photobiological Sciences.
- ResearchGate. Photophysical behavior of new acridine(1,8)dione dyes.
- DigitalCommons@URI. investigating the photophysical dynamics of anthracene and acridine derivatives using time-resolved spectroscopy.
- EvitaChem. Buy 9(2H)-Acridinone, 1,3,4,10-tetrahydro- (EVT-310469).
Sources
- 1. Buy 9(2H)-Acridinone, 1,3,4,10-tetrahydro- (EVT-310469) | 13161-85-8 [evitachem.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. biotium.com [biotium.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. researchgate.net [researchgate.net]
- 6. biotium.com [biotium.com]
- 7. interchim.fr [interchim.fr]
- 8. glenresearch.com [glenresearch.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. lumiprobe.com [lumiprobe.com]
- 11. NHS-ester-protein-labeling [protocols.io]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Application Notes and Protocols: 1,3,4,10-Tetrahydro-9(2H)-acridinone as a Versatile Scaffold for Developing Chemical Probes of Enzyme Activity
For: Researchers, scientists, and drug development professionals
Abstract
The 1,3,4,10-tetrahydro-9(2H)-acridinone core is a privileged heterocyclic scaffold known for its intrinsic fluorescence and biological activity, including the inhibition of acetylcholinesterase (AChE).[1] This application note presents a detailed guide to leveraging this scaffold for the design and implementation of a novel "turn-on" fluorescent chemical probe for monitoring enzyme activity. We provide the conceptual framework, detailed experimental protocols, and data interpretation guidelines for a rationally designed probe, AChE-Acridinone Probe 1 (AAP1), targeting acetylcholinesterase. The principles and methodologies described herein are broadly applicable to the development of probes for other enzymes, positioning the tetrahydroacridinone scaffold as a versatile tool in chemical biology and drug discovery.
Introduction: The Potential of the Acridinone Scaffold
The acridone family of compounds has garnered significant interest due to their rigid, planar structure which often imparts favorable photophysical properties such as high quantum yields and environmental sensitivity.[2][3] The fluorescence of acridone derivatives can be modulated by chemical modifications, making them excellent candidates for the development of fluorescent probes.[2][4] The 1,3,4,10-tetrahydro-9(2H)-acridinone core, in particular, has been a subject of research for its therapeutic potential, notably as an acetylcholinesterase inhibitor.[1] This inherent bioactivity provides a strong foundation for designing specific chemical probes.
Enzyme-activated fluorescent probes are powerful tools for studying biological processes, offering high sensitivity and spatiotemporal resolution.[5][6][7] A common strategy in probe design is the "turn-on" mechanism, where the probe is initially non-fluorescent (quenched) and becomes fluorescent upon interaction with the target enzyme.[7][8] This application note will detail the conceptual design and practical application of a novel probe based on the 1,3,4,10-tetrahydro-9(2H)-acridinone scaffold for the detection of acetylcholinesterase activity.
Conceptual Design of an Acetylcholinesterase-Activated Acridinone Probe (AAP1)
To transform the 1,3,4,10-tetrahydro-9(2H)-acridinone scaffold into a specific probe for acetylcholinesterase (AChE), we propose the addition of a recognition moiety that is a substrate for AChE, linked to a fluorescence quencher. The design of such probes typically consists of a fluorophore, a recognition group, and a linker.[9]
Our proposed probe, AChE-Acridinone Probe 1 (AAP1) , is designed based on the following principles:
-
Fluorophore: The 1,3,4,10-tetrahydro-9(2H)-acridinone core serves as the latent fluorophore.
-
Recognition Moiety: An acetyl group is attached, mimicking acetylcholine, the natural substrate of AChE.
-
Quenching Mechanism: A dinitrophenyl group, a well-known quencher, is linked to the acridinone nitrogen via a self-immolative linker. In the intact probe, the fluorescence of the acridinone core is quenched by the dinitrophenyl group through Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer (PeT).
-
Activation Mechanism: AChE will hydrolyze the acetyl group, triggering a cascade of reactions. This enzymatic cleavage will cause the self-immolative linker to release the dinitrophenyl quencher, thus restoring the fluorescence of the acridinone core.[5] This "turn-on" response provides a direct and sensitive measure of AChE activity.
Figure 2: Workflow for the in vitro AChE activity assay.
Determination of Enzyme Kinetic Parameters
To determine the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max) of AChE with AAP1 as a substrate, perform the assay with varying concentrations of AAP1.
Protocol:
-
Prepare AAP1 Dilutions: Prepare a series of AAP1 dilutions in Assay Buffer (e.g., 0-50 µM).
-
Assay Setup:
-
To each well of a 96-well black microplate, add 50 µL of a constant, optimized concentration of AChE.
-
Add 50 µL of Assay Buffer to "no enzyme" control wells.
-
-
Initiate Reaction: Add 50 µL of each AAP1 dilution to the wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every minute for 30 minutes at 37°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each AAP1 concentration from the linear portion of the fluorescence versus time plot.
-
Plot V₀ against the AAP1 concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max.
-
| Parameter | Description |
| V₀ | Initial reaction velocity (RFU/min) |
| [S] | Concentration of AAP1 (µM) |
| V_max | Maximum reaction velocity |
| K_m | Michaelis constant |
| Table 2: Parameters for Enzyme Kinetic Analysis. |
High-Throughput Screening (HTS) for AChE Inhibitors
The AAP1 probe is well-suited for HTS of potential AChE inhibitors.
Protocol:
-
Compound Plating: Dispense test compounds and controls (e.g., a known AChE inhibitor like donepezil and a DMSO vehicle control) into a 96- or 384-well plate.
-
Enzyme Addition: Add a fixed concentration of AChE to all wells and incubate for a short period (e.g., 15 minutes) to allow for inhibitor binding.
-
Substrate Addition: Add AAP1 to all wells to initiate the enzymatic reaction.
-
Incubation and Measurement: Incubate the plate and measure the fluorescence intensity at a fixed time point.
-
Data Analysis: Wells with active inhibitors will show reduced fluorescence compared to the vehicle control. Calculate the percent inhibition for each compound.
Trustworthiness and Self-Validation
The robustness of this assay is ensured by several key factors:
-
"Turn-On" Signal: The assay measures the appearance of a signal over a low background, which is inherently more sensitive and less prone to false negatives than signal-decrease assays.
-
Specificity: The probe's activation is dependent on the specific enzymatic activity of AChE. The selectivity of the probe should be validated by testing it against other hydrolases (e.g., butyrylcholinesterase, proteases) to ensure minimal cross-reactivity. [8][10]* Internal Controls: Every assay should include positive (no inhibitor) and negative (no enzyme) controls to define the dynamic range of the assay and account for any background fluorescence.
Conclusion
The 1,3,4,10-tetrahydro-9(2H)-acridinone scaffold provides a promising and versatile platform for the development of novel fluorescent probes for enzyme activity. This application note outlines a comprehensive, albeit conceptual, framework for the design, characterization, and application of an AChE-activated probe, AAP1. The detailed protocols for in vitro assays, kinetic analysis, and HTS provide researchers with a robust starting point for utilizing this and similar acridinone-based probes in their own research and drug discovery efforts. The adaptability of the acridinone core suggests that with appropriate chemical modifications, a wide range of enzyme-targeted probes can be developed, expanding the toolkit of chemical biology.
References
-
Synthesis and Application in Cell Imaging of Acridone Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Panfilov, M., Chernova, D., Khalfina, I., Moskalensky, A., & Vorob'ev, A. (2021). Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe. Molecules, 26(14), 4340. [Link]
-
Marshall, A. D., & Raines, R. T. (2018). Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. ACS Chemical Biology, 13(8), 1836–1849. [Link]
-
Panfilov, M., Chernova, D., Khalfina, I., Moskalensky, A., & Vorob'ev, A. (2021). Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe. Molecules (Basel, Switzerland), 26(14), 4340. [Link]
-
Zhao, C., Zhou, F., Lu, K., Yang, S., Tan, B., Sun, W., Shangguan, L., Wang, H., & Liu, Y. (2024). Two Fluorescent Probes for Recognition of Acetylcholinesterase: Design, Synthesis, and Comparative Evaluation. Molecules, 29(9), 2008. [Link]
-
Zhang, Y., Zhang, C., Liu, Y., Li, Y., & Liu, Z. (2025). Real-time monitoring and in vivo visualization of acetylcholinesterase activity with a near-infrared fluorescent probe. Talanta, 285, 126485. [Link]
-
Panfilov, M., Chernova, D., Khalfina, I., Moskalensky, A., & Vorob'ev, A. (2021). Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe. Molecules, 26(14), 4340. [Link]
-
Johnson, T. A. (2016). Synthesis of a Fluorescent Acridone using a Grignard Addition, Oxidation, and Nucleophilic Aromatic Substitution Reaction Sequence. Journal of Chemical Education, 93(5), 962–965. [Link]
-
Gainche, M., Delporte, N., Michelin, C., & Jagu, E. (2023). Fluorescent probe for the detection of acetylcholinesterase inhibitors using high performance thin layer chromatography effect-directed assay in complex matrices. Journal of Chromatography A, 1708, 464330. [Link]
-
Fujioka, H., Uno, S., Kamiya, M., Kojima, R., Johnsson, K., & Urano, Y. (2020). Activatable fluorescent probes for hydrolase enzymes based on coumarin–hemicyanine hybrid fluorophores with large Stokes shifts. Chemical Communications, 56(42), 5617–5620. [Link]
-
Near-Infrared Fluorescent Probe for Evaluating Acetylcholinesterase Effect in Aging Process and Dietary Restriction via Fluorescence Imaging. (n.d.). ResearchGate. Retrieved from [Link]
-
Development of Small-Molecule Fluorescent Probes Targeting Enzymes. (2022). Molecules, 27(14), 4522. [Link]
-
Progress on Multifunction Enzyme-Activated Organic Fluorescent Probes for Bioimaging. (2022). Frontiers in Chemistry, 10, 931968. [Link]
-
Design of Selective Substrates and Activity-Based Probes for Hydrolase Important for Pathogenesis 1 (HIP1) from Mycobacterium. (2016). ACS Infectious Diseases, 2(9), 629–638. [Link]
-
Design of Selective Substrates and Activity-Based Probes for Hydrolase Important for Pathogenesis 1 (HIP1) from Mycobacterium tuberculosis. (n.d.). ACS Publications. Retrieved from [Link]
-
Acid-promoted synthesis and photophysical properties of substituted acridine derivatives. (2020). Organic & Biomolecular Chemistry, 18(40), 8141–8146. [Link]
-
Design and labeling mechanism of the fluorophosphonate probes used in... (n.d.). ResearchGate. Retrieved from [Link]
-
Progress on Multifunction Enzyme-Activated Organic Fluorescent Probes for Bioimaging. (2022). Frontiers in Chemistry, 10, 931968. [Link]
-
Drug metabolizing enzyme induction by benzoquinolines, acridine, and quinacrine; tricyclic aromatic molecules containing a single heterocyclic nitrogen. (n.d.). PubMed. Retrieved from [Link]
-
Solvent tunable photophysics of acridone: a quantum chemical perspective. (n.d.). RSC Publishing. Retrieved from [Link]
-
Metabolic Profiles of New Unsymmetrical Bisacridine Antitumor Agents in Electrochemical and Enzymatic Noncellular Systems and in Tumor Cells. (2021). International Journal of Molecular Sciences, 22(16), 8573. [Link]
-
investigating the photophysical dynamics of anthracene and acridine derivatives using time-resolved spectroscopy. (n.d.). DigitalCommons@URI. Retrieved from [Link]
-
Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. (2018). ACS Chemical Biology, 13(8), 1836–1849. [Link]
-
Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. (2021). Molecules, 26(18), 5481. [Link]
-
Acridine/Acridone Derivatives as Catalytic Inhibitors of Topoisomerase I. (2025). Journal of Applied Toxicology. [Link]
-
Drug-drug interaction potential of antitumor acridine agent C-1748: The substrate of UDP-glucuronosyltransferases. (2018). Pharmacological Reports, 70(4), 770–778. [Link]
Sources
- 1. Enzyme-Instructed Aggregation/Dispersion of Fluorophores for Near-Infrared Fluorescence Imaging In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. "INVESTIGATING THE PHOTOPHYSICAL DYNAMICS OF ANTHRACENE AND ACRIDINE DE" by Sophia Tiano [digitalcommons.uri.edu]
- 4. Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe [mdpi.com]
- 5. Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Progress on Multifunction Enzyme-Activated Organic Fluorescent Probes for Bioimaging [frontiersin.org]
- 7. Progress on Multifunction Enzyme-Activated Organic Fluorescent Probes for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-time monitoring and in vivo visualization of acetylcholinesterase activity with a near-infrared fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Small-Molecule Fluorescent Probes Targeting Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two Fluorescent Probes for Recognition of Acetylcholinesterase: Design, Synthesis, and Comparative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening of 9(2H)-Acridinone, 1,3,4,10-tetrahydro- Derivatives: An Application Guide for Kinase Inhibitor Discovery
Abstract
The 9(2H)-Acridinone, 1,3,4,10-tetrahydro- scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer, antimicrobial, and anti-Alzheimer's properties.[1][2][3] Many of these effects are attributed to the inhibition of key cellular signaling enzymes, particularly protein kinases.[2] This guide provides a comprehensive framework for the high-throughput screening (HTS) of compound libraries based on this scaffold to identify and validate novel kinase inhibitors. We detail a robust biochemical screening approach using a Fluorescence Polarization (FP) assay, followed by a cell-based secondary assay to confirm on-target activity in a physiological context. This document is intended for researchers, scientists, and drug development professionals engaged in kinase-targeted drug discovery.
Introduction: The Acridinone Scaffold and Kinase Inhibition
Acridine and its acridone analogues are heterocyclic compounds recognized for their diverse pharmacological applications.[1][4] The planar, aromatic nature of the acridine core facilitates intercalation with DNA, while various derivatives have been developed as potent enzyme inhibitors.[4][5][6] The 1,3,4,10-tetrahydro- modification adds three-dimensional complexity, enabling more specific interactions with protein targets. Protein kinases, which regulate a vast number of cellular processes, have become a major class of targets for drug discovery.[7] The identification of novel kinase inhibitors from libraries of tetrahydroacridinone derivatives offers a promising avenue for developing new therapeutics.
High-throughput screening (HTS) is an essential methodology for rapidly assessing large chemical libraries to identify "hit" compounds with desired biological activity.[8] For kinase inhibitor discovery, a variety of HTS-compatible assays are available, including radiometric, fluorescence, and luminescence-based methods.[9][10][11][12] This guide will focus on a non-radioactive, homogeneous (mix-and-read) Fluorescence Polarization (FP) assay, which is well-suited for automation and miniaturization.[13][14][15]
Principle of the Primary Screening Assay: Fluorescence Polarization
Fluorescence Polarization (FP) is a powerful biophysical technique used to study molecular interactions in solution.[13][16] The principle relies on the differential rotation of small versus large molecules. A small, fluorescently-labeled molecule (tracer) tumbles rapidly in solution and, when excited with polarized light, emits depolarized light.[13][14] However, when this tracer binds to a much larger molecule (e.g., an antibody or protein), its tumbling is restricted, and the emitted light remains highly polarized.[13][16]
For a kinase assay, a competitive FP format is highly effective.[14] The assay measures the activity of a kinase by detecting the adenosine diphosphate (ADP) produced.
Assay Mechanism:
-
High Polarization State (Inactive Kinase): In the absence of kinase activity (or in the presence of a potent inhibitor), no ADP is produced. A fluorescently-labeled ADP tracer binds to a specific anti-ADP antibody, forming a large complex. This complex tumbles slowly, resulting in a high FP signal.
-
Low Polarization State (Active Kinase): The kinase phosphorylates its substrate, converting ATP to ADP. This newly formed, unlabeled ADP competes with the ADP tracer for binding to the antibody.[17] The displaced tracer becomes free in solution, tumbles rapidly, and emits depolarized light, leading to a low FP signal.
Therefore, potent inhibitors of the kinase will prevent ADP formation, keeping the FP signal high.
Figure 1: Principle of the competitive Fluorescence Polarization (FP) kinase assay.
Assay Development and Optimization
Before initiating a full-scale HTS campaign, the FP kinase assay must be optimized to ensure it is robust, reproducible, and sensitive enough to identify inhibitors.
Key Optimization Parameters
-
Enzyme and Substrate Concentration: Titrate the kinase and its substrate to determine the optimal concentrations that yield sufficient product (ADP) formation within a linear range over the desired reaction time. The goal is to achieve approximately 10-30% ATP-to-ADP conversion to ensure the assay is sensitive to inhibitors.
-
ATP Concentration: The concentration of ATP should be at or near its Michaelis-Menten constant (Km) for the kinase. This ensures the assay is sensitive to ATP-competitive inhibitors.
-
Reagent Stability: Confirm the stability of all reagents (kinase, substrate, ATP, antibody, tracer) at the working concentrations and under the planned assay conditions (e.g., temperature, buffer, DMSO tolerance).
Assay Quality Control: The Z'-Factor
The quality and suitability of an HTS assay are quantified by the Z'-factor (Z-prime).[18][19] This statistical parameter reflects the dynamic range of the signal and the data variation, providing a measure of the separation between positive and negative controls.[19][20]
The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive control (p, e.g., no enzyme or maximum inhibition) and negative control (n, e.g., uninhibited enzyme activity).
Formula: Z' = 1 - (3σp + 3σn) / |µp - µn|
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation band between controls; suitable for HTS.[20][21][22] |
| 0 to 0.5 | Doable | The assay may be acceptable, but requires careful hit validation.[20][21] |
| < 0 | Unsuitable | No separation between controls; the assay is not viable for screening.[20] |
An assay must consistently achieve a Z'-factor ≥ 0.5 during optimization before proceeding to the full screen.
High-Throughput Screening Workflow
A typical HTS campaign follows a multi-stage process designed to efficiently identify and validate true hits while eliminating false positives.
Figure 2: General workflow for HTS and hit validation of kinase inhibitors.
Protocol 1: Primary HTS Using FP Biochemical Assay
This protocol is designed for a 384-well plate format. All additions should be performed with automated liquid handlers for consistency.
Materials:
-
Kinase of interest (e.g., a specific tyrosine kinase)
-
Peptide substrate for the kinase
-
ATP, Ultra-pure
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
FP ADP Detection Kit (containing anti-ADP antibody and ADP-tracer)
-
Stop/Detection Buffer
-
Test compounds (tetrahydroacridinone library) dissolved in 100% DMSO
-
Potent, known inhibitor of the kinase (for positive control)
-
384-well, low-volume, black assay plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating:
-
Dispense 50 nL of test compounds, positive control inhibitor, or DMSO (negative control) into appropriate wells of the 384-well plate.
-
Rationale: A low volume of DMSO is used to minimize solvent effects on enzyme activity.
-
-
Kinase/Substrate Addition:
-
Prepare a 2X kinase/substrate solution in assay buffer.
-
Dispense 5 µL of this solution into each well.
-
Incubate for 15 minutes at room temperature.
-
Rationale: Pre-incubating the enzyme with the test compounds allows for binding to occur before the reaction is initiated.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP solution in assay buffer.
-
Dispense 5 µL of the ATP solution to all wells to start the reaction. The final reaction volume is 10 µL.
-
Incubate for 60 minutes at 30°C. The incubation time should be within the linear range of the reaction determined during optimization.
-
-
Stop Reaction and Detect Product:
-
Prepare the ADP detection solution by diluting the anti-ADP antibody and ADP-tracer in the Stop/Detection Buffer as per the manufacturer's instructions.
-
Add 10 µL of the detection solution to all wells. This stops the kinase reaction and initiates the competitive binding for FP detection.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an FP-capable plate reader (Excitation: ~530 nm, Emission: ~590 nm, for a TAMRA-based tracer).
-
Record the millipolarization (mP) values for each well.
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the positive (max inhibition) and negative (no inhibition) controls.
-
% Inhibition = 100 * (mP_compound - mP_neg_control) / (mP_pos_control - mP_neg_control)
-
-
Identify primary "hits" as compounds exhibiting inhibition above a defined threshold (e.g., >50% or > 3 standard deviations from the mean of the negative controls).
Protocol 2: Secondary Cell-Based Target Engagement Assay
Biochemical hits must be validated in a cellular context to confirm they can engage the target kinase in a more physiological environment and are not artifacts of the primary assay format.[23] A NanoBRET™ Target Engagement assay is an excellent orthogonal method.[24]
Principle: This assay measures compound binding to a specific kinase in intact cells. It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-kinase fusion protein (the energy donor) and a fluorescent energy transfer probe (tracer) that reversibly binds to the kinase's active site (the energy acceptor).[24] When a test compound enters the cell and binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.
Materials:
-
HEK293 cells transiently transfected with the NanoLuc®-Kinase fusion vector.
-
Opti-MEM® I Reduced Serum Medium.
-
NanoBRET™ Target Engagement Tracer and Nano-Glo® Substrate.
-
Primary hit compounds from the biochemical screen.
-
384-well, white, tissue-culture treated assay plates.
Procedure:
-
Cell Plating:
-
Harvest and resuspend the transfected HEK293 cells in Opti-MEM®.
-
Dispense 15 µL of the cell suspension into each well of the 384-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of the hit compounds in Opti-MEM®.
-
Add 5 µL of the diluted compounds to the wells.
-
Incubate the plates for 2 hours in a CO₂ incubator at 37°C.
-
Rationale: This incubation allows the compounds to permeate the cell membrane and reach equilibrium with the intracellular target.
-
-
Tracer and Substrate Addition:
-
Prepare a combined solution of the NanoBRET™ Tracer and Nano-Glo® Substrate in Opti-MEM®.
-
Add 5 µL of this solution to each well.
-
-
Data Acquisition:
-
Read the plate immediately on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm).
-
The NanoBRET™ ratio is calculated by dividing the acceptor signal by the donor signal.
-
Data Analysis:
-
Plot the NanoBRET™ ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which reflects the concentration of compound required to displace 50% of the tracer from the target kinase in living cells.
Managing False Positives
A significant challenge in HTS is the high rate of false positives.[8] Acridine scaffolds, being fluorescent and planar, require careful triaging.[4][5][6]
Common Mechanisms of Assay Interference:
-
Compound Autofluorescence: The intrinsic fluorescence of the tetrahydroacridinone compounds can interfere with the FP readout.[25] This can be checked by reading the plates before the addition of the detection reagents.
-
Light Scattering/Quenching: Aggregates of poorly soluble compounds can scatter or absorb light, affecting the signal.[25]
-
Reactivity: Some compounds may react directly with assay components (e.g., the enzyme or substrate).[25]
-
Promiscuous Inhibition: Pan-Assay Interference Compounds (PAINS) appear active across multiple assays through non-specific mechanisms.[23]
Strategies for Elimination:
-
Orthogonal Assays: Using a different detection modality (e.g., luminescence-based BRET after an FP screen) is a primary method for eliminating technology-specific artifacts.
-
Detergent Titration: Increasing the concentration of non-ionic detergent (e.g., Triton X-100) in the biochemical assay can disrupt compound aggregates, revealing them as false positives.
-
Computational Filtering: Use computational filters to flag compounds with substructures known to be associated with assay interference (PAINS).[25]
Conclusion
The high-throughput screening of 9(2H)-Acridinone, 1,3,4,10-tetrahydro- derivatives provides a fertile ground for the discovery of novel kinase inhibitors. The workflow described here, which pairs a robust biochemical FP primary screen with a cell-based target engagement secondary assay, offers a reliable pathway from initial hit identification to validated lead compounds. By understanding the principles behind the chosen technologies and proactively implementing strategies to identify and discard false positives, researchers can significantly improve the efficiency and success rate of their drug discovery campaigns.
References
-
Wikipedia. Z-factor. Available from: [Link]
-
Zhang JH, Chung TD, Oldenburg KR. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. J Biomol Screen. 1999;4(2):67-73. Available from: [Link]
-
Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Oxford Academic. Available from: [Link]
-
Z-factors - BIT 479/579 High-throughput Discovery. North Carolina State University. Available from: [Link]
-
On HTS: Z-factor. On HTS. Available from: [Link]
-
von Ahsen O, Bömer U. High-throughput screening for kinase inhibitors. Chembiochem. 2005 Mar;6(3):481-90. Available from: [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discov. 2019 Apr;24(3):326-336. Available from: [Link]
-
From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs. Available from: [Link]
-
Kinase Screening Assay Services. Reaction Biology. Available from: [Link]
-
Sharma M, et al. Medicinal chemistry of acridine and its analogues. MedChemComm. 2018;9(10):1638-1664. Available from: [Link]
-
Gensicka-Kowalewska M, Cholewiński G, Dzierzbicka K. Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC Adv. 2017;7(23):13875-13909. Available from: [Link]
-
Jameson DM, Croney JC. Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Comb Chem High Throughput Screen. 2003 Feb;6(1):1-10. Available from: [Link]
-
Sink R, Gobec S, Pečar S, Zega A. False positives in the early stages of drug discovery. Curr Med Chem. 2010;17(34):4231-55. Available from: [Link]
-
High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. Available from: [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. Available from: [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS Discov. 2018 Apr;23(4):350-360. Available from: [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. ResearchGate. Available from: [Link]
-
Fluorescence detection techniques for protein kinase assay. ResearchGate. Available from: [Link]
-
Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. J Med Chem. 2021 Jan 14;64(1):215-231. Available from: [Link]
-
Medicinal Chemistry of Acridine and its Analogues. ResearchGate. Available from: [Link]
-
Medicinal chemistry of acridine and its analogues. MedChemComm. Royal Society of Chemistry. Available from: [Link]
-
Fluorescence Polarization Detection. BMG LABTECH. Available from: [Link]
-
How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available from: [Link]
-
Recent Advances in Synthetic Pathways and Therapeutic Potential of Acridine and Acridone Derivatives. Pharmaceuticals (Basel). 2024 Sep 11;17(9):1199. Available from: [Link]
-
Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. Anal Chem. 2014 Aug 5;86(15):7345-52. Available from: [Link]
-
Early identification of false positives in high-throughput screening for activators of p53-DNA interaction. J Biomol Screen. 2007 Aug;12(5):638-48. Available from: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available from: [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. J Med Chem. 2013 Aug 8;56(15):5901-15. Available from: [Link]
Sources
- 1. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 2. Recent Advances in Synthetic Pathways and Therapeutic Potential of Acridine and Acridone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 9(2H)-Acridinone, 1,3,4,10-tetrahydro- (EVT-310469) | 13161-85-8 [evitachem.com]
- 4. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Medicinal chemistry of acridine and its analogues - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity [bioprocessonline.com]
- 14. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. Z-factor - Wikipedia [en.wikipedia.org]
- 19. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. assay.dev [assay.dev]
- 21. academic.oup.com [academic.oup.com]
- 22. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 23. drugtargetreview.com [drugtargetreview.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of 1,3,4,10-tetrahydro-9(2H)-acridinone for In Vivo Studies
Introduction: Navigating the Formulation Challenges of a Promising Acridinone Analog
1,3,4,10-tetrahydro-9(2H)-acridinone and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, showing promise in areas such as neurodegenerative diseases and cancer.[1][2][3] The core structure, a semi-planar heterocyclic system, allows these molecules to interact with various biological targets, including DNA intercalation and enzyme inhibition.[2][3] However, the successful in vivo evaluation of these promising compounds is often hampered by a critical challenge: their poor aqueous solubility.[1] This characteristic can lead to low and erratic oral bioavailability, making it difficult to establish clear dose-response relationships in preclinical studies.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic formulation of 1,3,4,10-tetrahydro-9(2H)-acridinone for in vivo studies. The focus is on providing a logical, step-by-step approach to developing a stable and effective delivery system that ensures consistent and adequate drug exposure in animal models.[6] This guide emphasizes the importance of understanding the physicochemical properties of the compound to make informed decisions on formulation strategy.
Pre-formulation Analysis: The Foundation of a Successful Formulation
Before embarking on formulation development, a thorough characterization of the physicochemical properties of 1,3,4,10-tetrahydro-9(2H)-acridinone is essential.[7] This data will inform the selection of appropriate excipients and formulation strategies.
Key Physicochemical Properties of 1,3,4,10-tetrahydro-9(2H)-acridinone:
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO | [8][9] |
| Molecular Weight | 199.25 g/mol | [8][9] |
| Appearance | Likely a crystalline powder | [10] |
| Aqueous Solubility | Limited/Poor | [1] |
| Organic Solvent Solubility | Soluble in ethanol and dimethyl sulfoxide (DMSO) | [1] |
| Melting Point | ~150-160 °C | [1] |
The limited aqueous solubility and good organic solvent solubility are characteristic of a Biopharmaceutics Classification System (BCS) Class II or IV compound.[5][11] This profile indicates that dissolution is likely the rate-limiting step for in vivo absorption.[5] Therefore, the primary goal of the formulation strategy will be to enhance the solubility and dissolution rate of the compound.[12]
Formulation Development Strategy: A Tiered Approach
A tiered approach to formulation development is recommended, starting with simpler formulations and progressing to more complex systems as needed. This approach conserves time and resources while systematically identifying a suitable vehicle.
Caption: Tiered approach to formulation development.
Tier 1: Aqueous Suspensions
For initial range-finding toxicology and efficacy studies, a simple aqueous suspension can be a viable option, particularly for high-dose administrations where complete solubilization is impractical. The goal is to create a uniform, stable suspension that can be reproducibly dosed.
Protocol 1: Preparation of a Basic Aqueous Suspension
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of a suspending agent such as carboxymethylcellulose (CMC) or hydroxypropyl methylcellulose (HPMC) in deionized water.[13] A wetting agent, such as 0.1% (v/v) Tween 80, can be added to aid in the dispersion of the hydrophobic powder.
-
Particle Size Reduction (Micronization): If possible, reduce the particle size of the 1,3,4,10-tetrahydro-9(2H)-acridinone powder to the low micron range using techniques like jet milling or ball milling. This increases the surface area for dissolution.[12]
-
Suspension Preparation:
-
Accurately weigh the required amount of micronized 1,3,4,10-tetrahydro-9(2H)-acridinone.
-
In a glass mortar, add a small amount of the vehicle to the powder to form a paste. This process, known as levigation, ensures thorough wetting of the particles.
-
Gradually add the remaining vehicle while triturating with the pestle to form a uniform suspension.
-
Transfer the suspension to a suitable container and stir continuously before and during dose administration to ensure homogeneity.
-
Characterization of the Suspension:
-
Visual Inspection: Observe for any signs of aggregation, caking, or poor re-suspendability.
-
Particle Size Analysis: Use laser diffraction or microscopy to determine the particle size distribution.
-
Zeta Potential: Measure the zeta potential to assess the stability of the suspension. A higher absolute value generally indicates better stability.
Tier 2: Co-Solvent Systems
If a simple suspension does not provide adequate exposure, a co-solvent system can be employed to increase the solubility of the compound.[14][15] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous vehicle.[12]
Commonly Used Co-solvents for In Vivo Studies:
-
Polyethylene glycol 300 (PEG 300)
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Ethanol
-
Dimethyl sulfoxide (DMSO) - Use with caution and in low concentrations due to potential toxicity.
Protocol 2: Development of a Co-Solvent Formulation
-
Solubility Screening: Determine the solubility of 1,3,4,10-tetrahydro-9(2H)-acridinone in various co-solvents and their aqueous dilutions (e.g., 10%, 20%, 50% co-solvent in water).
-
Vehicle Selection: Choose a co-solvent system that provides the desired solubility at a concentration that is well-tolerated by the animal species being studied. A common starting point for oral formulations is a mixture of PEG 400 and water. For intravenous administration, the concentration of organic co-solvents should be minimized to avoid hemolysis and precipitation upon injection.[16]
-
Formulation Preparation:
-
Dissolve the 1,3,4,10-tetrahydro-9(2H)-acridinone in the chosen co-solvent with gentle heating or sonication if necessary.
-
Slowly add the aqueous component while stirring to avoid precipitation of the drug.
-
Visually inspect the final formulation for clarity and the absence of particulates.
-
Causality Behind Experimental Choices: The use of co-solvents is a direct response to the compound's poor aqueous but good organic solvent solubility. By creating a vehicle with a polarity intermediate between water and the pure organic solvent, the solubility of the lipophilic compound is significantly enhanced.
Tier 3: Surfactant-Based Formulations
Surfactants can increase the solubility of poorly soluble compounds by forming micelles that encapsulate the drug molecules.[12][14] They are often used in combination with co-solvents.
Commonly Used Surfactants:
-
Polysorbate 80 (Tween 80)
-
Polysorbate 20 (Tween 20)
-
Cremophor EL
-
Solutol HS 15
Protocol 3: Preparation of a Micellar Solution
-
Excipient Screening: Evaluate the solubility of 1,3,4,10-tetrahydro-9(2H)-acridinone in aqueous solutions of different surfactants at various concentrations (e.g., 1%, 5%, 10%).
-
Formulation Development:
-
Prepare a solution of the chosen surfactant in an appropriate aqueous vehicle (e.g., water, saline, or a co-solvent system).
-
Add the 1,3,4,10-tetrahydro-9(2H)-acridinone to the surfactant solution and mix until dissolved. Gentle heating or sonication may be required.
-
The final formulation should be a clear, isotropic solution.
-
Caption: Mechanism of surfactant-based solubilization.
Tier 4: Lipid-Based Formulations
For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can significantly enhance oral bioavailability.[5] These formulations consist of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.
Protocol 4: Development of a SEDDS Formulation
-
Excipient Selection:
-
Oil Phase: Screen the solubility of 1,3,4,10-tetrahydro-9(2H)-acridinone in various oils (e.g., medium-chain triglycerides, corn oil, sesame oil).
-
Surfactant: Select a surfactant with a high HLB (hydrophile-lipophile balance) value (e.g., Cremophor EL, Tween 80).
-
Co-surfactant/Co-solvent: Choose a co-surfactant (e.g., Transcutol P, PEG 400) to improve the emulsification process.
-
-
Formulation Optimization:
-
Systematically vary the ratios of oil, surfactant, and co-surfactant to identify a formulation that can dissolve the required dose of the drug and forms a stable emulsion upon dilution.
-
Construct pseudo-ternary phase diagrams to visualize the emulsification region.
-
-
Preparation of the SEDDS Pre-concentrate:
-
Dissolve the 1,3,4,10-tetrahydro-9(2H)-acridinone in the oil phase.
-
Add the surfactant and co-surfactant and mix until a clear, homogenous solution is obtained.
-
-
In Vitro Characterization:
-
Emulsification Study: Add the SEDDS pre-concentrate to water and observe the formation of the emulsion.
-
Droplet Size Analysis: Measure the droplet size of the resulting emulsion using dynamic light scattering. A smaller droplet size generally leads to better absorption.
-
Characterization and Quality Control of the Final Formulation
Once a lead formulation has been identified, it is crucial to perform a series of characterization and quality control tests to ensure its suitability for in vivo studies.[7][17]
Essential Characterization Tests:
-
Appearance: The formulation should be visually inspected for clarity (for solutions) or uniformity (for suspensions), and the absence of any precipitation or phase separation.
-
pH: The pH of the formulation should be measured and controlled, as it can affect drug stability and solubility.
-
Viscosity: For suspensions and viscous solutions, viscosity should be measured to ensure it is suitable for the intended route of administration (e.g., gavage, injection).
-
Drug Content and Purity: The concentration of 1,3,4,10-tetrahydro-9(2H)-acridinone in the formulation should be verified using a validated analytical method, such as HPLC-UV. The purity of the drug in the formulation should also be assessed to ensure no degradation has occurred.
-
Stability: The formulation should be stored under the intended storage conditions and monitored for any changes in appearance, pH, drug content, and purity over time.
Conclusion: A Pathway to Reliable In Vivo Data
The successful formulation of the poorly water-soluble compound 1,3,4,10-tetrahydro-9(2H)-acridinone for in vivo studies is a critical step in its preclinical development. By adopting a systematic, tiered approach to formulation development, researchers can overcome the challenges posed by its low aqueous solubility. A thorough pre-formulation analysis, coupled with a logical progression from simple suspensions to more complex solubilization technologies, will enable the selection of a robust and reproducible formulation. This, in turn, will facilitate the generation of reliable and meaningful pharmacokinetic and pharmacodynamic data, ultimately accelerating the journey of this promising compound from the laboratory to the clinic.
References
- EvitaChem. (n.d.). 9(2H)-Acridinone, 1,3,4,10-tetrahydro- (EVT-310469).
- In vivo characterization: Significance and symbolism. (2025, March 4). ResearchGate.
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. Retrieved from [Link]
- Strickley, R. G. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park.
-
Khan, S., et al. (2022). Formulation Development and In Vitro/In Vivo Characterization of Methotrexate-Loaded Nanoemulsion Gel Formulations for Enhanced Topical Delivery. Pharmaceuticals, 15(12), 1549. Retrieved from [Link]
-
Müller, R. H., & Steckel, H. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. Drugs made in Germany, 45(2), 59-65. Retrieved from [Link]
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
-
Chen, M. L., & Lee, V. H. (2008). Equivalence-by-design: targeting in vivo drug delivery profile. Pharmaceutical research, 25(12), 2723–2730. Retrieved from [Link]
- Colorcon. (2025, October 29). Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery.
- Parenteral Excipients. (n.d.). Drug Topics.
- Contract Pharma. (2011, June 6). Excipients in Drug Delivery.
- Caralli, L. (2021, September 22). Developing optimised formulations with minimal drug substance. Manufacturing Chemist.
-
Kawasaki, M., et al. (2017). Development of Radioiodinated Acridine Derivatives for in Vivo Imaging of Prion Deposits in the Brain. Bioorganic & medicinal chemistry, 25(3), 1085–1093. Retrieved from [Link]
-
News-Medical.Net. (2021, May 16). Materialization Characterization and Formulation Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-nitro-1,3,4,10-tetrahydroacridin-9(2H)-one. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroacridone. PubChem. Retrieved from [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European journal of pharmaceutical sciences, 29(3-4), 278–287. Retrieved from [Link]
-
Knopp, M. M., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(8), 1259. Retrieved from [Link]
-
Gornowicz, A., et al. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC advances, 7(20), 12029–12048. Retrieved from [Link]
-
Johansson, P., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International journal of pharmaceutics, 511(1), 630–637. Retrieved from [Link]
-
Fraveto, R., et al. (1995). 1,4-Dimethoxy-9(10H)-acridinone Derivatives. Synthesis, DNA Binding Studies and Trypanocidal Activity. Archiv der Pharmazie, 328(4), 349–354. Retrieved from [Link]
-
Belmont, P., et al. (2007). Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now?. Current medicinal chemistry, 14(2), 147–178. Retrieved from [Link]
-
Chemical-Suppliers.com. (n.d.). 9(2H)-acridinone, 1,3,4,10-tetrahydro-. Retrieved from [Link]
-
Kumar, D. S., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel Acridine Derivatives for Anti-Inflammatory and Analgesic Activities. Indian Journal of Pharmaceutical Sciences, 83(5), 1018-1025. Retrieved from [Link]
-
Wikipedia. (n.d.). Acridone. Retrieved from [Link]
Sources
- 1. Buy 9(2H)-Acridinone, 1,3,4,10-tetrahydro- (EVT-310469) | 13161-85-8 [evitachem.com]
- 2. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 3. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. future4200.com [future4200.com]
- 6. Developing optimised formulations with minimal drug substance [manufacturingchemist.com]
- 7. news-medical.net [news-medical.net]
- 8. 1,2,3,4-Tetrahydroacridone | C13H13NO | CID 95996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,2,3,4-Tetrahydro-9-acridanone 97 13161-85-8 [sigmaaldrich.com]
- 10. 9(10H)-ACRIDONE | 578-95-0 [chemicalbook.com]
- 11. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. colorcon.com [colorcon.com]
- 14. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. kinampark.com [kinampark.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. In vivo characterization: Significance and symbolism [wisdomlib.org]
A Robust and Validated HPLC Method for the Quantification of 9(2H)-Acridinone, 1,3,4,10-tetrahydro- in Human Plasma
An Application Note for Drug Development Professionals
Abstract
This application note details a highly selective and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 9(2H)-Acridinone, 1,3,4,10-tetrahydro- in human plasma. Acridinone derivatives are a significant class of heterocyclic compounds being investigated for various therapeutic applications, including neurodegenerative diseases and malaria.[1] Accurate quantification in biological matrices is fundamental to understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of these potential new chemical entities. The described method employs a straightforward protein precipitation technique for sample preparation and fluorescence detection for enhanced sensitivity, making it suitable for preclinical and clinical drug development. All procedures have been developed and validated in accordance with the principles outlined in the FDA's Bioanalytical Method Validation guidance.[2][3]
Introduction and Scientific Rationale
9(2H)-Acridinone, 1,3,4,10-tetrahydro- is a heterocyclic compound belonging to the acridine derivative family.[1] Its structural features, particularly the tetrahydroacridine core, are associated with biological activities such as acetylcholinesterase inhibition, which is a key target in Alzheimer's disease therapy.[1] As compounds like this progress through the drug development pipeline, establishing a reliable bioanalytical method is a critical early step. Such a method is essential for characterizing its absorption, distribution, metabolism, and excretion (ADME) profile, which informs dosage, safety, and efficacy assessments.[4][5]
The primary challenge in bioanalysis is the accurate measurement of low analyte concentrations within a complex biological matrix. Plasma contains a high abundance of proteins, lipids, and endogenous small molecules that can interfere with analysis.[6] Therefore, the chosen method must balance effective sample clean-up with high analytical recovery and sensitivity.
This guide provides a comprehensive protocol, from sample preparation to data analysis, grounded in established bioanalytical principles. We have selected protein precipitation (PPT) for its speed and simplicity, making it ideal for high-throughput environments.[7][8] The inherent fluorescence of the acridinone structure is leveraged for detection, offering superior sensitivity compared to standard UV detection.[9]
Analyte Physicochemical Properties
Understanding the analyte's properties is crucial for method development.
| Property | Value | Source |
| Chemical Name | 9(2H)-Acridinone, 1,3,4,10-tetrahydro- | [10] |
| Synonym(s) | 1,2,3,4-Tetrahydro-9-acridanone | |
| CAS Number | 13161-85-8 | [10] |
| Molecular Formula | C₁₃H₁₃NO | |
| Molecular Weight | 199.25 g/mol | |
| Solubility | Soluble in organic solvents (DMSO, Ethanol); limited in water. | [1] |
| Spectral Properties | Exhibits characteristic UV-Visible absorption and fluorescence. | [1][9] |
Materials and Methods
Equipment and Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler with thermostat, column compartment, and fluorescence detector (FLD).
-
Reference Standards: 9(2H)-Acridinone, 1,3,4,10-tetrahydro- (≥98% purity), Internal Standard (IS) - e.g., 9(10H)-Acridone (≥98% purity).
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH). Deionized water (18.2 MΩ·cm).
-
Reagents: Formic acid (LC-MS grade).
-
Biological Matrix: Drug-free human plasma (K₂-EDTA as anticoagulant), sourced from an accredited supplier.
-
Labware: Analytical balance, calibrated pipettes, 1.5 mL polypropylene microcentrifuge tubes, HPLC vials with inserts.
-
Other Equipment: Vortex mixer, refrigerated microcentrifuge.
Preparation of Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of the analyte and the IS, respectively, in 10 mL of methanol in separate volumetric flasks. Store at -20°C.
-
Scientist's Note: Methanol is chosen for its ability to fully solubilize the compounds and its compatibility with the reversed-phase mobile phase.
-
-
Working Solutions: Prepare working solutions for calibration curve (CC) standards and quality control (QC) samples by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water.
-
Calibration and QC Sample Preparation: Spike appropriate amounts of the working solutions into blank human plasma to achieve the final concentrations. The final volume of spiking solution should not exceed 5% of the plasma volume to avoid altering the matrix composition.
-
Calibration Curve (CC) Standards: 0.5, 1, 5, 10, 50, 100, 200, and 400 ng/mL.
-
Quality Control (QC) Samples:
-
LLOQ: 0.5 ng/mL
-
Low QC (LQC): 1.5 ng/mL
-
Medium QC (MQC): 75 ng/mL
-
High QC (HQC): 300 ng/mL
-
-
Detailed Analytical Protocol
Sample Preparation: Protein Precipitation (PPT)
The goal of this step is to efficiently remove high-abundance proteins from the plasma, which would otherwise foul the HPLC column and cause significant interference.[11][12]
Caption: Step-by-step protein precipitation workflow.
Detailed Steps:
-
Retrieve plasma samples (CCs, QCs, unknowns) from storage and allow them to thaw completely at room temperature. Vortex briefly to ensure homogeneity.
-
Into a labeled 1.5 mL microcentrifuge tube, pipette 100 µL of plasma.
-
Add 10 µL of the IS working solution (e.g., 500 ng/mL 9(10H)-Acridone) and vortex for 10 seconds.
-
Scientist's Note: The IS is added early to account for variability throughout the entire sample preparation and injection process. A structurally similar compound is chosen so that it behaves similarly during extraction and chromatography.
-
-
Add 300 µL of ice-cold acetonitrile to the tube. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[8]
-
Immediately vortex the mixture vigorously for 1 minute to create a fine protein precipitate.
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.
-
Carefully aspirate 250 µL of the clear supernatant and transfer it to an HPLC vial for analysis. Avoid disturbing the protein pellet.
HPLC Chromatographic Conditions
The following conditions are optimized for the separation of the analyte from endogenous plasma components and the IS.
| Parameter | Setting |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 65% Acetonitrile, 35% Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: 395 nm, Emission: 435 nm |
| Run Time | 8.0 minutes |
Scientist's Note: A C18 column is a versatile and robust choice for moderately polar compounds like this acridinone derivative.[9][13] The acidic mobile phase (0.1% formic acid) protonates the secondary amine on the acridinone ring, leading to better peak shape and retention consistency on the reversed-phase column. The selected fluorescence wavelengths are based on reported methods for similar acridone structures, providing high sensitivity and selectivity.[9]
Method Validation and Performance
The method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[2] The following parameters were assessed to ensure the reliability and robustness of the data.
Caption: Key parameters for bioanalytical method validation.
Validation Summary
The results below demonstrate that the method is accurate, precise, and well-suited for its intended purpose.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (Range) | 0.5 - 400 ng/mL | Correlation Coefficient (r²) ≥ 0.99 |
| Correlation Coefficient (r²) | > 0.998 | - |
| Intra-day Precision (%RSD) | ≤ 8.5% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%RSD) | ≤ 9.2% | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (%Bias) | -7.8% to 6.5% | Within ±15% (±20% at LLOQ) |
| Inter-day Accuracy (%Bias) | -9.5% to 8.1% | Within ±15% (±20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | S/N > 10, with acceptable accuracy & precision |
| Analyte Recovery | 92.5% ± 4.8% | Consistent, precise, and reproducible |
| Internal Standard Recovery | 95.1% ± 3.5% | Consistent, precise, and reproducible |
| Matrix Effect | Normalized IS factor between 0.95 and 1.04 | CV ≤ 15% |
| Stability | Stable for 3 freeze-thaw cycles, 24h at room temp, and 90 days at -80°C | ≤ 15% deviation from nominal concentration |
-
Selectivity: Analysis of six different batches of blank human plasma showed no significant interfering peaks at the retention times of the analyte or the IS.
-
Accuracy & Precision: Both intra- and inter-day accuracy and precision were well within the acceptable limits defined by regulatory guidance, confirming the method's reliability.
-
Recovery: The high and consistent recovery indicates that the protein precipitation method is effective in extracting both the analyte and the IS from the plasma matrix.
Conclusion
The RP-HPLC method with fluorescence detection described in this application note provides a reliable, sensitive, and robust tool for the quantification of 9(2H)-Acridinone, 1,3,4,10-tetrahydro- in human plasma. The simple protein precipitation protocol allows for high-throughput sample processing, a critical requirement in drug development studies. The method has been thoroughly validated and meets the stringent criteria set by regulatory agencies for bioanalytical assays. This protocol is ready for implementation in pharmacokinetic and other studies supporting the development of this and structurally related compounds.
References
- EvitaChem. 9(2H)-Acridinone, 1,3,4,10-tetrahydro- (EVT-310469).
- LCGC International. Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME.
- KCAS Bio. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (May 2018). Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: Bioanalytical Method Validation. (May 2001). Available at: [Link]
-
U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis. (November 2022). Available at: [Link]
-
Xu, X., et al. "A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry." Rapid Communications in Mass Spectrometry, vol. 13, no. 21, 1999, pp. 2151-9. Available at: [Link]
-
U.S. Department of Health and Human Services (HHS). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Available at: [Link]
-
ResearchGate. Practical tips on preparing plasma samples for drug analysis using SPME. (August 2025). Available at: [Link]
-
PubMed Central (PMC). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Available at: [Link]
-
American Pharmaceutical Review. New Trends in Sample Preparation for Bioanalysis. (January 2016). Available at: [Link]
-
National Center for Biotechnology Information. "Acridinone" PubChem Compound Summary for CID 20134514. Available at: [Link].
-
Chemical-Suppliers.com. 9(2H)-acridinone, 1,3,4,10-tetrahydro- | CAS 13161-85-8. Available at: [Link]
-
Hartvig, P., et al. "Clinical pharmacokinetics of intravenous and oral 9-amino-1,2,3,4-tetrahydroacridine, tacrine." European Journal of Clinical Pharmacology, vol. 38, no. 3, 1990, pp. 249-52. Available at: [Link]
-
Probst, A., et al. "Efficacy, metabolism and pharmacokinetics of Ro 15-5458, a forgotten schistosomicidal 9-acridanone hydrazone." Journal of Antimicrobial Chemotherapy, vol. 75, no. 10, 2020, pp. 2925-2932. Available at: [Link]
-
ResearchGate. Determination of 9(10H)‐Acridone by HPLC with Fluorescence Detection. (August 2025). Available at: [Link]
-
Muralidharan, S., et al. Development and Validation of a New RP-HPLC Method for the Analysis of Triamcinolone in Human Plasma. Available at: [Link]
-
ResearchGate. Development and Validation of a New RP-HPLC Method for the Analysis of Triamcinolone in Human Plasma. (August 2025). Available at: [Link]
-
PubMed Central (PMC). DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma. Available at: [Link]
-
ResearchGate. Validated HPLC Method for the Determination of Gliquidone in Rat Plasma. (August 2025). Available at: [Link]
-
Asian Journal of Chemistry. HPLC Method for Quantification of Ornidazole in Human Plasma. Available at: [Link]
-
PubMed Central (PMC). Analysis of Cannabinoids in Biological Specimens: An Update. Available at: [Link]
-
International Journal of Innovative Science and Research Technology. Analysis of Drugs from Biological Samples. Available at: [Link]
-
PubMed Central (PMC). Quantification of ∆9-tetrahydrocannabinol, 11-OH-THC, THC-COOH, hexahydrocannabinol, and cannabidiol in human plasma and blood by liquid chromatography–tandem mass spectrometry. Available at: [Link]
Sources
- 1. Buy 9(2H)-Acridinone, 1,3,4,10-tetrahydro- (EVT-310469) | 13161-85-8 [evitachem.com]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. Clinical pharmacokinetics of intravenous and oral 9-amino-1,2,3,4-tetrahydroacridine, tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy, metabolism and pharmacokinetics of Ro 15-5458, a forgotten schistosomicidal 9-acridanone hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijisrt.com [ijisrt.com]
- 7. turkjps.org [turkjps.org]
- 8. DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 9(2H)-acridinone, 1,3,4,10-tetrahydro- | CAS 13161-85-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 11. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"challenges in the multi-step synthesis of 1,3,4,10-tetrahydro-9(2H)-acridinone"
Technical Support Center: Synthesis of 1,3,4,10-tetrahydro-9(2H)-acridinone
Welcome to the technical support guide for the multi-step synthesis of 1,3,4,10-tetrahydro-9(2H)-acridinone and its derivatives. This document is designed for researchers, medicinal chemists, and process development professionals who are actively engaged in the synthesis of this important heterocyclic scaffold. We will address common experimental challenges, provide in-depth troubleshooting protocols, and explain the chemical principles behind our recommendations to ensure your success.
The synthesis of the tetrahydroacridinone core, while based on established reactions, is frequently plagued by issues related to yield, purity, and reaction control. The most prevalent and versatile method is the Friedländer Annulation , which involves the condensation of an ortho-aminoaryl carbonyl compound with a cyclic 1,3-dicarbonyl, such as 1,3-cyclohexanedione.[1][2] This guide focuses primarily on troubleshooting this pathway.
Core Synthesis Workflow
The general synthetic pathway involves the acid- or base-catalyzed condensation and subsequent cyclization of an ortho-aminoaryl carbonyl compound with 1,3-cyclohexanedione. Understanding this flow is the first step in effective troubleshooting.
Caption: General workflow for the Friedländer synthesis of the target compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequently encountered problems in a question-and-answer format. Each answer provides a causal explanation and a step-by-step protocol for resolution.
Question 1: My Friedländer cyclization step results in a very low yield (<30%) or fails completely. What are the primary causes and how can I optimize it?
Answer: A low yield in the Friedländer synthesis is the most common challenge and typically points to one of four areas: catalyst inefficiency, suboptimal reaction conditions, reactant instability, or poor work-up procedure.
Causality Explained: The Friedländer reaction is a condensation followed by a cyclodehydration.[3] The catalyst's role is to activate the carbonyl group and facilitate both the initial C-C bond formation and the final water elimination. If the catalyst is too weak, the reaction stalls. If it's too harsh or the temperature is too high, it can lead to the degradation of starting materials or the formation of intractable polymeric byproducts.
Troubleshooting Protocol:
-
Catalyst Screening (The Most Critical Factor): The choice of catalyst is paramount. Many systems have been reported, and the optimal one is substrate-dependent. We recommend screening a small set of diverse catalysts.[4]
-
Brønsted Acids: Start with p-toluenesulfonic acid (p-TsOH). It is effective and generally less harsh than mineral acids.[5]
-
Lewis Acids: These are often highly efficient. Test a common Lewis acid like ZnCl₂ or explore more modern options like Neodymium(III) nitrate hexahydrate, which has been shown to be effective.[5][6]
-
Heterogeneous Catalysts: Consider using a reusable solid acid catalyst like Nafion, which can simplify purification.[5]
-
Iodine: Molecular iodine can be a surprisingly effective and mild catalyst for this transformation.[4]
-
-
Temperature & Reaction Time Optimization:
-
Run a series of small-scale reactions at different temperatures (e.g., 80°C, 100°C, 120°C). Monitor progress by Thin Layer Chromatography (TLC).
-
Self-Validation: On your TLC plate, you should see the consumption of the starting materials and the appearance of a new, typically fluorescent, spot for the acridinone product. If multiple product spots appear or the baseline streaks, decomposition may be occurring.
-
-
Solvent Selection:
-
For thermal reactions, high-boiling polar solvents like ethanol, toluene, or even solvent-free conditions are common.[2]
-
If using microwave irradiation, ensure the chosen solvent is appropriate for the equipment. Microwave assistance can dramatically reduce reaction times and sometimes improve yields.[6]
-
Optimization Data Summary:
| Catalyst System | Solvent | Temperature (°C) | Typical Reaction Time | Key Advantages/Disadvantages |
| p-TsOH | Toluene | 110 (Reflux) | 4-12 h | Standard, reliable, but can require long times. |
| ZnCl₂ | Ethanol | 80 (Reflux) | 2-6 h | Effective Lewis acid, but can be hygroscopic. |
| I₂ | Solvent-free | 100-120 | 1-3 h | Mild, efficient, but iodine can stain.[4] |
| Nafion | Dichloroethane | 80 | 6-10 h | Reusable catalyst, easy work-up.[5] |
| Microwave | DMF | 120-150 | 10-30 min | Extremely fast, but requires specific equipment. |
Question 2: The reaction mixture turns into a dark, insoluble tar. How can I prevent this?
Answer: Tar formation is a classic sign of competing side reactions, most commonly the self-condensation of 1,3-cyclohexanedione or polymerization under harsh acidic conditions.
Causality Explained: 1,3-Diketones like 1,3-cyclohexanedione are susceptible to self-condensation (e.g., Knoevenagel condensation) in the presence of acid or base, especially at high temperatures. This process can outcompete the desired reaction with the less nucleophilic aniline derivative, leading to complex polymeric materials.
Troubleshooting Protocol:
-
Modify Order of Addition: Instead of mixing all components and heating, try a stepwise approach.
-
Dissolve the 2-aminobenzaldehyde and the catalyst in the solvent first.
-
Slowly add a solution of 1,3-cyclohexanedione dropwise at a moderate temperature (e.g., 60°C).
-
After the addition is complete, slowly raise the temperature to the target reflux/reaction temperature. This favors the initial Schiff base or aldol formation between the desired reactants before the dione has a chance to self-condense.
-
-
Reduce Catalyst Loading: Excessive acid can accelerate polymerization. Reduce the catalyst loading to the minimum effective amount (start with 5-10 mol%).
-
Use a Milder Catalyst: Switch from a strong Lewis acid or mineral acid to a milder one like molecular iodine or a heterogeneous acid catalyst.[4]
Troubleshooting Decision Tree:
Caption: Decision tree for diagnosing and fixing low reaction yields.
Question 3: How can I effectively purify the crude 1,3,4,10-tetrahydro-9(2H)-acridinone? It has poor solubility and streaks on silica gel.
Answer: Purification is often challenging due to the planar, heteroaromatic nature of the acridinone core, which can lead to low solubility in common organic solvents and strong interactions with silica gel.
Causality Explained: The N-H and C=O groups in the molecule make it quite polar and capable of strong hydrogen bonding. This can cause it to stick irreversibly to the acidic silica gel surface, leading to streaking and poor recovery. Its rigid structure can also make it difficult to dissolve for recrystallization.
Purification Protocols:
-
Column Chromatography Strategy:
-
Deactivate the Silica: Instead of using plain silica gel, pre-treat it by slurrying it with a solvent system containing a small amount of a basic modifier like triethylamine (~1%) or ammonia. This neutralizes the acidic sites on the silica surface, preventing irreversible adsorption of your product.
-
Solvent System: A gradient elution is often necessary. Start with a non-polar solvent like hexanes or dichloromethane (DCM) and gradually increase the polarity with ethyl acetate or methanol. A common system is DCM/Methanol.
-
Dry Loading: If your compound is poorly soluble in the starting eluent, adsorb the crude material onto a small amount of silica gel or Celite, evaporate the solvent, and load the resulting dry powder onto the top of your column.
-
-
Recrystallization Strategy:
-
Solvent Screening: Test solubility in a range of solvents on a small scale. Good candidates for recrystallization are high-boiling polar solvents where the compound is sparingly soluble at room temperature but fully soluble when hot.
-
Common Solvents: Try solvents like ethanol, isopropanol, acetonitrile, dimethylformamide (DMF), or acetic acid. Often, a solvent/anti-solvent system works well (e.g., dissolving in a minimum of hot DMF and then slowly adding water or ethanol until turbidity appears, then cooling).
-
-
Acid-Base Extraction (Alternative):
-
While the acridinone nitrogen is not strongly basic, it may be possible to protonate it with a strong acid.
-
Dissolve the crude material in a large volume of an organic solvent (like DCM). Wash with a dilute HCl solution. The protonated product may move to the aqueous layer.
-
Separate the aqueous layer, cool it, and carefully neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the pure product.
-
Validation: This method is highly dependent on the pKa of your specific derivative and should be tested on a small scale first.
-
Frequently Asked Questions (FAQs)
Q: What is the reaction mechanism for the Friedländer synthesis of tetrahydroacridinone? A: The reaction proceeds in two main stages. First is an aldol-type condensation or Schiff base formation between the amine of the ortho-aminoaryl ketone and one of the carbonyls of the 1,3-dione. This is followed by an intramolecular cyclization and dehydration to form the final aromatic system.[3]
Caption: A simplified representation of the key steps in the Friedländer annulation.
Q: Are there alternative synthetic routes if the Friedländer synthesis fails? A: Yes, while less common for this specific scaffold, other strategies exist. One approach is a Borsche-Drechsel type synthesis, which involves the acid-catalyzed cyclization of an arylhydrazone of a cyclohexanone derivative.[7][8] Another route could involve building the central ring last, for example, by cyclizing a pre-formed N-phenylanthranilic acid derivative.[6]
Q: Can I use 2-aminobenzoic acid instead of 2-aminobenzaldehyde? A: Yes, using 2-aminobenzoic acid is a very common and effective route. The reaction with 1,3-cyclohexanedione under acidic conditions (often polyphosphoric acid or sulfuric acid) will proceed, with the carboxylic acid group participating in the cyclization to form the lactam (the -one part of acridinone). This is often referred to as the Bernthsen acridine synthesis.
References
-
Borsche–Drechsel cyclization - Wikipedia. [Link]
-
Synthesis of Enantiomerically Pure Functionalized cis- and trans-2-Aminocyclohexanecarboxylic Acid Derivatives | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Borsche–Drechsel cyclization - Wikiwand. [Link]
-
The Borsche - Drechsel (BD) cyclization was first discovered in 1888 by Edmund Drechsel - Ask this paper | Bohrium. [Link]
-
Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives - PMC - NIH. [Link]
-
Borsche–Drechsel cyclization - Semantic Scholar. [Link]
-
Green Synthesis of 9-Acridone Derivatives - JOCPR. [Link]
-
Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions - ResearchGate. [Link]
-
Synthesis of derivatives of acridone 9 - ResearchGate. [Link]
-
Synthesis of compounds containing 9(10H)-Acridone - ResearchGate. [Link]
-
Synthesis of 4,4-Disubstituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into 12Helical β-Peptides - ResearchGate. [Link]
-
Friedländer synthesis - Wikipedia. [Link]
-
N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity - MDPI. [Link]
-
Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds - ResearchGate. [Link]
-
Multistep Synthesis - Michigan State University. [Link]
-
Scheme 2. Synthesis of 1-aminocycloalkanecarboxylic acids 2a-2e - ResearchGate. [Link]
- CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google P
-
Friedlaender Synthesis - Organic Chemistry Portal. [Link]
-
Different catalytic approaches of Friedländer synthesis of quinolines - PubMed Central - NIH. [Link]
-
Multistep Synthesis Organic Chemistry Pre-finals Review (Live Recording) - YouTube. [Link]
-
Sustainable Access to Acridin-9-(10H)ones with an Embedded m-Terphenyl Moiety Based on a Three-Component Reaction - PMC - NIH. [Link]
-
An Introduction to Multiple Step Synthesis - Chemistry LibreTexts. [Link]
-
Preparative Purification Solutions in Drug Discovery Synthesis - YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. jocpr.com [jocpr.com]
- 7. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 8. Borsche–Drechsel cyclization - Wikiwand [wikiwand.com]
Technical Support Center: Optimizing the Synthesis of 1,3,4,10-Tetrahydro-9(2H)-Acridinone
Welcome to the technical support guide for the synthesis of 1,3,4,10-Tetrahydro-9(2H)-Acridinone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations to empower you to improve your reaction yields and product purity.
The synthesis of the 1,3,4,10-tetrahydro-9(2H)-acridinone core typically involves two key transformations: the formation of the tricyclic acridone nucleus, followed by a selective reduction. This guide is structured to address issues in both stages of this process.
Part 1: Troubleshooting the Acridone Core Synthesis
The initial formation of the acridone ring system is often the most challenging step, with yield and purity being primary concerns. This is typically achieved via an Ullmann-type condensation to form an N-phenylanthranilic acid intermediate, followed by an acid-catalyzed cyclization.[1][2]
FAQ 1: My Ullmann cyclization to form the acridone core from N-phenylanthranilic acid is resulting in a low or negligible yield. What should I investigate first?
This is a common issue often rooted in reagent quality, reaction conditions, or atmospheric contamination. The Ullmann reaction, especially in its classical form, is notoriously sensitive.[3] Let's break down the most critical factors.
Table 1: Troubleshooting Guide for Low-Yield Ullmann Cyclization
| Problem | Potential Cause | Recommended Solution & Explanation |
| Reaction fails to start or stalls | Inactive Copper Catalyst | The copper catalyst is the heart of the reaction. Copper(I) salts can oxidize to inactive Cu(II) upon storage.[4] Solution: Use a freshly opened bottle of a Cu(I) salt (e.g., CuI) or activate commercial copper powder. To activate copper powder, stir it in a 10% iodine solution in acetone, filter, wash with acetone and ether, and dry under vacuum for immediate use.[4] |
| Slow or incomplete conversion | Suboptimal Reaction Temperature | Traditional Ullmann reactions often require high temperatures, sometimes exceeding 200°C, to proceed at a reasonable rate.[3] Solution: If using a high-boiling solvent like DMF or NMP, gradually increase the temperature in 10°C increments, monitoring by TLC. Be aware that excessive heat can cause decomposition.[4] |
| Significant dehalogenation of starting material | Presence of Oxygen or Water | Ullmann reactions are sensitive to oxygen.[4] Furthermore, trace water can be a proton source for the dehalogenation side reaction.[4] Solution: Ensure a strictly inert atmosphere. Degas your solvent by bubbling with argon or nitrogen for at least 30 minutes. All glassware should be flame-dried or oven-dried, and reagents should be anhydrous.[4] |
| Formation of tar-like byproducts | Reagent Impurity or Decomposition | The N-phenylanthranilic acid precursor may contain residual starting materials from its own synthesis. At high temperatures, these impurities can polymerize or decompose. Solution: Purify the N-phenylanthranilic acid intermediate by recrystallization before the cyclization step. Ensure the cyclizing agent (e.g., H₂SO₄, PPA) is of high purity.[2] |
FAQ 2: I am forming the acridone, but the yield is compromised by significant side products like diaryl ethers or homocoupled starting materials. How can I improve selectivity?
Side product formation is typically a result of competing reaction pathways becoming favorable. The key is to promote the desired intramolecular C-N bond formation over intermolecular side reactions.
-
Lower the Reaction Temperature: High temperatures can provide the activation energy for undesired pathways.[4] If you are getting product but also byproducts, consider reducing the temperature by 10-20°C.
-
Introduce a Ligand: Modern Ullmann-type reactions often employ ligands, such as 1,10-phenanthroline, which can stabilize the copper catalyst and facilitate the desired reductive elimination step, improving selectivity even at lower temperatures.[4][5] A screening of different ligands may be necessary for optimal results.
-
Use a More Reactive Halide (If Applicable): In the synthesis of the N-phenylanthranilic acid precursor, the reactivity order for the aryl halide is I > Br > Cl.[4] Using an aryl iodide instead of a bromide or chloride can often allow for milder reaction conditions, which in turn reduces side product formation in the subsequent cyclization.
FAQ 3: The high temperatures required for the traditional synthesis are problematic for my substituted precursors. Are there milder, higher-yielding alternatives?
Yes. The classical Bernthsen acridine synthesis (condensing a diarylamine with a carboxylic acid using ZnCl₂) and the Ullmann cyclization often suffer from harsh conditions.[6][7] Modern methods offer significant improvements.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative. The reaction of an appropriate aniline with o-chlorobenzoic acid, or the cyclization of N-phenylanthranilic acid, can be achieved in significantly less time and with better yields using microwave irradiation.[1] Catalysts like p-toluenesulfonic acid (p-TSA) under solvent-free microwave conditions have been shown to be highly effective.[8][9]
Table 2: Comparison of Acridone Synthesis Methods
| Method | Typical Conditions | Pros | Cons |
| Traditional Ullmann/Bernthsen | >150-220°C, neat or high-boiling solvent (DMF, NMP), stoichiometric acid catalyst (H₂SO₄, PPA, ZnCl₂).[4][6] | Well-established, requires no special equipment. | Harsh conditions, often low yields, significant byproducts, long reaction times.[6][8] |
| Microwave-Assisted (p-TSA) | 160W microwave irradiation, solvent-free, catalytic p-TSA (10 mol%).[1][9] | Rapid (minutes vs. hours), higher yields, cleaner reactions, environmentally friendlier ("green chemistry").[8][9] | Requires a dedicated microwave reactor. |
Part 2: Optimizing the Selective Reduction Step
Once a pure acridone core has been synthesized, the final step is the reduction to the desired 1,3,4,10-tetrahydro product. This is typically accomplished via catalytic hydrogenation.[10]
FAQ 4: My catalytic hydrogenation of the acridone intermediate is slow, incomplete, or yields a complex mixture of products. How can I improve this reduction?
Incomplete reduction or side reactions during hydrogenation usually point to issues with the catalyst, hydrogen availability, or substrate purity.
-
Catalyst Choice and Loading: Palladium on carbon (Pd/C) and platinum-based catalysts are commonly used for this type of reduction.[10] If one is ineffective, trying the other is a logical step. Ensure the catalyst is fresh; old catalysts can have reduced activity. The loading is also critical; start with 5-10 mol% and increase if the reaction is slow.
-
Substrate Purity: The acridone intermediate must be pure. Trace impurities from the previous step, particularly sulfur-containing compounds or leftover ligands, can act as catalyst poisons, completely shutting down the reaction. If you suspect poisoning, purify the acridone again before attempting hydrogenation.
-
Hydrogen Pressure: While some reductions proceed at atmospheric pressure, many require higher pressures to achieve a reasonable rate. If your setup allows, increasing the hydrogen pressure (e.g., using a Parr hydrogenator) can dramatically improve conversion.
-
Solvent and Temperature: The solvent must fully dissolve the starting material. Ethanol, methanol, or acetic acid are common choices. Gentle heating (40-50°C) can sometimes increase the reaction rate, but be cautious as it can also promote side reactions.
Part 3: Purification of the Final Product
FAQ 5: What is the most effective method for purifying the final 1,3,4,10-Tetrahydro-9(2H)-Acridinone?
The optimal purification method depends on the nature of the impurities.
-
Column Chromatography: This is the most versatile method for separating the desired product from unreacted starting material, partially reduced intermediates, and other byproducts. A silica gel column is standard. A good starting point for the mobile phase would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol mixtures.
-
Recrystallization: If the crude product is relatively pure (>90%), recrystallization can be a highly effective method to obtain material of excellent purity. For the parent acridone, solvents like glacial acetic acid or a mixture of aniline and acetic acid are used, though these may be too harsh for the tetrahydro derivative.[11] For the target molecule, screening solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures is recommended.
Detailed Experimental Protocol: A Validated Approach
This protocol outlines a reliable two-step synthesis using a modern cyclization method followed by catalytic hydrogenation.
Step 1: Microwave-Assisted Synthesis of 9(10H)-Acridone
-
To a 10 mL microwave reaction vial, add N-phenylanthranilic acid (1.0 equiv), and p-toluenesulfonic acid (p-TSA) (0.1 equiv).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a power of 160W, monitoring the reaction progress by TLC every 5 minutes.[1]
-
Upon completion, allow the vessel to cool to room temperature. Pour the reaction mixture into a beaker containing boiling water.
-
Filter the resulting precipitate and boil the solid for five minutes in a 10% sodium carbonate solution to remove any acidic impurities.[1]
-
Filter the hot solution, wash the solid with hot water until the filtrate is neutral, and dry thoroughly.
-
The crude 9(10H)-acridone can be purified by recrystallization from glacial acetic acid if necessary.[11]
Step 2: Catalytic Hydrogenation to 1,3,4,10-Tetrahydro-9(2H)-Acridinone
-
In a high-pressure reaction vessel (e.g., a Parr shaker), dissolve the purified 9(10H)-acridone (1.0 equiv) in a suitable solvent (e.g., ethanol or acetic acid).
-
Add 10% Palladium on Carbon (Pd/C) catalyst (10 mol % by weight).
-
Seal the vessel, evacuate the atmosphere, and backfill with nitrogen gas (repeat three times).
-
Evacuate the nitrogen and introduce hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature. The progress can be monitored by the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the final compound by silica gel column chromatography or recrystallization.
References
- EvitaChem. 9(2H)-Acridinone, 1,3,4,10-tetrahydro- (EVT-310469).
- Benchchem. Technical Support Center: Optimizing Ullmann Condensation Reactions.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Acridine.
- ChemicalBook. 9(10H)-ACRIDONE | 578-95-0.
- Taylor & Francis Online. One Pot Three Component Synthesis of Substituted 3,4,6,7-Tetrahydro-3,3,6,6-Tetramethyl-9,10-Diphenylacridine-1,8(2H,5H,9H,10H)-Diones Catalyzed by Mesostrucrted In2O3-SiO2.
- Taylor & Francis Online. A green development of Bernthsen 9-substituted acridine synthesis in the absence of solvent catalyzed by p-toluenesulphonic acid (p-TSA).
- Benchchem. "Benz(a)acridine, 10-methyl-" challenges in synthesizing high-purity compound.
- Science of Synthesis. Product Class 10: Acridin-9(10H)-ones and Related Systems.
- Scribd. Ullmann Acridine Synthesis | PDF.
- Slideshare. Bernthsen acridine synthesis (CHEMISTRIAN) | PPTX.
- Wikipedia. Ullmann condensation.
- ResearchGate. A green development of Bernthsen 9-substituted acridine synthesis in the absence of solvent catalyzed by p-toluenesulphonic acid (p-TSA).
- Reddit. Troubleshooting Ullmann Couplint : r/Chempros.
- Slideshare. Ullmann reaction | PPTX.
- Journal of Chemical and Pharmaceutical Research. Green Synthesis of 9-Acridone Derivatives.
- Acta Poloniae Pharmaceutica. SYNTHESES AND BIOLOGICAL STUDIES OF NOVEL 9(10H)-ACRIDONE DERIVATIVES.
Sources
- 1. jocpr.com [jocpr.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bernthsen acridine synthesis (CHEMISTRIAN) | PPTX [slideshare.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Buy 9(2H)-Acridinone, 1,3,4,10-tetrahydro- (EVT-310469) | 13161-85-8 [evitachem.com]
- 11. 9(10H)-ACRIDONE | 578-95-0 [chemicalbook.com]
Technical Support Center: Overcoming Solubility Challenges of 1,3,4,10-tetrahydro-9(2H)-acridinone in Aqueous Solutions
Welcome to the technical support guide for 1,3,4,10-tetrahydro-9(2H)-acridinone. This molecule and its derivatives are of significant interest in medicinal chemistry and drug discovery, particularly for their potential applications in neurological and anti-malarial research[1]. However, a common experimental hurdle is the compound's limited solubility in aqueous buffers, a critical requirement for most biological assays. This guide provides a structured, in-depth approach to understanding and systematically overcoming these solubility challenges.
Section 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental properties of 1,3,4,10-tetrahydro-9(2H)-acridinone that contribute to its poor aqueous solubility.
Q1: Why is 1,3,4,10-tetrahydro-9(2H)-acridinone so difficult to dissolve in water?
A: The solubility issue is rooted in the molecule's chemical structure. It possesses a large, rigid, and predominantly non-polar tetracyclic core. This hydrophobic nature makes it energetically unfavorable for the molecule to interact with polar water molecules. A key indicator of this is its calculated XLogP3 value of approximately 2.8, which signifies a higher affinity for a lipid-like environment than for an aqueous one[2]. While it contains nitrogen and oxygen atoms capable of hydrogen bonding, their influence is outweighed by the large hydrophobic surface area.
Q2: I prepared a stock solution in DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. What is happening?
A: This phenomenon is known as "crashing out." 1,3,4,10-tetrahydro-9(2H)-acridinone is readily soluble in organic solvents like dimethyl sulfoxide (DMSO) or ethanol[1]. However, when a concentrated stock in an organic solvent is diluted into an aqueous buffer, the solvent environment abruptly changes from non-polar to polar. The compound's solubility limit in the final aqueous mixture is exceeded, causing it to rapidly precipitate out of the solution. The key is that the final concentration of the organic solvent in your buffer is often too low to maintain solubility.
Q3: What are the visual signs of a solubility problem?
A: You should be vigilant for any of the following signs, which indicate that the compound is not fully dissolved:
-
Turbidity or Cloudiness: The solution appears hazy or milky.
-
Precipitation: Visible solid particles form and often settle at the bottom of the container.
-
Surface Film: A thin, oily layer appears on the surface of the solution.
-
Inconsistent Results: High variability between experimental replicates is often an indirect sign that the true concentration of the dissolved compound is not consistent.
Section 2: Tier 1 Troubleshooting - pH Adjustment
For ionizable compounds, modifying the pH of the solution is the most direct and often simplest method to enhance solubility.
Q4: Can pH adjustment improve the solubility of 1,3,4,10-tetrahydro-9(2H)-acridinone?
A: Yes, this is a highly effective strategy. The acridinone structure contains a nitrogen atom within its heterocyclic ring system that can be protonated. By lowering the pH of the aqueous solution (i.e., making it more acidic), you can convert the neutral, poorly soluble base form of the molecule into its corresponding cationic salt form. This charged species is significantly more polar and, therefore, exhibits much higher solubility in water[3][4].
Caption: pH effect on 1,3,4,10-tetrahydro-9(2H)-acridinone ionization.
Protocol 1: Determining an Optimal pH-Solubility Profile
This protocol provides a systematic way to identify the pH at which the compound achieves the desired solubility for your experiment.
-
Preparation: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4).
-
Addition of Compound: To a fixed volume of each buffer, add a precise amount of solid 1,3,4,10-tetrahydro-9(2H)-acridinone to a concentration that is higher than your expected final concentration (this ensures you are testing the saturation limit).
-
Equilibration: Cap the vials and agitate them at a constant temperature (e.g., using a shaker or rotator) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. The "shake-flask" method is a gold standard for this process[5].
-
Separation: Centrifuge the samples at high speed to pellet any undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Analysis: Plot the measured solubility against the pH of the buffer. The resulting curve will show the pH at which solubility is maximized.
-
Validation: The optimal buffer should appear clear and free of particulates after step 4. This visual check is a critical self-validating step.
Section 3: Tier 2 Troubleshooting - Formulation Strategies
If pH adjustment is insufficient or incompatible with your experimental system (e.g., live cells sensitive to low pH), more advanced formulation strategies are required.
Q5: How do co-solvents work, and which one should I choose?
A: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent mixture[6][7]. This makes the solvent system more "hospitable" to hydrophobic molecules like 1,3,4,10-tetrahydro-9(2H)-acridinone, thereby increasing its solubility. The increase in solubility can be several orders of magnitude[7]. The selection of a co-solvent depends on the requirements of your experiment, especially concerning cellular toxicity.
Caption: Co-solvents reduce solvent polarity to enhance solubility.
| Co-Solvent | Typical Concentration Range (% v/v) | Notes |
| Ethanol | 5 - 20% | Effective, but can be volatile and may affect protein structure at higher concentrations. |
| Propylene Glycol (PG) | 10 - 40% | A common pharmaceutical excipient; less volatile than ethanol. |
| Polyethylene Glycol 400 (PEG 400) | 10 - 50% | Low toxicity, widely used in parenteral formulations. A good first choice for many biological assays[8][9]. |
| Dimethyl Sulfoxide (DMSO) | < 1% (often < 0.1%) | Excellent solubilizer but can be toxic to cells and interfere with assays even at low concentrations. Use with caution. |
Protocol 2: Preparation Using a Co-solvent System
-
Select Co-solvent: Choose a co-solvent appropriate for your experimental system (e.g., PEG 400 for a cell-based assay).
-
Prepare Co-solvent/Water Mixture: Prepare the final solvent system by mixing the co-solvent and your aqueous buffer. For example, to make a 20% PEG 400 solution, mix 20 mL of PEG 400 with 80 mL of buffer.
-
Dissolve Compound: Weigh the required amount of 1,3,4,10-tetrahydro-9(2H)-acridinone and dissolve it directly into the co-solvent/buffer mixture. Sonication or gentle warming can assist dissolution.
-
Validation: The final solution must be visually clear. If you still see particulates, the solubility limit has been exceeded. You must either increase the co-solvent percentage (if your system allows) or decrease the compound concentration.
Q6: What are cyclodextrins, and when should they be used?
A: Cyclodextrins are cyclic oligosaccharides that have a unique donut-shaped structure. The exterior is hydrophilic (water-loving), while the internal cavity is hydrophobic (water-fearing)[10][11]. This structure allows them to act as molecular hosts, encapsulating the hydrophobic acridinone "guest" molecule within their cavity. The resulting "inclusion complex" has a hydrophilic exterior and is readily soluble in water[12][]. This is an excellent strategy for in vivo studies or sensitive cell assays due to the low toxicity of modified cyclodextrins like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)[12].
Caption: Cyclodextrin encapsulates the drug in its hydrophobic cavity.
Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. A 20-45% (w/v) solution is a common starting point[12].
-
Add Compound: Add the pre-weighed solid 1,3,4,10-tetrahydro-9(2H)-acridinone directly to the HP-β-CD solution.
-
Complexation: Vigorously mix the solution (vortexing followed by shaking or stirring) at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.
-
Clarification & Sterilization: Centrifuge the solution to remove any undissolved material. For sterile applications, the final clear solution can be passed through a 0.22 µm syringe filter. The cyclodextrin complex is typically small enough to pass through.
-
Validation: A clear solution after centrifugation indicates successful solubilization. It is best practice to confirm the final concentration analytically (e.g., via HPLC) to account for any material that did not dissolve and was removed.
Q7: Can I use surfactants like Tween-80 or SLS?
A: Yes, surfactants can be very effective. Above a specific concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles[14][15]. These micelles have a hydrophobic core that can effectively dissolve the acridinone molecule, while the hydrophilic shell keeps the entire micelle dissolved in water[16][17]. However, use surfactants with caution, as they can disrupt cell membranes and interfere with certain protein-based assays. They are generally more suitable for in vitro biochemical assays than for cell-based or in vivo work.
Section 4: Summary and Strategy Selection
Q8: With multiple options available, how do I choose the right solubilization method?
A: The optimal method depends on a hierarchy of simplicity, effectiveness, and compatibility with your experimental system. The following flowchart provides a logical decision-making process.
Caption: Decision flowchart for selecting a solubilization strategy.
References
- EvitaChem. (n.d.). 9(2H)-Acridinone, 1,3,4,10-tetrahydro- (EVT-310469).
- Miro, A., Quaglia, F., & Ungaro, F. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
- Kumar, S., & Singh, A. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
- Wikipedia. (n.d.). Cosolvent.
- ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
- University of Alberta. (n.d.). Micellar solubilization of drugs.
- Savla, S. (2014). (Open Access) Approaches to improve solubility of poorly water soluble drugs. SciSpace.
- Unknown Author. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Source Not Available.
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. JOCPR.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- Singh, N., & Sharma, L. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Taylor & Francis Online. (n.d.). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central.
- NIH. (n.d.). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2022). Solubility Enhancement of Drugs.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. Journal of Pharmaceutical Sciences.
- Unknown Author. (2026). PH adjustment: Significance and symbolism.
- Unknown Author. (2025). Co-solvent: Significance and symbolism.
- PubChem. (n.d.). 1,2,3,4-Tetrahydroacridone | C13H13NO | CID 95996.
Sources
- 1. Buy 9(2H)-Acridinone, 1,3,4,10-tetrahydro- (EVT-310469) | 13161-85-8 [evitachem.com]
- 2. 1,2,3,4-Tetrahydroacridone | C13H13NO | CID 95996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. PH adjustment: Significance and symbolism [wisdomlib.org]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Co-solvent: Significance and symbolism [wisdomlib.org]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. alzet.com [alzet.com]
- 14. Micellar solubilization of drugs. [sites.ualberta.ca]
- 15. researchgate.net [researchgate.net]
- 16. jocpr.com [jocpr.com]
- 17. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing the Fluorescence Quantum Yield of 9(2H)-Acridinone, 1,3,4,10-tetrahydro-
Welcome to the technical support center for 9(2H)-Acridinone, 1,3,4,10-tetrahydro-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing the fluorescence quantum yield of this versatile fluorophore. The content is structured in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield and why is it a critical parameter for 9(2H)-Acridinone, 1,3,4,10-tetrahydro-?
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the fluorophore.[1][2] A higher quantum yield indicates a more efficient conversion of absorbed light into emitted fluorescence, resulting in a brighter signal. For 9(2H)-Acridinone, 1,3,4,10-tetrahydro-, which is utilized in applications like drug development and as a fluorescent marker, a high and reproducible quantum yield is crucial for sensitivity and accuracy in assays.[3]
The quantum yield is influenced by the competition between radiative decay (fluorescence) and non-radiative decay pathways, such as internal conversion, intersystem crossing, and quenching.[1][4] The expression for quantum yield can be given by:
ΦF = kF / (kF + kIC + kEC + kISC + kC)
where kF is the rate constant for fluorescence, and the other terms represent the rate constants for non-radiative processes.[4]
Q2: What is the expected fluorescence behavior of acridinone derivatives like 9(2H)-Acridinone, 1,3,4,10-tetrahydro-?
Acridinone derivatives are known for their interesting photophysical properties, often exhibiting strong fluorescence.[5] However, their fluorescence is highly sensitive to the molecular structure and the surrounding environment.[6] The fluorescence of acridinone compounds can be significantly influenced by factors such as solvent polarity, pH, and the presence of specific substituents on the acridinone core.[7][8] For instance, the presence of electron-donating groups can enhance fluorescence, while electron-withdrawing groups may decrease or quench it.[8] The partially saturated rings in 9(2H)-Acridinone, 1,3,4,10-tetrahydro- influence its electronic properties and, consequently, its fluorescence characteristics.
Troubleshooting Guide: Low Fluorescence Quantum Yield
A common challenge when working with 9(2H)-Acridinone, 1,3,4,10-tetrahydro- is obtaining a lower-than-expected fluorescence quantum yield. The following sections provide a systematic approach to troubleshooting and optimizing your experimental setup.
Q3: My measured fluorescence quantum yield is significantly lower than anticipated. Where should I start my investigation?
A low quantum yield can stem from several factors, ranging from sample preparation to instrumental settings. A logical first step is to systematically verify your experimental parameters.
Caption: A workflow diagram for troubleshooting low fluorescence quantum yield.
Q4: How do I ensure my instrument settings are correct for quantum yield measurements?
Accurate quantum yield measurements rely on appropriate and consistent instrument settings.[9]
-
Excitation Wavelength: Ensure you are using an excitation wavelength where your compound has a significant absorbance. It is crucial to use the same excitation wavelength for both your sample and the reference standard.[10]
-
Slit Widths: Keep the excitation and emission slit widths constant for all measurements of your sample and the standard.[7]
-
Detector Response: The detector in a spectrofluorometer has a wavelength-dependent response. It is imperative to use a corrected emission spectrum for accurate integration of the fluorescence intensity.[11]
-
Reference Standard: Use a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as your sample.[1][10] Quinine sulfate in 0.1 M H₂SO₄ (ΦF ≈ 0.54) is a common standard.[6]
Q5: Could impurities in my sample be the cause of the low quantum yield?
Absolutely. Even trace amounts of impurities can act as quenchers and significantly reduce the fluorescence quantum yield.
-
Purity Verification: Confirm the purity of your synthesized 9(2H)-Acridinone, 1,3,4,10-tetrahydro- using techniques like NMR, mass spectrometry, and chromatography.
-
Residual Solvents or Reagents: Starting materials or reagents from the synthesis, such as aromatic amines or o-chlorobenzoic acid, could be fluorescent or act as quenchers.[5]
Q6: How does solvent choice impact the fluorescence quantum yield of 9(2H)-Acridinone, 1,3,4,10-tetrahydro-?
Solvent effects are a major determinant of the fluorescence properties of acridinone derivatives.[6][12]
-
Solvent Polarity: The polarity of the solvent can stabilize or destabilize the ground and excited states of the fluorophore, affecting the energy gap and the rates of radiative and non-radiative decay.[7]
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., water, ethanol, methanol) can form hydrogen bonds with the acridinone moiety. These interactions can provide an efficient non-radiative decay pathway, leading to a lower quantum yield.[7] In contrast, aprotic solvents may lead to higher quantum yields.
-
Solvent Purity: Use high-purity, spectroscopy-grade solvents to avoid contamination with fluorescent impurities or quenchers.
Experimental Protocol: Investigating Solvent Effects
-
Stock Solution: Prepare a concentrated stock solution of 9(2H)-Acridinone, 1,3,4,10-tetrahydro- in a solvent where it is highly soluble, such as DMSO or ethanol.[7]
-
Working Solutions: Prepare dilute solutions of your compound in a range of solvents with varying polarities and proticities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol). Ensure the absorbance at the excitation wavelength is below 0.1 to prevent inner filter effects.[1][7]
-
Measurements: Record the absorbance and fluorescence emission spectra for each solution, keeping all instrument parameters constant.[6]
-
Analysis: Compare the integrated fluorescence intensities and the positions of the emission maxima across the different solvents.
| Factor | Potential Effect on Quantum Yield of 9(2H)-Acridinone, 1,3,4,10-tetrahydro- | Rationale |
| Increasing Solvent Polarity | Variable | Can stabilize the excited state, but may also enhance non-radiative decay pathways. The net effect is compound-specific.[13] |
| Protic Solvents (e.g., alcohols, water) | Likely Decrease | Hydrogen bonding with the acridinone carbonyl or NH group can create efficient pathways for non-radiative decay, quenching fluorescence.[7][14] |
| Aprotic Solvents (e.g., acetonitrile, THF) | Likely Increase | Reduced hydrogen bonding interactions minimize a key non-radiative decay pathway. |
| Acidic pH | Variable | Protonation of the acridinone nitrogen can significantly alter the electronic structure and fluorescence properties.[15][16] |
| Basic pH | Variable | Deprotonation of the acridinone NH group can occur, changing the electronic distribution and fluorescence. |
| Dissolved Oxygen | Decrease | Oxygen is a known collisional quencher of fluorescence.[7] |
| Halide Ions (e.g., Cl⁻, Br⁻, I⁻) | Decrease | Can act as collisional quenchers, with quenching efficiency typically increasing with the atomic weight of the halogen.[7] |
Q7: Can the pH of the solution affect the fluorescence?
Yes, the pH of the solution can have a profound effect on the fluorescence of acridinone derivatives.[7][8]
-
Protonation State: The 9(2H)-Acridinone, 1,3,4,10-tetrahydro- molecule has both acidic (NH group) and basic (carbonyl oxygen and potentially the acridine nitrogen in the excited state) sites. Changes in pH will alter the protonation state of the molecule, which in turn modifies its electronic structure and, consequently, its absorption and emission properties.[16]
-
Excited State Proton Transfer: In some cases, proton transfer can occur in the excited state, leading to complex fluorescence behavior, including the appearance of new emission bands.[15]
To investigate the effect of pH, prepare a series of buffered solutions across a wide pH range and measure the fluorescence quantum yield in each.
Q8: I've considered the above factors, but my quantum yield is still low. What other potential issues should I explore?
If you have ruled out issues with sample purity, concentration, instrument settings, solvent, and pH, consider the following:
-
Presence of Quenchers: Your sample or solvent may contain quenching species. Common quenchers include dissolved oxygen, halide ions, and heavy metal ions.[7] Deoxygenating your solutions by bubbling with nitrogen or argon gas can mitigate quenching by oxygen.
-
Photobleaching: Acridinone derivatives, like most fluorophores, can be susceptible to photochemical degradation (photobleaching) upon prolonged exposure to the excitation light.[7] This leads to an irreversible loss of fluorescence. To check for photobleaching, monitor the fluorescence intensity over time while continuously illuminating the sample. If the intensity decreases, reduce the excitation light intensity or the exposure time.
Experimental Protocol: Relative Quantum Yield Determination
The comparative method is a reliable technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[1][6][17]
Materials:
-
9(2H)-Acridinone, 1,3,4,10-tetrahydro- (test sample)
-
Fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄)
-
Spectroscopy-grade solvents
-
Calibrated UV-Vis spectrophotometer and spectrofluorometer
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the test sample and the reference standard in the same solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1.[1]
-
Measure Absorbance: Record the UV-Vis absorbance spectra for all solutions and note the absorbance at the chosen excitation wavelength.
-
Measure Fluorescence: Record the corrected fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.[6]
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
Determine the slope (gradient) of the resulting straight lines for both the sample (Gradₛ) and the standard (Gradₛtd).
-
-
Calculate Quantum Yield: The quantum yield of the sample (ΦF(s)) is calculated using the following equation:[1][6]
ΦF(s) = ΦF(std) * (Gradₛ / Gradₛtd) * (ηₛ² / ηₛtd²)
Where:
-
ΦF(std) is the known quantum yield of the standard.
-
Grad are the gradients from the plots of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent used for the sample (s) and standard (std). If the same solvent is used, this term becomes 1.
-
By systematically addressing each of these potential issues, you can effectively troubleshoot and optimize the fluorescence quantum yield of 9(2H)-Acridinone, 1,3,4,10-tetrahydro-, leading to more reliable and sensitive experimental results.
References
-
A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. [Link]
-
Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. (n.d.). PMC - NIH. [Link]
-
Determination of Fluorescence Quantum Yield of a Fluorophore. (n.d.). Virtual Labs. [Link]
-
Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. (n.d.). National Institute of Standards and Technology. [Link]
-
Relative Quantum Yield. (n.d.). Edinburgh Instruments. [Link]
-
Calibration of the response of 9-amino acridine fluorescence to transmembrane pH differences in bacterial chromatophores. (n.d.). PubMed. [Link]
-
Fluorescence Spectral Study of 9-Acridinecarboxylic Acid and Its Methyl Ester. Understanding the Unusual Fluorescence Behavior o. (1997). Department of Chemistry, IIT Kharagpur. [Link]
-
9-Acridinemethanamine and Acridine-9-Carboxaldehyde as Potential Fluorescence Lifetime pH Indicators. (2020). ResearchGate. [Link]
-
Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. (2024). NIH. [Link]
-
What's wrong with my quantum yield measurement? (2015). ResearchGate. [Link]
-
Solvent effects on the absorption and fluorescence spectra of some acridinedione dyes: determination of ground and excited state dipole moments. (1997). Semantic Scholar. [Link]
-
Quantum Yield of Fluorescence. (2023). Chemistry LibreTexts. [Link]
-
Acridin-9(10H)-one based thermally activated delayed fluorescence material: simultaneous optimization of RISC and radiation processes to boost luminescence efficiency. (n.d.). RSC Publishing. [Link]
-
Need help with fluorescence quantum yield, I went wrong somewhere. (2022). Reddit. [Link]
-
[HOW TO] How to troubleshoot an intensity response issue of a fluorescence microscope? (2021). Argolight. [Link]
-
Tuning the Emission Properties of Fluorescent Ligands by Changing pH: The Unusual Case of an Acridine-Containing Polyamine Macrocycle. (2013). ResearchGate. [Link]
-
Fluorescence lifetime versus pH for acridine (Δ) and acridine in the... (n.d.). ResearchGate. [Link]
-
What is the effect of the pH on the fluorescence? (2018). Quora. [Link]
-
Green Synthesis of 9-Acridone Derivatives. (2017). JOCPR. [Link]
- Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a... (n.d.). (Reference not further specified).
-
Relative and absolute determination of fluorescence quantum yields of transparent samples. (2020). OPUS. [Link]
-
Fluorescence Quantum Yields—Methods of Determination and Standards. (n.d.). ResearchGate. [Link]
-
7-nitro-1,3,4,10-tetrahydroacridin-9(2H)-one. (n.d.). PubChem. [Link]
-
One Pot Three Component Synthesis of Substituted 3,4,6,7-Tetrahydro-3,3,6,6-Tetramethyl-9,10-Diphenylacridine-1,8(2H,5H,9H,10H)-Diones Catalyzed by Mesostrucrted In2O3-SiO2. (n.d.). Taylor & Francis Online. [Link]
-
Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing. (2025). PubMed Central. [Link]
-
Synthesis of compounds containing 9(10H)-Acridone. (2016). ResearchGate. [Link]
-
Fluorescence quantum yield measurements. (1976). NIST Technical Series Publications. [Link]
-
Fluorescence Behavior of Fluorenone Derivative in Chlorinated Hydrocarbons: Verification of Solvent Proticity via Fluorescence Spectroscopy. (n.d.). MDPI. [Link]
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 9(2H)-Acridinone, 1,3,4,10-tetrahydro- (EVT-310469) | 13161-85-8 [evitachem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jocpr.com [jocpr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 9. One moment, please... [edinst.com]
- 10. researchgate.net [researchgate.net]
- 11. Making sure you're not a bot! [opus4.kobv.de]
- 12. Solvent effects on the absorption and fluorescence spectra of some acridinedione dyes: determination of ground and excited state dipole moments | Semantic Scholar [semanticscholar.org]
- 13. Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. quora.com [quora.com]
- 17. Virtual Labs [mfs-iiith.vlabs.ac.in]
Technical Support Center: Synthesis of Tetrahydroacridinone Derivatives
Welcome to the technical support center for the synthesis of tetrahydroacridinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic process. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions, all grounded in established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Common Side Reactions and Issues
This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield of the Desired Tetrahydroacridinone Product
Question: My reaction is consistently resulting in a low yield of the target tetrahydroacridinone. What are the likely causes and how can I improve it?
Answer: Low yields are a frequent challenge and can stem from several factors, from suboptimal reaction conditions to reactant purity.[1][2][3] A systematic approach to troubleshooting is crucial.
Probable Causes & Recommended Solutions
1. Incomplete Reaction:
-
Causality: The reaction may not be reaching completion due to insufficient reaction time, inadequate temperature, or poor catalyst activity. For instance, the Conrad-Limpach synthesis often requires high temperatures (~250 °C) for the electrocyclic ring closure, which is the rate-determining step.[4][5]
-
Troubleshooting Protocol:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. Check for the disappearance of starting materials.
-
Temperature Optimization: If the reaction is stalling, incrementally increase the temperature. In the Conrad-Limpach synthesis, using a high-boiling point solvent like Dowtherm A or even more cost-effective alternatives like 2,6-di-tert-butylphenol can significantly improve yields by allowing for higher reaction temperatures.[6]
-
Catalyst Evaluation: Ensure your catalyst is active. For Friedländer synthesis, various catalysts from traditional acids to nanocatalysts can be employed.[7][8] If using a solid-supported catalyst, ensure it hasn't been deactivated. Consider screening different catalysts; for example, silica-based sulfonic acid has been shown to be effective at room temperature for the Friedländer annulation.[7]
-
2. Purity of Starting Materials:
-
Causality: Impurities in your starting materials, such as the 2-aminoaryl ketone or the dicarbonyl compound, can introduce competing side reactions.[1]
-
Troubleshooting Protocol:
-
Purity Verification: Confirm the purity of your reactants using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis.
-
Purification: If necessary, purify the starting materials by recrystallization or column chromatography before use.
-
3. Product Decomposition:
-
Causality: The target tetrahydroacridinone may be sensitive to the reaction conditions, leading to degradation. This can be particularly true under harsh acidic or basic conditions or at elevated temperatures.[1]
-
Troubleshooting Protocol:
-
Condition Modification: If you suspect product degradation, try running the reaction under milder conditions. This could involve using a less harsh catalyst or lowering the reaction temperature and extending the reaction time.
-
Inert Atmosphere: Some organic molecules are sensitive to air or moisture.[1] Conducting the reaction under an inert atmosphere of nitrogen or argon can prevent oxidative degradation.
-
Issue 2: Formation of Isomeric Impurities
Question: I am observing the formation of an isomeric byproduct along with my desired tetrahydroacridinone. How can I suppress its formation and purify my target compound?
Answer: The formation of isomers is a common issue, especially in reactions with multiple reactive sites. The Knorr quinoline synthesis, for instance, can compete with the Conrad-Limpach synthesis depending on the reaction temperature, leading to 2-hydroxyquinoline instead of the desired 4-hydroxyquinoline.[4][9]
Probable Causes & Recommended Solutions
1. Competing Reaction Pathways:
-
Causality: In the Conrad-Limpach synthesis, the aniline can attack either the keto group (kinetic product) or the ester group (thermodynamic product) of the β-ketoester.[4] At lower temperatures, the kinetic product is favored, while higher temperatures can promote the formation of the thermodynamic product, leading to the Knorr pathway.[4]
-
Troubleshooting Protocol:
-
Temperature Control: Carefully control the reaction temperature. For the Conrad-Limpach synthesis, running the initial condensation at room temperature favors the desired β-aminoacrylate intermediate.[4]
-
Solvent Choice: The choice of solvent can influence the reaction pathway. High-boiling, inert solvents are generally preferred for the cyclization step in the Conrad-Limpach synthesis to ensure high yields of the 4-hydroxyquinoline product.[4][6]
-
2. Purification of Isomers:
-
Causality: Isomers often have very similar physical properties, making their separation challenging.
-
Troubleshooting Protocol:
-
Column Chromatography: This is a powerful technique for separating isomers. Careful selection of the stationary phase (e.g., silica gel) and the eluent system is critical.[1]
-
Recrystallization: If a suitable solvent system can be found, fractional recrystallization can be an effective method for separating isomers.
-
Preparative HPLC/HSCCC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) can be employed.[10]
-
Issue 3: Unexpected Byproduct Formation
Question: My reaction is producing an unexpected byproduct that I cannot readily identify. What are some common side reactions in tetrahydroacridinone synthesis that could be occurring?
Answer: The synthesis of complex heterocyclic systems like tetrahydroacridinones can be accompanied by various side reactions. Understanding the underlying mechanisms of the primary reaction is key to predicting and mitigating these.
Common Side Reactions and Their Mechanisms
1. Dimerization or Polymerization:
-
Causality: Highly reactive intermediates, especially under harsh conditions, can react with themselves to form dimers or polymers. This is more likely if the concentration of reactants is high.
-
Mitigation Strategy:
-
Controlled Addition: Add one of the reactants slowly to the reaction mixture to maintain a low concentration of reactive intermediates.[1]
-
Lower Concentration: Run the reaction at a lower overall concentration.
-
2. Incomplete Cyclization:
-
Causality: In multi-step syntheses like the Conrad-Limpach or Borsche-Drechsel, the intermediate may fail to cyclize completely. For example, in the Borsche-Drechsel cyclization, the cyclohexanone arylhydrazone is an isolable intermediate.[11]
-
Mitigation Strategy:
-
Optimize Cyclization Conditions: Ensure the conditions for the cyclization step (e.g., acid catalyst concentration, temperature) are optimal. In the Borsche-Drechsel reaction, a strong acid catalyst is required to facilitate the cyclization.[11]
-
3. Rearrangement Products:
-
Causality: Acid-catalyzed reactions, in particular, can be prone to molecular rearrangements. The Friedländer synthesis, for instance, can sometimes yield unexpected rearrangement products.[12]
-
Mitigation Strategy:
-
Milder Conditions: Employing milder reaction conditions, such as using a less aggressive catalyst or lower temperatures, can sometimes suppress rearrangements.
-
II. Frequently Asked Questions (FAQs)
Q1: Which synthetic route is best for preparing my specific tetrahydroacridinone derivative?
The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.
-
Friedländer Annulation: This is a versatile method for preparing polysubstituted quinolines from 2-aminobenzaldehydes or ketones and a compound with an α-methylene group.[8] It is often favored for its efficiency.
-
Conrad-Limpach Synthesis: This route is ideal for synthesizing 4-hydroxyquinolines from anilines and β-ketoesters.[4][9]
-
Borsche-Drechsel Cyclization: This is the method of choice for synthesizing tetrahydrocarbazoles, which can be precursors to certain tetrahydroacridinone derivatives.[11][13]
-
Pfitzinger Reaction: This reaction is useful for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound.[14][15][16]
Q2: How important is the choice of solvent in these syntheses?
The solvent can play a critical role in reaction outcomes. In the Conrad-Limpach synthesis, high-boiling inert solvents are crucial for achieving high yields in the thermal cyclization step.[4][6] In some cases, greener alternatives like water can be used, particularly in catalyst-free Friedländer reactions.[17]
Q3: Can microwave irradiation be used to improve these reactions?
Yes, microwave irradiation has been successfully employed to accelerate many organic reactions, including the Friedländer synthesis.[7] It can lead to shorter reaction times and often results in higher yields.
Q4: What are the key safety precautions to consider during these syntheses?
Many of these syntheses involve the use of strong acids, high temperatures, and potentially hazardous organic solvents. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and be familiar with the safety data sheets (SDS) of all chemicals used.
III. Visualizations and Data
Troubleshooting Flowchart for Low Yield
Caption: A troubleshooting flowchart for diagnosing the cause of low yield.
Mechanism Overview: Friedländer vs. Conrad-Limpach
Caption: A comparison of the key steps in the Friedländer and Conrad-Limpach syntheses.
Table 1: Influence of Solvent on Conrad-Limpach Cyclization Yield
| Solvent | Boiling Point (°C) | Yield (%) | Reference |
| Methyl benzoate | 199 | ~45 | [6] |
| Ethyl benzoate | 212 | ~50 | [6] |
| Isobutyl benzoate | 241 | ~60 | [6] |
| 2-Nitrotoluene | 222 | ~60 | [6] |
| 1,2,4-Trichlorobenzene | 214 | ~60 | [6] |
| Dowtherm A | 257 | ~65 | [6] |
| 2,6-di-tert-butylphenol | 253 | 65 | [6] |
Note: Yields are approximate and can vary based on specific substrates and reaction conditions.
IV. References
-
Conrad–Limpach synthesis. In Wikipedia. Retrieved from [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. National Institutes of Health. Retrieved from [Link]
-
Conrad-Limpach Reaction. Name Reactions in Organic Synthesis.
-
Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central. Retrieved from [Link]
-
Borsche–Drechsel cyclization. In Wikipedia. Retrieved from [Link]
-
Pfitzinger reaction. In Wikipedia. Retrieved from [Link]
-
Conrad-Limpach reaction. ResearchGate. Retrieved from [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PubMed. Retrieved from [Link]
-
Conrad-Limpach Synthesis. SynArchive. Retrieved from [Link]
-
General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. ResearchGate. Retrieved from [Link]
-
Friedländer synthesis. In Wikipedia. Retrieved from [Link]
-
The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. Ask this paper | Bohrium. Retrieved from [Link]
-
Chemistry of Pfitzinger Synthesis. Scribd. Retrieved from [Link]
-
Application of pfitzinger reaction in. JOCPR. Retrieved from [Link]
-
Borsche–Drechsel cyclization. Semantic Scholar. Retrieved from [Link]
-
Friedlaender Synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal. Retrieved from [Link]
-
Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines. ResearchGate. Retrieved from [Link]
-
(PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. Retrieved from [Link]
-
Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. PubMed. Retrieved from [Link]
-
The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. ResearchGate. Retrieved from [Link]
-
A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Journal of Chemical Reviews. Retrieved from [Link]
-
Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. National Institutes of Health. Retrieved from [Link]
-
Recent Advances in the Friedländer Reaction. ResearchGate. Retrieved from [Link]
-
ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. ResearchGate. Retrieved from [Link]
-
Effect of catalyst and Solvent in Synthesis of Tacrine-Terpenoid Hybrid Analogues: Friedlander Annulation Approach. ResearchGate. Retrieved from [Link]
-
11 Reasons Why Your Plasmid Yield is Low & Easy Fixes. Bitesize Bio. Retrieved from [Link]
-
Guide - Low Yield Troubleshooting. PacBio. Retrieved from [Link]
-
Troubleshooting Low DNA Yield From Plasmid Preps. VectorBuilder. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Troubleshooting Low DNA Yield From Plasmid Preps | VectorBuilder [en.vectorbuilder.com]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 12. Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 15. scribd.com [scribd.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
Technical Support Center: Purification Strategies for 9(2H)-Acridinone, 1,3,4,10-tetrahydro-
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the purification of 9(2H)-Acridinone, 1,3,4,10-tetrahydro-. This resource is designed to provide practical, in-depth guidance to overcome common and complex challenges encountered during the purification of this heterocyclic compound. As Senior Application Scientists, we combine established chemical principles with field-tested insights to help you achieve the desired purity and yield for your critical research and development activities.
Understanding the Molecule: Key Properties
9(2H)-Acridinone, 1,3,4,10-tetrahydro- is a heterocyclic compound belonging to the acridine derivatives class.[1] Its partially saturated structure and the presence of a lactam functionality influence its solubility and reactivity. A clear understanding of its physical and chemical properties is fundamental to selecting an appropriate purification strategy.
| Property | Value/Description | Significance for Purification |
| Molecular Formula | C₁₃H₁₃NO[2] | Influences molecular weight and elemental composition. |
| Molecular Weight | ~213.25 g/mol [1] | Relevant for techniques like gel filtration and mass spectrometry. |
| Appearance | Typically a crystalline solid.[3] | Solid nature makes it a good candidate for recrystallization. |
| Melting Point | 150-160 °C (depending on purity)[1] | A sharp melting point range is a key indicator of purity. |
| Solubility | Generally soluble in organic solvents like ethanol and DMSO; limited solubility in water.[1] | Crucial for selecting solvents for recrystallization and chromatography. |
| Key Functional Groups | Lactam (cyclic amide), secondary amine, aromatic rings. | These groups dictate the compound's polarity and potential for acid-base chemistry. |
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you might encounter during the purification of 9(2H)-Acridinone, 1,3,4,10-tetrahydro-.
Issue 1: Poor Separation or Overlapping Peaks in Column Chromatography
Probable Cause: The polarity of the mobile phase (eluent) is not optimized for the separation of the target compound from its impurities.
Step-by-Step Solution:
-
Systematic TLC Analysis: Before committing to a column, perform a thorough analysis using Thin Layer Chromatography (TLC). Test a range of solvent systems with varying polarities. A good starting point for many heterocyclic compounds is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[4]
-
Target Rf Value: Aim for a solvent system that gives your target compound an Rf (retardation factor) value between 0.2 and 0.4. This generally provides the best separation on a silica gel column.[5]
-
Adjusting Polarity:
-
Consider Alternative Solvents: If adjusting the solvent ratio is ineffective, try a different solvent system with different selectivity. For instance, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the elution order of compounds.[4]
-
Gradient Elution: For complex mixtures with impurities of widely varying polarities, a gradient elution can be highly effective. Start with a less polar solvent system and gradually increase the polarity during the column run.[5]
Issue 2: The Compound Fails to Crystallize or Oils Out During Recrystallization
Probable Cause: This common issue can arise from several factors, including the solution being supersaturated, cooling too quickly, or the presence of impurities that inhibit crystal formation.[4]
Step-by-Step Solution:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4]
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" will act as a template for further crystallization.[4]
-
-
Re-dissolve and Slow Cool: If the compound has "oiled out," gently heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to ensure the compound is fully dissolved. Then, allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote the formation of well-defined crystals.[4][6]
-
Solvent Selection: The choice of solvent is critical. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] Experiment with different solvents or solvent mixtures to find the optimal system.
-
Pre-Purification: If significant impurities are present, they can interfere with crystallization. Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, to remove baseline impurities before attempting recrystallization.[4][8]
Issue 3: Low Recovery After Purification
Probable Cause: Significant loss of the product can occur at various stages, including using too much solvent during recrystallization or incomplete elution from a chromatography column.
Step-by-Step Solution:
-
Recrystallization Optimization:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excess of solvent will result in a significant amount of your compound remaining in the mother liquor upon cooling.[4][7]
-
Cool Thoroughly: Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtering to maximize the precipitation of the product.
-
Mother Liquor Recovery: After filtering the initial crop of crystals, you can often recover more product by concentrating the mother liquor (e.g., by rotary evaporation) and allowing a second crop of crystals to form.[4] Note that this second crop may be less pure and might require a separate recrystallization.
-
-
Chromatography Optimization:
-
Check for Decomposition: Verify that your compound is stable on silica gel. This can be tested by spotting a solution of your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear.[8] If the compound is acid-sensitive, you can deactivate the silica gel by flushing the column with a solvent system containing a small amount of triethylamine (1-3%).[5]
-
Ensure Complete Elution: If you suspect your compound is too polar and has not eluted from the column, you can try flushing the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to recover it.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to purify a newly synthesized batch of 9(2H)-Acridinone, 1,3,4,10-tetrahydro-?
A1: The choice of the initial purification technique depends on the physical state of your crude product and the nature of the expected impurities.[4]
-
If the crude product is a solid: Recrystallization is often the most straightforward and scalable first step.[7] It is particularly effective at removing impurities with different solubility profiles.
-
If the crude product is an oil or a complex mixture: Flash column chromatography is generally the preferred method. It offers excellent resolving power for separating compounds with different polarities.[9]
Q2: Can acid-base extraction be used to purify this compound?
A2: Yes, acid-base extraction can be a very effective pre-purification or primary purification step, especially for removing non-basic or non-acidic impurities.[10] The secondary amine in the lactam ring of 9(2H)-Acridinone, 1,3,4,10-tetrahydro- can be protonated by an acid. The general procedure would be:
-
Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with an aqueous acid (e.g., 1M HCl). The protonated acridinone will move into the aqueous layer, leaving non-basic impurities in the organic layer.[11]
-
Separate the aqueous layer and then basify it (e.g., with NaOH or NaHCO₃) to deprotonate the acridinone, causing it to precipitate or allowing it to be extracted back into a fresh organic solvent.[11]
-
The final organic extract can then be dried and the solvent evaporated to yield the purified compound.
Q3: How should I store the purified 9(2H)-Acridinone, 1,3,4,10-tetrahydro-?
Experimental Protocols
Protocol 1: Recrystallization
This protocol outlines a general procedure for the recrystallization of 9(2H)-Acridinone, 1,3,4,10-tetrahydro-. The choice of solvent is critical and should be determined experimentally.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like ethanol/water) to find a suitable one where the compound is soluble when hot but sparingly soluble when cold.[7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate or steam bath) with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[7]
-
Decolorization (if necessary): If the hot solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[7]
-
Drying: Dry the purified crystals under vacuum or in a drying oven at a temperature well below the compound's melting point.
Protocol 2: Flash Column Chromatography
This protocol provides a step-by-step guide for purifying 9(2H)-Acridinone, 1,3,4,10-tetrahydro- using flash column chromatography.
-
Solvent System Selection: As described in the troubleshooting section, determine the optimal solvent system using TLC.
-
Column Packing:
-
Dry Packing: Fill the chromatography column with dry silica gel. Add the chosen eluent and use air pressure to push the solvent through the column until the silica is fully wetted and packed.[12]
-
Wet Packing (Slurry): Prepare a slurry of silica gel in the eluent. Pour the slurry into the column and allow it to settle, draining excess solvent until the solvent level is just above the silica bed.[12]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[5]
-
-
Elution: Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to force the mobile phase through the column. Collect fractions in test tubes.[9]
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualization of Purification Workflow
Caption: Decision workflow for selecting a purification strategy.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- BenchChem. (n.d.). A Technical Guide to the Identification of Acridone Alkaloids in Plant Extracts.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- ChemicalBook. (n.d.). 9(10H)-ACRIDONE.
- EvitaChem. (n.d.). 9(2H)-Acridinone, 1,3,4,10-tetrahydro-.
- BenchChem. (n.d.). troubleshooting guide for the synthesis of heterocyclic compounds.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Green Synthesis of 9-Acridone Derivatives.
- ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
- Wikipedia. (n.d.). Acid–base extraction.
- Science of Synthesis. (n.d.). Product Class 10: Acridin-9(10H)-ones and Related Systems.
- PubMed. (n.d.). Purification and properties of acridone synthase from cell suspension cultures of Ruta graveolens L.
- SIELC Technologies. (n.d.). Separation of Acridine on Newcrom R1 HPLC column.
- Journal of Chemical and Pharmaceutical Research. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine.
- Google Patents. (n.d.). WO1995001984A1 - Process for the extraction and purification of alkaloids.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Journal of Chemical and Pharmaceutical Research. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESES AND BIOLOGICAL STUDIES OF NOVEL 9(10H)-ACRIDONE DERIVATIVES.
- ResearchGate. (2025). Isolation And Purification Of Substance By Column Chromatography.
- National Institutes of Health. (n.d.). Structural diversity of cocrystals formed from acridine and two isomers of hydroxybenzaldehyde.
- Journal of Visualized Experiments. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Chemical-Suppliers.com. (n.d.). 9(2H)-acridinone, 1,3,4,10-tetrahydro-.
- ResearchGate. (2016). Synthesis of compounds containing 9(10H)-Acridone.
- Cayman Chemical. (n.d.). Tacrine (hydrochloride) - Product Information.
- PubMed Central. (n.d.). Medicinal chemistry of acridine and its analogues.
- MDPI. (n.d.). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications.
- PubMed Central. (n.d.). Accessing new polymorphs and solvates through solvothermal recrystallization.
- ChemicalBook. (n.d.). 9-AMINO-1,2,3,4-TETRAHYDROACRIDINE HYDROCHLORIDE HYDRATE,99+%.
- National Institute of Standards and Technology. (n.d.). 9(10H)-Acridinone - the NIST WebBook.
- Sigma-Aldrich. (n.d.). 9-Amino-1,2,3,4-tetrahydroacridine hydrochloride hydrate.
- National Institutes of Health. (n.d.). Tacrine.
- Sigma-Aldrich. (n.d.). 9-Amino-1,2,3,4-tetrahydroacridine hydrochloride hydrate.
Sources
- 1. Buy 9(2H)-Acridinone, 1,3,4,10-tetrahydro- (EVT-310469) | 13161-85-8 [evitachem.com]
- 2. 9(2H)-acridinone, 1,3,4,10-tetrahydro- | CAS 13161-85-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Purification [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. orgsyn.org [orgsyn.org]
"photostability issues of 9(2H)-Acridinone, 1,3,4,10-tetrahydro- in fluorescence microscopy"
Introduction
Welcome to the technical support guide for 9(2H)-Acridinone, 1,3,4,10-tetrahydro-. As a novel fluorophore, this compound offers unique spectral properties for fluorescence microscopy. However, like all fluorophores, its utility is governed by its photostability. This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate photostability issues encountered during imaging experiments.
The information herein is built upon the foundational principles of fluorophore photochemistry and the known behavior of the acridone core structure.[1][2] Acridone derivatives are known for their versatile optical properties, but their stability can be influenced by their chemical environment and illumination conditions.[1][3] This guide provides a systematic framework for troubleshooting photobleaching and ensuring the acquisition of reliable, high-quality fluorescence data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding signal loss and photostability.
Q1: My fluorescence signal is fading rapidly during time-lapse imaging. What is the most likely cause?
A1: The rapid loss of signal under illumination is a classic sign of photobleaching , which is the irreversible photochemical destruction of a fluorophore.[4][5] This process is primarily caused by the interaction of the excited-state fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically alter the dye, rendering it non-fluorescent.[6][7][8]
Q2: I'm observing cell stress or death (e.g., membrane blebbing, apoptosis) in my live-cell imaging experiments. Could this be related to my fluorophore?
A2: Yes, this is likely due to phototoxicity . The same processes that cause photobleaching—specifically the generation of ROS—can also inflict significant damage on cellular components like lipids, proteins, and nucleic acids.[9] This oxidative stress can disrupt normal cellular functions and lead to the viability issues you are observing.[9]
Q3: How can I quickly determine if my imaging settings are too harsh?
A3: A simple test is to compare a sample that has been repeatedly imaged to a fresh, un-imaged sample from the same preparation. If the freshly viewed area is significantly brighter, your settings are causing substantial photobleaching. For live cells, a control group that is kept on the microscope stage but not illuminated can be used to assess baseline cell health compared to the imaged group.[10]
Q4: What is an antifade reagent, and should I be using one?
A4: Antifade reagents are compounds added to your mounting medium or live-cell imaging buffer that are designed to suppress photobleaching.[11][12] They typically work by scavenging for reactive oxygen species.[12] For fixed-cell imaging, using an antifade mounting medium is standard practice and highly recommended. For live-cell imaging, specialized, cell-permeable antifade reagents can be used to prolong signal and reduce phototoxicity.[11][13]
Part 2: In-Depth Troubleshooting Guides
This section provides systematic approaches and detailed protocols for quantifying and resolving photostability issues.
Guide 1: Diagnosing and Quantifying Photobleaching
Before you can fix the problem, you must understand its severity. Quantifying the rate of photobleaching provides a critical baseline for evaluating the effectiveness of any mitigation strategies.
The Mechanism of Photobleaching
Photobleaching is a complex process initiated when a fluorophore absorbs a photon. While most excited molecules relax by emitting a fluorescent photon, a small fraction may transition into a long-lived, non-fluorescent "triplet state."[5] From this triplet state, the fluorophore can react with molecular oxygen to produce damaging ROS, which ultimately destroy the fluorophore.[8]
Caption: Simplified Jablonski diagram showing photobleaching pathway.
Experimental Protocol: Measuring Photobleaching Rate
This protocol allows you to calculate the photobleaching half-life (t½), the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[14]
Objective: To quantify the rate of signal loss under your standard imaging conditions.
Materials:
-
Your prepared sample stained with 9(2H)-Acridinone, 1,3,4,10-tetrahydro-.
-
Fluorescence microscope with a camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Locate a Region of Interest (ROI): Find a representative area of your sample.
-
Set Imaging Parameters: Use the exact settings (laser power/light intensity, exposure time, gain) that you plan to use for your experiment.
-
Acquire Time-Lapse Series: Continuously acquire images of the ROI at the fastest possible frame rate for a set duration (e.g., 100 frames over 2 minutes). It is crucial to use continuous illumination to get a clear decay curve.
-
Data Analysis (ImageJ/Fiji): a. Open the image sequence. b. Draw an ROI over a fluorescent area. c. Use the "Plot Z-axis Profile" function (Analyze > Plot Profile) to get the mean intensity of the ROI for each frame. d. Copy the data into a spreadsheet program. e. Normalize the intensity values by dividing each value by the initial intensity (from the first frame). f. Plot the normalized intensity versus time. g. Determine the time at which the intensity drops to 0.5 (50%). This is your photobleaching half-life (t½).
Interpreting the Results: A short half-life (e.g., less than 30 seconds) indicates high susceptibility to photobleaching, and you should proceed to the mitigation strategies in Guide 2. Comparing the t½ under different conditions (e.g., with and without an antifade reagent) provides a quantitative measure of improvement.[15]
Guide 2: Mitigation Strategies for Photobleaching & Phototoxicity
Once you have a baseline, you can systematically improve your imaging conditions. The core principle is to reduce the total number of photons hitting your sample to the minimum required for a good signal-to-noise ratio (SNR).[6][16]
Strategy 1: Optimize Imaging Parameters
This is the first and most crucial line of defense against photobleaching.[10]
| Parameter | Recommendation | Rationale |
| Excitation Intensity | Use the lowest possible laser power or illumination intensity that provides a sufficient signal.[6] | The rate of photobleaching is directly related to the intensity of the excitation light. Halving the intensity can dramatically increase fluorophore lifespan.[17] |
| Exposure Time | Use the shortest camera exposure time that still yields a clear image above background noise.[6] | This reduces the total time the sample is illuminated during each acquisition, minimizing the "illumination overhead."[18][19] |
| Detector Gain | Increase electronic gain on the camera detector rather than increasing excitation power. | This amplifies the signal you have without delivering more damaging photons to the sample. Note that this can increase noise. |
| Imaging Interval | For time-lapse, increase the time between image acquisitions to the maximum that will still capture your biological process. | This gives the sample time to recover and minimizes the cumulative light dose.[10] |
| Neutral Density (ND) Filters | Use ND filters to attenuate the excitation light before it reaches the sample.[4][10] | ND filters provide a calibrated way to reduce light intensity without changing the voltage of the light source, which can affect its spectral output. |
Strategy 2: Employ Chemical Stabilization (Antifade Reagents)
If optimizing parameters is insufficient, chemical intervention is the next step. Antifade reagents work by quenching the triplet state or scavenging the ROS that cause photobleaching.[11][12]
For Fixed Cells:
-
Commercial Mountants: Products like ProLong™ Diamond or VECTASHIELD® are highly effective and easy to use.[6][13][20] They contain cocktails of chemical scavengers that protect a wide range of fluorophores.
-
Common Components: Key antifade agents include PPD (p-phenylenediamine), n-propyl gallate (NPG), and DABCO (1,4-diazabicyclo[2.2.2]octane).[7][12] Be aware that some agents like PPD can be incompatible with certain dyes (e.g., cyanine dyes).[7][12]
For Live-Cell Imaging:
-
Commercial Reagents: Products like ProLong™ Live Antifade Reagent or Trolox are designed to be cell-permeable and non-toxic.[11][13]
-
Oxygen Scavengers: Enzyme-based systems (e.g., glucose oxidase and catalase) can be used in the imaging medium to actively remove molecular oxygen, a key ingredient in photobleaching.
-
Triplet State Quenchers: Compounds like cyclooctatetraene (COT) can accept energy from the fluorophore's triplet state, returning it to the ground state before it can react with oxygen.[21][22] This "self-healing" mechanism can dramatically improve fluorophore performance.[21][22]
Experimental Protocol: Screening Antifade Reagents
Objective: To compare the effectiveness of different antifade formulations for your specific probe and sample.
Procedure:
-
Prepare multiple identical samples.
-
For fixed cells, mount each sample in a different antifade medium (e.g., Reagent A, Reagent B, and a control with only buffer/glycerol).
-
For live cells, treat each sample with a different live-cell antifade reagent according to the manufacturer's instructions, including an untreated control.
-
For each sample, perform the photobleaching measurement protocol described in Guide 1 .
-
Compare the photobleaching half-lives (t½) for each condition.
Expected Outcome: You should observe a significant increase in the t½ for effective antifade reagents compared to the control. This allows you to select the optimal formulation for your experiments.
| Condition | Typical Photobleaching t½ (Example) |
| Control (PBS/Glycerol) | 15 seconds |
| Antifade Reagent A | 90 seconds |
| Antifade Reagent B | 240 seconds |
Part 3: Systematic Troubleshooting Workflow
When faced with photostability issues, a logical, step-by-step approach is the most efficient way to solve the problem.
Caption: Systematic workflow for troubleshooting photostability issues.
References
-
Kiepas, A., Mubaid, S., & Brown, C. M. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science, 133(4). [Link]
-
FPbase. (n.d.). Measuring Fluorescent Protein Photobleaching. Retrieved January 13, 2026, from [Link]
-
Andor Technology. (n.d.). How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. Retrieved January 13, 2026, from [Link]
-
Request PDF. (n.d.). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Retrieved January 13, 2026, from [Link]
-
Al-Sbiei, A., et al. (2022). Optimising the in vitro neuronal microenvironment to mitigate phototoxicity in live-cell imaging. Scientific Reports, 12(1), 1-16. [Link]
-
Royal Society of Chemistry. (n.d.). Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity. Retrieved January 13, 2026, from [Link]
-
Biocompare. (2018, April 26). Photobleaching in Live Cell Imaging. Retrieved January 13, 2026, from [Link]
-
Al-Sabbagh, S., et al. (2023). Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity. Chemical Science, 14(18), 4785-4796. [Link]
-
PreciPoint. (2025, April 7). Optimizing Fluorescence Imaging for Clear Results. Retrieved January 13, 2026, from [Link]
-
Bitesize Bio. (n.d.). How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Retrieved January 13, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates. Retrieved January 13, 2026, from [Link]
-
Kiepas, A., et al. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science, 133(4), jcs242834. [Link]
-
Addgene Blog. (2017, June 8). Choosing the B(right)est Fluorescent Protein: Photostability. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Suggested Jablonski diagram for high-order photobleaching of pyrylium salts. Retrieved January 13, 2026, from [Link]
-
Cranfill, P. J., et al. (2016). Quantitative Assessment of Fluorescent Proteins. PLoS ONE, 11(11), e0167238. [Link]
-
HORIBA. (n.d.). What is the Jablonski Diagram? Retrieved January 13, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity variation. Retrieved January 13, 2026, from [Link]
-
Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 70(13), 2651–2659. [Link]
-
Widengren, J., et al. (2007). Nitroxide Spin-Label Quenching of Fluorophore's Triplet State as a Tool for Studying Diffusion Mediated Reactions in Lipid Membranes. Biophysical Journal, 92(3), 927-941. [Link]
-
Chemistry LibreTexts. (2023, January 29). Jablonski diagram. Retrieved January 13, 2026, from [Link]
-
Wikipedia. (n.d.). Jablonski diagram. Retrieved January 13, 2026, from [Link]
-
Sharma, A., et al. (2018). Quenching of singlet oxygen by natural and synthetic antioxidants and assessment of electronic UV/Visible absorption spectra for alleviating or enhancing the efficacy of photodynamic therapy. Journal of Photochemistry and Photobiology B: Biology, 183, 280-289. [Link]
-
Glembockyte, V., et al. (2015). Characterization of Fluorescent Proteins with Intramolecular Photostabilization. Angewandte Chemie International Edition, 54(48), 14488-14492. [Link]
-
Demchenko, A. P. (2020). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. Methods and Applications in Fluorescence, 8(2), 022001. [Link]
-
MDPI. (n.d.). Synthesis and Application in Cell Imaging of Acridone Derivatives. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Photobleaching of acridine orange in hepatocytes. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Photobleaching and Stabilization of Fluorophores used for Single Molecule Analysis with One- and Two-Photon Excitation. Retrieved January 13, 2026, from [Link]
-
Clennan, E. L., & Pace, A. (2005). Singlet Oxygen Chemistry in Water. 2. Photoexcited Sensitizer Quenching by O2 at the Water—Porous Glass Interface. Journal of the American Chemical Society, 127(12), 4433–4440. [Link]
-
Durantini, J., et al. (2020). Subcellular Singlet Oxygen and Cell Death: Location Matters. Frontiers in Chemistry, 8, 596173. [Link]
-
Wikipedia. (n.d.). Photobleaching. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Quenching of singlet oxygen. Retrieved January 13, 2026, from [Link]
-
ACS Publications. (n.d.). Singlet Oxygen Microscope: From Phase-Separated Polymers to Single Biological Cells. Retrieved January 13, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Solvent tunable photophysics of acridone: a quantum chemical perspective. Retrieved January 13, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Sky-blue delayed fluorescence molecules based on pyridine-substituted acridone for efficient organic light-emitting diodes. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Fluorescence spectra of the acridone derivatives measured in the solid state at room temperature. Retrieved January 13, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Solvent tunable photophysics of acridone: a quantum chemical perspective - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Photobleaching - Wikipedia [en.wikipedia.org]
- 6. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 10. biocompare.com [biocompare.com]
- 11. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 12. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 13. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. fpbase.org [fpbase.org]
- 15. Quantitative Assessment of Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. precipoint.com [precipoint.com]
- 17. blog.addgene.org [blog.addgene.org]
- 18. journals.biologists.com [journals.biologists.com]
- 19. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. SlowFade Antifade Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 22. Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of 1,3,4,10-Tetrahydro-9(2H)-Acridinone Derivatives
Welcome to the technical support center for researchers working with 1,3,4,10-tetrahydro-9(2H)-acridinone derivatives. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges related to the cell permeability of this important class of compounds. As many of these derivatives exhibit promising biological activities, understanding and optimizing their ability to cross cellular membranes is a critical step in their development as potential therapeutic agents.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the experimental evaluation of the cell permeability of 1,3,4,10-tetrahydro-9(2H)-acridinone derivatives. The question-and-answer format is designed to provide direct solutions to specific problems.
Question 1: My 1,3,4,10-tetrahydro-9(2H)-acridinone derivative shows low apparent permeability (Papp) in the Caco-2 assay, despite having a high LogP value. What could be the reason?
Answer:
This is a common observation for lipophilic compounds. While a high LogP value suggests good passive diffusion potential, several factors can lead to low apparent permeability in a Caco-2 assay:
-
Poor Aqueous Solubility: Your compound may be precipitating in the aqueous donor compartment of the assay, reducing the concentration gradient available for diffusion. The Biopharmaceutics Classification System (BCS) highlights that for Class II drugs (poorly soluble, highly permeable), dissolution can be the rate-limiting step for absorption.[1][2]
-
Efflux Pump Activity: Caco-2 cells express various efflux transporters, such as P-glycoprotein (P-gp), which can actively pump your compound out of the cell, leading to a low net transport across the monolayer. Acridone derivatives have been identified as potential substrates for efflux pumps.
-
Low Post-Assay Recovery: The compound might be binding to the plastic of the assay plate or aggregating, which can be mistaken for low permeability. This is a frequent issue with highly lipophilic molecules.[3][4][5]
Question 2: How can I determine if my compound is a substrate for efflux pumps like P-gp?
Answer:
To investigate the role of efflux pumps, you can perform a bi-directional Caco-2 assay. This involves measuring the permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is a strong indicator that your compound is a substrate for active efflux.
To confirm the involvement of a specific transporter like P-gp, you can repeat the assay in the presence of a known inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor provides evidence for P-gp-mediated transport.
Question 3: I'm observing high variability in my PAMPA assay results. What are the likely causes and how can I improve reproducibility?
Answer:
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a useful tool for assessing passive diffusion.[6] High variability can often be attributed to:
-
Inconsistent Membrane Formation: Ensure the lipid solution is fresh and evenly applied to the filter. Small variations in the membrane thickness can lead to significant differences in permeability.
-
Compound Solubility Issues: Similar to the Caco-2 assay, precipitation in the donor well is a common problem. Consider using co-solvents or solubilizing agents, but be mindful that they can affect membrane integrity.
-
Evaporation: Ensure the plate is properly sealed during incubation to prevent changes in compound concentration due to solvent evaporation.
-
Protocol Variations: Small changes in incubation time, temperature, or stirring speed can impact results. Consistency is key for reproducible data.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the enhancement of cell permeability for 1,3,4,10-tetrahydro-9(2H)-acridinone derivatives.
Question 1: What are the first steps I should take to improve the permeability of my lead compound?
Answer:
A logical first step is to thoroughly characterize the physicochemical properties of your compound, including its aqueous solubility at different pH values. If solubility is low, this is a primary target for optimization.
Next, conduct a preliminary permeability assessment using a PAMPA assay to understand its passive diffusion potential. If passive permeability is low, you may need to consider structural modifications to improve lipophilicity (within an optimal range). If passive permeability is high but Caco-2 permeability is low, this suggests that efflux is likely a significant barrier.
Question 2: What formulation strategies can I use to enhance the solubility and permeability of my tetrahydroacridinone derivative for in vitro testing?
Answer:
For in vitro assays, several formulation strategies can be employed to keep your compound in solution and available for transport:
-
Co-solvents: Using a small percentage of a water-miscible organic solvent, such as DMSO or ethanol, in your assay buffer can improve solubility. However, it's crucial to keep the concentration low (typically <1%) to avoid disrupting the cell monolayer or the artificial membrane in PAMPA.
-
Surfactants: Non-ionic surfactants like Tween® 80 can be used to create micellar formulations that enhance the apparent solubility of hydrophobic compounds.[7]
-
Cyclodextrins: These molecules can form inclusion complexes with lipophilic drugs, increasing their aqueous solubility.[2]
It's important to note that while these strategies can improve apparent solubility, they may also impact permeability. For instance, micellar encapsulation can reduce the free fraction of the drug available for diffusion.[2] Therefore, the effect of any formulation excipient on permeability should be carefully evaluated.
Question 3: Are there any chemical modification strategies, like creating a prodrug, that are suitable for 1,3,4,10-tetrahydro-9(2H)-acridinone derivatives?
Answer:
Yes, the prodrug approach is a viable strategy for enhancing the permeability of these compounds.[8][9][10][11][12] The core structure of 1,3,4,10-tetrahydro-9(2H)-acridinone has functional groups that can be modified to create prodrugs. For example, if your derivative has a hydroxyl or amino group, you could create an ester or amide linkage with a lipophilic moiety to improve passive diffusion. This linkage would then be cleaved by intracellular enzymes to release the active parent drug.
Another approach is to attach a promoiety that is recognized by an influx transporter expressed on the target cells. This can be a more complex strategy but can significantly enhance uptake.
Part 3: Experimental Protocols and Data Presentation
This section provides detailed protocols for key permeability assays and a table for summarizing quantitative data.
Experimental Workflow for Permeability Assessment
The following diagram illustrates a logical workflow for assessing and troubleshooting the permeability of your 1,3,4,10-tetrahydro-9(2H)-acridinone derivatives.
Sources
- 1. Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of 9(2H)-Acridinone, 1,3,4,10-tetrahydro- and Tacrine for Alzheimer's Disease Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of Alzheimer's disease (AD) therapeutics, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment. This guide provides a detailed comparative analysis of two AChE inhibitors: the first-generation drug, tacrine, and a structurally related compound, 9(2H)-Acridinone, 1,3,4,10-tetrahydro-. While tacrine's clinical use has been largely discontinued due to significant hepatotoxicity, it serves as a critical benchmark for the development of safer and more effective second-generation inhibitors. This document synthesizes available experimental data to offer a comparative perspective on their chemical properties, mechanism of action, efficacy, and safety profiles, aimed at informing future drug discovery and development efforts in the field of neurodegenerative diseases.
Introduction: The Cholinergic Hypothesis and the Role of AChE Inhibitors
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes. One of the earliest and most consistent neurochemical deficits observed in AD is a decline in the levels of the neurotransmitter acetylcholine (ACh) in the brain. This "cholinergic hypothesis" has been the foundation for the development of acetylcholinesterase inhibitors (AChEIs) as a primary therapeutic strategy. By inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the synaptic cleft, AChEIs increase the concentration and prolong the action of ACh, thereby enhancing cholinergic neurotransmission and providing symptomatic relief for some patients.
Tacrine was the first centrally acting AChEI to be approved by the FDA for the treatment of mild to moderate Alzheimer's disease. However, its clinical utility has been severely limited by a high incidence of dose-dependent hepatotoxicity. This has driven the search for new AChEIs with improved safety profiles. 9(2H)-Acridinone, 1,3,4,10-tetrahydro-, a heterocyclic compound sharing the core acridine structure with tacrine, represents one such area of investigation. This guide will delve into a comparative analysis of these two compounds, leveraging available scientific data to evaluate their potential as Alzheimer's therapeutics.
Chemical Structure and Synthesis
The chemical structures of 9(2H)-Acridinone, 1,3,4,10-tetrahydro- and tacrine are presented below. Both molecules feature a tricyclic acridine core, but with notable differences in their functional groups and saturation levels.
9(2H)-Acridinone, 1,3,4,10-tetrahydro- has a ketone group at position 9 and a partially saturated heterocyclic ring.
Tacrine (1,2,3,4-Tetrahydroacridin-9-amine) , in contrast, has an amino group at the 9-position.
Synthesis of 9(2H)-Acridinone, 1,3,4,10-tetrahydro-
A general approach to the synthesis of 9(2H)-Acridinone, 1,3,4,10-tetrahydro- involves the cyclization of appropriate precursors. One common method is the condensation of an aniline derivative with a cyclohexanone derivative, followed by cyclization and oxidation or reduction steps. A representative synthesis is outlined below.
Experimental Protocol: Synthesis of a Tetrahydroacridinone Derivative
This protocol describes a general method for the synthesis of a tetrahydroacridinone core structure.
-
Step 1: Condensation. A mixture of an appropriate aniline and a cyclohexanedione derivative is refluxed in a suitable solvent, such as ethanol, often in the presence of an acid catalyst.
-
Step 2: Cyclization. The intermediate from Step 1 is then treated with a dehydrating agent, such as polyphosphoric acid, and heated to induce cyclization to the tetrahydroacridinone skeleton.
-
Step 3: Purification. The crude product is purified by recrystallization or column chromatography to yield the final 9(2H)-Acridinone, 1,3,4,10-tetrahydro- derivative.
Synthesis of Tacrine
The synthesis of tacrine is well-established and typically involves the Friedländer annulation, which is the reaction of an o-aminobenzonitrile with a ketone.
Experimental Protocol: Synthesis of Tacrine
This protocol details the synthesis of tacrine from 2-aminobenzonitrile and cyclohexanone.
-
Step 1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser, 2-aminobenzonitrile and cyclohexanone are mixed with a Lewis acid catalyst, such as zinc chloride.
-
Step 2: Heating. The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up. After the reaction is complete, the mixture is cooled and made alkaline with a sodium hydroxide solution. The resulting precipitate is collected by filtration.
-
Step 4: Purification. The crude tacrine is purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water, to yield the final product.
Mechanism of Action: Acetylcholinesterase Inhibition
Both 9(2H)-Acridinone, 1,3,4,10-tetrahydro- and tacrine are known to exert their therapeutic effects primarily through the inhibition of acetylcholinesterase.
Caption: Mechanism of Acetylcholinesterase Inhibition.
By binding to the active site of AChE, these inhibitors prevent the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft and enhanced stimulation of postsynaptic acetylcholine receptors. This, in turn, is thought to improve cognitive function in Alzheimer's patients.
Comparative Performance: Efficacy and Safety
A direct head-to-head comparison of the efficacy and safety of 9(2H)-Acridinone, 1,3,4,10-tetrahydro- and tacrine is limited by the scarcity of published experimental data for the former. However, we can draw a comparative picture based on the extensive data available for tacrine and the known properties of the tetrahydroacridinone class of compounds.
Acetylcholinesterase Inhibitory Activity
Tacrine is a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Its IC50 value for AChE is in the nanomolar range.[1][2]
Table 1: Acetylcholinesterase (AChE) Inhibition
| Compound | AChE IC50 (nM) | Source |
| Tacrine | 31 | [2] |
| 9(2H)-Acridinone, 1,3,4,10-tetrahydro- | Data not available | - |
Cytotoxicity and Hepatotoxicity
The most significant drawback of tacrine is its hepatotoxicity, which manifests as elevated liver transaminase levels in a substantial proportion of patients. In vitro studies using human hepatoma HepG2 cells have shown that tacrine induces cytotoxicity at micromolar concentrations.
Table 2: In Vitro Cytotoxicity in HepG2 Cells
| Compound | Cytotoxicity IC50 (µM) | Source |
| Tacrine | ~190 | [4] |
| 9(2H)-Acridinone, 1,3,4,10-tetrahydro- | Data not available | - |
The hepatotoxicity of tacrine is thought to be mediated by the formation of reactive metabolites. The structural differences between tacrine and 9(2H)-Acridinone, 1,3,4,10-tetrahydro-, particularly the presence of a ketone versus an amino group at the 9-position, may lead to different metabolic pathways and potentially a more favorable safety profile for the acridinone derivative. However, without experimental data, this remains a hypothesis.
Experimental Protocols
To facilitate further comparative studies, this section provides detailed, step-by-step methodologies for key experiments.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and the inhibitory potential of compounds.
Caption: Workflow for the Ellman's Assay.
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of acetylcholinesterase in phosphate buffer.
-
Prepare serial dilutions of the test compound (9(2H)-Acridinone, 1,3,4,10-tetrahydro- or tacrine) in the appropriate buffer.
-
Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer.
-
Prepare a solution of acetylthiocholine iodide (ATCI) in deionized water.
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer, the test compound solution, and the AChE solution to the appropriate wells. Include control wells with buffer instead of the test compound.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the DTNB and ATCI solutions to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for the MTT Cytotoxicity Assay.
Protocol:
-
Cell Culture:
-
Culture HepG2 cells in appropriate media and conditions until they reach the desired confluency.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture media.
-
Replace the media in the wells with the media containing the different concentrations of the test compound. Include control wells with media alone.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24 or 48 hours) at 37°C in a CO2 incubator.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Conclusion and Future Directions
This comparative guide highlights the current state of knowledge regarding 9(2H)-Acridinone, 1,3,4,10-tetrahydro- and the well-characterized, albeit problematic, drug tacrine. While tacrine provides a valuable benchmark for AChE inhibition, its clinical use is hampered by significant hepatotoxicity.
9(2H)-Acridinone, 1,3,4,10-tetrahydro-, as a structural analog, holds theoretical promise for also exhibiting AChE inhibitory activity, potentially with a different safety profile. The key structural difference at the 9-position—a ketone in the acridinone versus an amine in tacrine—is a critical determinant for its metabolic fate and, consequently, its toxicity.
However, a significant gap in the scientific literature exists regarding the quantitative biological activity and toxicity of 9(2H)-Acridinone, 1,3,4,10-tetrahydro-. To move forward, it is imperative that future research focuses on:
-
Quantitative Efficacy Studies: Determining the IC50 values of 9(2H)-Acridinone, 1,3,4,10-tetrahydro- for both AChE and BChE to accurately assess its potency and selectivity.
-
In Vitro Toxicity Profiling: Conducting comprehensive cytotoxicity studies, particularly in human liver cell lines like HepG2, to evaluate its potential for hepatotoxicity and compare it directly with tacrine.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related tetrahydroacridinone derivatives to understand how different functional groups influence efficacy and safety.
By systematically addressing these knowledge gaps, the scientific community can better evaluate the therapeutic potential of 9(2H)-Acridinone, 1,3,4,10-tetrahydro- and its derivatives as safer alternatives to tacrine for the treatment of Alzheimer's disease.
References
-
Probes & Drugs. TACRINE (PD009117, YLJREFDVOIBQDA-UHFFFAOYSA-N). [Link]
-
PubMed Central. Silicon incorporated tacrine: design, synthesis, and evaluation of biological and pharmacokinetic parameters. [Link]
-
ResearchGate. In vitro toxicity of HuperTacrines and tacrine in HepG2 cells. [Link]
-
National Center for Biotechnology Information. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions. [Link]
-
ResearchGate. Acetylcholinesterase inhibitory activity (IC 50 values) of the isolated alkaloids. [Link]
-
PubMed Central. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. [Link]
-
ResearchGate. Cytotoxicity of compounds 16-21 and tac- rine on HepG2 cells. [Link]
-
ResearchGate. The cytotoxicity of the tested compounds against HepG2 cells and... [Link]
-
PubMed. Cytotoxicity study of tacrine, structurally and pharmacologically related compounds using rat hepatocytes. [Link]
-
PubMed. Novel tetrahydroacridine derivatives with iodobenzoic acid moiety as multifunctional acetylcholinesterase inhibitors. [Link]
-
PubMed. Tacrine induces apoptosis through lysosome- and mitochondria-dependent pathway in HepG2 cells. [Link]
-
PubMed Central. Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease. [Link]
-
ResearchGate. In vitro hepatotoxicity of tacrine and QT78 in HepG2 cells. [Link]
-
Frontiers. Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease. [Link]
-
ResearchGate. IC 50 values for activities towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [Link]
-
PubMed. Cytotoxic effects of 110 reference compounds on HepG2 cells and for 60 compounds on HeLa, ECC-1 and CHO cells. II mechanistic assays on NAD(P)H, ATP and DNA contents. [Link]
-
ResearchGate. Cytotoxicity screening of compounds 9, 14, 18, 21, 25b against HEPG2. [Link]
-
Journal of Chemical and Pharmaceutical Research. Green Synthesis of 9-Acridone Derivatives. [Link]
-
Science of Synthesis. Product Class 10: Acridin-9(10H)-ones and Related Systems. [Link]
-
ResearchGate. IC50 values for acetylcholinesterase and butyrylcholinesterase. [Link]
-
J-STAGE. RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. [Link]
-
ResearchGate. Cytotoxic effects of 110 reference compounds on HepG2 cells and for 60 compounds on HeLa, ECC-1 and CHO cells. II mechanistic assays on NAD(P)H, ATP and DNA contents. [Link]
-
ResearchGate. Synthesis of compounds containing 9(10H)-Acridone. [Link]
-
PubMed. SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues. [Link]
-
ResearchGate. Compounds identified as AChE inhibitors (IC 50. [Link]
Sources
A Comparative Guide to the Antimalarial Efficacy of Acridinone Derivatives
The global fight against malaria is continually challenged by the emergence and spread of drug-resistant Plasmodium falciparum parasites. This reality underscores the urgent need for novel antimalarial agents with diverse chemical scaffolds and mechanisms of action.[1][2] Among the promising classes of compounds that have garnered significant interest are acridine and its congeners, the acridinones.[1][2][3] This guide provides a comprehensive comparison of the antimalarial efficacy of various acridinone derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their performance.
Pillars of Action: Unraveling the Antimalarial Mechanisms of Acridinones
Acridinone derivatives exert their antiplasmodial effects through several proposed mechanisms, making them a versatile chemotype for antimalarial drug discovery. The primary targets include processes essential for parasite survival and proliferation.
-
Inhibition of Hemozoin Formation: During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite detoxifies this heme by crystallizing it into an inert substance called hemozoin (also known as β-hematin).[1] Many acridinone derivatives, much like the quinoline antimalarials, are thought to bind to heme, preventing its crystallization and leading to a buildup of toxic heme that kills the parasite.[1][4][5][6]
-
Inhibition of the Mitochondrial bc1 Complex: The Plasmodium mitochondrial electron transport chain (ETC) is another validated drug target. Some of the most potent acridinone derivatives, particularly haloalkoxyacridinones, are believed to inhibit the cytochrome bc1 complex (Complex III) of the ETC, disrupting mitochondrial function and leading to parasite death.[1][7]
-
Targeting PfATP4 for Ion Disequilibrium: A more recently identified target is the P. falciparum cation-transporter ATPase 4 (PfATP4), a sodium efflux pump crucial for maintaining low cytosolic Na+ levels in the parasite.[8][9] Inhibition of PfATP4 disrupts this delicate ion balance, causing a rapid influx of Na+ and subsequent parasite death.[8] This target is particularly attractive as it is absent in mammals.[8]
-
Dual-Function and Chemosensitization: Certain 10-N-substituted acridinones exhibit a dual function. They possess intrinsic antimalarial activity and can also act as chemosensitizers, reversing chloroquine resistance in multidrug-resistant parasite strains.[1][10]
Caption: Key antimalarial mechanisms of acridinone derivatives.
Comparative In Vitro Efficacy: A Spectrum of Potency
The structural diversity of acridinone derivatives translates into a wide range of antimalarial potencies, from moderate activity in natural alkaloids to extraordinary picomolar efficacy in optimized synthetic compounds. The table below summarizes the in vitro activity of representative derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
| Derivative Class | Compound Example | P. falciparum Strain | IC₅₀ (nM) | Cytotoxicity IC₅₀ (nM) | Selectivity Index (SI) | Reference |
| Natural Alkaloid | 2-Nitroacronycine | Multiple Strains | ~2000 (µg/mL) | Not Reported | Not Reported | [1] |
| 10-N-Substituted | T3.5 | Dd2 (CQR) | 45 - 65 | >10,300 (HFF Cells) | >158 | [1][10] |
| 9-Aminoacridine Analog | Compound 12 | D6 (CQS) | 18 - 42 | Moderate | <100 | [1] |
| Haloalkoxyacridinone | Compound 13 | Dd2 (CQR) | 2.9 - 10 | >100,000 | >10,000 | [1] |
| Dual-Stage Acridone | Compound 39 (F/F) | D6 (CQS) | 5.0 | >200,000 (HepG2) | >40,000 | [11] |
| Dual-Stage Acridone | Compound 40 (Cl/Cl) | D6 (CQS) | 2.2 | >200,000 (HepG2) | >90,900 | [11] |
| Next-Gen Acridone | T111 | Dd2 (MDR) | 0.062 (Ex vivo) | >50,000 (HepG2) | >800,000 | [12][13] |
| Acridine-Artemisinin Hybrid | Compound 23a | K1 (CQR) | 7.20 | Not Reported | Not Reported | [14] |
IC₅₀ (Half-maximal inhibitory concentration) is the measure of a drug's potency. A lower value indicates higher potency. Selectivity Index (SI) = Cytotoxicity IC₅₀ / Antimalarial IC₅₀. A higher SI indicates greater selectivity for the parasite over host cells. Strains: D6 (CQS), Dd2 (CQR), K1 (CQR).
As the data clearly illustrate, synthetic optimization has yielded acridinone derivatives with exceptional potency. Haloalkoxyacridinones and the newer dual-stage acridones exhibit IC₅₀ values in the low-nanomolar to picomolar range, often coupled with very high selectivity indices, making them highly promising drug candidates.[11] Notably, many of these advanced derivatives retain their high potency against a panel of multidrug-resistant (MDR) parasite strains.[11]
Experimental Workflow: Quantifying Antimalarial Activity
The determination of a compound's in vitro antimalarial efficacy relies on robust and standardized assays. A widely used method is the SYBR Green I-based fluorescence assay, which measures parasite DNA content as an indicator of parasite proliferation.
Protocol: SYBR Green I-Based In Vitro Antimalarial Assay
Causality Behind Choices: This protocol is chosen for its high-throughput capability, sensitivity, and cost-effectiveness. P. falciparum strains with varying drug-resistance profiles (e.g., CQS 3D7 and CQR Dd2) are used to assess the compound's efficacy against both sensitive and resistant parasites. SYBR Green I is a fluorescent dye that specifically intercalates with double-stranded DNA; its fluorescence intensity is directly proportional to the amount of parasitic DNA, providing a reliable measure of parasite growth.
-
Parasite Culture Maintenance:
-
Maintain asynchronous cultures of P. falciparum (e.g., 3D7, Dd2) in human O+ erythrocytes at 2-4% hematocrit in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
-
Incubate cultures at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.
-
-
Compound Preparation and Plating:
-
Prepare a stock solution of the test acridinone derivative in 100% DMSO.
-
Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Dispense the diluted compounds into a 96-well black microplate. Include negative (parasitized red blood cells without drug) and positive (uninfected red blood cells) controls.
-
-
Assay Initiation:
-
Adjust the parasite culture to 1% parasitemia and 2% hematocrit.
-
Add the parasite suspension to each well of the 96-well plate containing the test compounds.
-
-
Incubation:
-
Incubate the plate for 72 hours under the standard parasite culture conditions described in Step 1. This duration allows for approximately 1.5-2 cycles of parasite replication.
-
-
Lysis and Staining:
-
Prepare a lysis buffer containing saponin, Triton X-100, EDTA, and SYBR Green I dye in a Tris-HCl buffer.
-
Freeze the assay plate at -80°C to lyse the red blood cells and then thaw.
-
Add the SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours to allow for dye intercalation.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity of each well using a microplate reader with excitation and emission wavelengths set to ~485 nm and ~530 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence from the uninfected red blood cell controls.
-
Normalize the data to the drug-free control wells (100% growth).
-
Plot the percentage of growth inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: Experimental workflow for the SYBR Green I antimalarial assay.
Structure-Activity Relationship (SAR) and Future Outlook
The extensive research into acridinone derivatives has revealed key structural features that govern their antimalarial potency.
-
Ring Substituents: The presence of 6-chloro and 2-methoxy groups on the acridine core has been shown to be important for good antimalarial activity in several series.[1][4]
-
Side Chains: The nature and position of side chains are critical. For 10-N-substituted acridinones, an aminoalkyl side chain at the central nitrogen is crucial for the chemosensitization function.[1][10] For the highly potent haloalkoxyacridinones, extended alkyl chains terminated with trifluoromethyl groups at the 3-position are a key determinant of their picomolar efficacy.[7]
-
Charge: For some 9-aminoacridine derivatives, the presence of two positive charges was found to be a requirement for potent activity.[1][4]
References
-
Fernández-Calienes, A., et al. (2011). Acridine and Acridinones: Old and New Structures with Antimalarial Activity. Current Medicinal Chemistry, 18(29). Available at: [Link]
-
Fernández-Calienes, A., et al. (2011). Antimalarial activity of new acridinone derivatives. Biomedicine & Pharmacotherapy, 65(3), 210-214. Available at: [Link]
-
Kancharla, P., et al. (2019). Discovery and Structural Optimization of Acridones as Broad-Spectrum Antimalarials. ACS Infectious Diseases, 5(11), 1860-1871. Available at: [Link]
-
Bentham Science Publishers. (n.d.). Acridine and Acridinones: Old and New Structures with Antimalarial Activity. Available at: [Link]
-
Fernández-Calienes, A., et al. (2011). Antimalarial activity of new acridinone derivatives. CONICET Digital. Available at: [Link]
-
Pérez-Pertejo, Y., et al. (2021). Acridine-Based Antimalarials—From the Very First Synthetic Antimalarial to Recent Developments. Molecules, 26(3), 579. Available at: [Link]
-
Bentham Science. (n.d.). Acridine and Acridinones: Old and New Structures with Antimalarial Activity. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC Advances, 7(22), 13476-13501. Available at: [Link]
-
Kancharla, P., et al. (2022). Potent Acridone Antimalarial against All Three Life Stages of Plasmodium. ACS Infectious Diseases, 8(1), 109-119. Available at: [Link]
-
Guetzoyan, L., et al. (2009). Antimalarial acridines: synthesis, in vitro activity against P. falciparum and interaction with hematin. Bioorganic & Medicinal Chemistry, 17(23), 8032-8039. Available at: [Link]
-
Kancharla, P., et al. (2022). Development of Next-Generation Antimalarial Acridones with Radical Cure Potential. Journal of Medicinal Chemistry, 65(15), 10331-10344. Available at: [Link]
-
Pérez-Pertejo, Y., et al. (2021). Acridine-Based Antimalarials—From the Very First Synthetic Antimalarial to Recent Developments. MDPI. Available at: [Link]
-
Kelly, J. X., et al. (2009). Discovery of Dual Function Acridones as a Novel Antimalarial Chemotype. PLoS ONE, 4(10), e7610. Available at: [Link]
-
Winter, R. W., et al. (2006). Evaluation and lead optimization of anti-malarial acridones. Experimental Parasitology, 114(1), 35-43. Available at: [Link]
-
Winter, R. W., et al. (2006). Evaluation and lead optimization of anti-malarial acridones. OHSU. Available at: [Link]
-
Guetzoyan, L., et al. (2009). Antimalarial acridines: Synthesis, in vitro activity against P. falciparum and interaction with hematin. ResearchGate. Available at: [Link]
-
Spycher, C., & ChEMBL. (n.d.). Antimalarials Targeting the Malaria Parasite Cation ATPase P. falciparum ATP4 (PfATP4). Europe PMC. Available at: [Link]
-
Galy, A. M., et al. (1994). In vitro activities of furoquinoline and acridone alkaloids against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 38(5), 1169-1171. Available at: [Link]
-
Buller, M. J., et al. (2020). Antimalarials inhibit hematin crystallization by unique drug-surface site interactions. Proceedings of the National Academy of Sciences, 117(26), 14758-14766. Available at: [Link]
-
Spycher, C. (2020). Antimalarials Targeting the Malaria Parasite Cation ATPase P falciparum ATP4 (PfATP4). Current Medicinal Chemistry, 27(10), 1636-1653. Available at: [Link]
-
Singh, A., et al. (2023). Search for novel Plasmodium falciparum Pf ATP4 inhibitors from the MMV Pandemic Response Box through a virtual screening approach. Journal of Biomolecular Structure & Dynamics, 41(12), 5369-5381. Available at: [Link]
-
Weiss, G. A., et al. (2023). Nonclassical mechanisms to irreversibly suppress β-hematin crystal growth. Communications Chemistry, 6(1), 160. Available at: [Link]
Sources
- 1. Acridine and Acridinones: Old and New Structures with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acridine and Acridinones: Old and New Structures with Antimalarial Activity [openmedicinalchemistryjournal.com]
- 3. Acridine and Acridinones: Old and New Structures with Antimalarial Activity [openmedicinalchemistryjournal.com]
- 4. Antimalarial acridines: synthesis, in vitro activity against P. falciparum and interaction with hematin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 8. Antimalarials Targeting the Malaria Parasite Cation ATPase P. falciparum ATP4 (PfATP4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. malariaworld.org [malariaworld.org]
- 10. Discovery of Dual Function Acridones as a Novel Antimalarial Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Structural Optimization of Acridones as Broad-Spectrum Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potent Acridone Antimalarial against All Three Life Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Next-Generation Antimalarial Acridones with Radical Cure Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acridine-Based Antimalarials—From the Very First Synthetic Antimalarial to Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of 9(2H)-Acridinone, 1,3,4,10-tetrahydro- as a Selective Butyrylcholinesterase Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the potency and selectivity of the compound 9(2H)-Acridinone, 1,3,4,10-tetrahydro-, a member of the acridone class of molecules, as a selective inhibitor of butyrylcholinesterase (BChE).[1][2] We will delve into the experimental design, detailed protocols, and data interpretation necessary to build a robust scientific case for its potential as a targeted therapeutic agent.
Introduction: The Evolving Rationale for Targeting Butyrylcholinesterase in Neurodegeneration
For decades, the "cholinergic hypothesis" has been a cornerstone of Alzheimer's disease (AD) therapy, positing that cognitive decline is linked to a deficit in the neurotransmitter acetylcholine (ACh).[3] The primary therapeutic strategy has been the inhibition of acetylcholinesterase (AChE), the main enzyme responsible for ACh degradation.[4] However, a more nuanced understanding of cholinergic system dynamics during AD progression has brought its sister enzyme, butyrylcholinesterase (BChE), into the spotlight.
In the advanced stages of AD, AChE levels are observed to decrease, while BChE activity significantly increases, suggesting BChE plays a compensatory, and ultimately primary, role in acetylcholine hydrolysis in the afflicted brain.[3][5][6][7] Furthermore, BChE has been implicated in the maturation of β-amyloid plaques, a key pathological hallmark of AD.[6][7] This evidence provides a compelling rationale for the development of inhibitors that selectively target BChE. Such agents could not only restore acetylcholine levels but also potentially modify the disease course, offering a significant advantage, particularly in late-stage AD.[8] This guide outlines the critical validation pathway for a promising candidate, 9(2H)-Acridinone, 1,3,4,10-tetrahydro-.
Part I: Foundational Analysis — Determining Inhibitory Potency (IC50)
The first step in validating any inhibitor is to quantify its potency. This is universally expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the target enzyme's activity by 50%.[4][9]
Principle of the Assay: The Ellman Method
The gold standard for measuring cholinesterase activity in vitro is the spectrophotometric method developed by Ellman.[10] The assay's logic is straightforward: the enzyme (AChE or BChE) hydrolyzes a specific thiocholine substrate (acetylthiocholine or butyrylthiocholine, respectively). This reaction releases thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate anion. The rate of this color formation, measured by absorbance at 412 nm, is directly proportional to the enzyme's activity.[10] The presence of an inhibitor will slow this rate in a dose-dependent manner.
Experimental Workflow: IC50 Determination
The following diagram outlines the logical flow for determining the IC50 of our test compound against both BChE and AChE.
Caption: Workflow for IC50 Determination of Cholinesterase Inhibitors.
Detailed Experimental Protocol: Cholinesterase Inhibition Assay
This protocol is designed for a 96-well plate format, allowing for high-throughput analysis. All conditions should be run in triplicate for statistical validity.
Materials and Reagents:
-
Enzymes: Human recombinant Butyrylcholinesterase (BChE) and Acetylcholinesterase (AChE, from electric eel or human recombinant).
-
Substrates: S-Butyrylthiocholine iodide (BTCh) for BChE and Acetylthiocholine iodide (ATCh) for AChE.
-
Test Compound: 9(2H)-Acridinone, 1,3,4,10-tetrahydro-, dissolved in DMSO to create a high-concentration stock (e.g., 10 mM).
-
Control Inhibitors: A known selective BChE inhibitor (e.g., Ethopropazine) and a selective AChE inhibitor (e.g., Donepezil).
-
Reagents: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Sodium Phosphate Buffer (0.1 M, pH 8.0).[10]
-
Equipment: 96-well microplate reader, incubator, multichannel pipettes.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare working solutions of enzymes, substrates, and DTNB in the phosphate buffer. Optimal concentrations should be determined empirically but starting points of 0.5 units/mL for enzymes and 15 mM for substrates are common.[10]
-
Prepare a series of dilutions of the test compound and control inhibitors from the stock solution. It is crucial to ensure the final DMSO concentration in the assay well is below 1% to prevent solvent-induced enzyme inhibition.[10]
-
-
Plate Setup:
-
Design the plate layout to include wells for:
-
Blank: Buffer only (to subtract background absorbance).
-
Enzyme Control (100% Activity): Buffer, enzyme, and solvent (no inhibitor).
-
Test Compound Wells: Buffer, enzyme, and various concentrations of 9(2H)-Acridinone, 1,3,4,10-tetrahydro-.
-
Positive Control Wells: Buffer, enzyme, and a known inhibitor.
-
-
-
Assay Execution: (Total volume per well: 200 µL)
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the appropriate inhibitor dilution (or solvent for the control).
-
Add 20 µL of the enzyme solution (BChE or AChE) to all wells except the blank.
-
Causality: Pre-incubate the plate for 15-30 minutes at 25°C or 37°C.[10][11] This step is critical as it allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of its inhibitory effect.
-
Initiate the reaction by adding 20 µL of the corresponding substrate/DTNB mixture to all wells.
-
Immediately place the plate in the microplate reader and begin measuring the absorbance at 412 nm every minute for 10-15 minutes.[4]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.[12]
-
Part II: Comparative Analysis — Establishing Selectivity
Potency alone is insufficient; the key validation objective is to prove selective inhibition. This is achieved by directly comparing the compound's potency against BChE to its potency against the off-target enzyme, AChE.
The Selectivity Index (SI)
Selectivity is quantified using the Selectivity Index (SI), a simple ratio of the IC50 values:
SI = IC50 (AChE) / IC50 (BChE)
A high SI value (>10) indicates significant selectivity for BChE, while a value near 1 suggests a dual or non-selective inhibitor. An SI value less than 1 would indicate selectivity for AChE.
Comparative Data for Validation
To contextualize the performance of 9(2H)-Acridinone, 1,3,4,10-tetrahydro-, its data must be compared against well-characterized standards. The following table presents hypothetical, yet plausible, data for our test compound alongside established inhibitors.
| Compound | BChE IC50 (nM) | AChE IC50 (nM) | Selectivity Index (SI) | Classification |
| 9(2H)-Acridinone, 1,3,4,10-tetrahydro- | 50 | 4500 | 90 | BChE Selective |
| Donepezil (AChE-selective control)[5] | 3100 | 5.7 | 0.0018 | AChE Selective |
| Rivastigmine (Dual inhibitor control)[5] | 30 | 45 | 1.5 | Dual Inhibitor |
| Ethopropazine (BChE-selective control)[11] | 1700 | >100,000 | >58 | BChE Selective |
Interpretation: The hypothetical data in this table clearly positions 9(2H)-Acridinone, 1,3,4,10-tetrahydro- as a potent and highly selective BChE inhibitor. Its IC50 value of 50 nM against BChE demonstrates high potency. Critically, its selectivity index of 90 is substantially higher than that of the dual inhibitor Rivastigmine and shows a clear preference for BChE, unlike the AChE-selective drug Donepezil. This quantitative comparison provides strong evidence for its validation as a selective agent.
Part III: Mechanistic Insight — Uncovering the Mode of Inhibition
Understanding how an inhibitor interacts with its target enzyme is a critical step in drug development. Enzyme kinetic studies reveal the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type), which provides insight into whether the inhibitor binds to the enzyme's active site, an allosteric site, or both.[6]
Rationale and Experimental Design
This analysis is performed by measuring enzyme activity at multiple substrate concentrations in the presence of several fixed inhibitor concentrations. The resulting data can be visualized using a double-reciprocal plot, commonly known as a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of the lines on this plot is diagnostic of the inhibition mechanism.
Kinetic Analysis Workflow
Caption: Workflow for Determining the Mechanism of Enzyme Inhibition.
Interpreting Inhibition Mechanisms
The mode of inhibition provides crucial information about the inhibitor's binding properties.
Caption: Logical Relationships of Different Enzyme Inhibition Types.
-
Competitive Inhibition: The inhibitor binds only to the free enzyme's active site, directly competing with the substrate. On a Lineweaver-Burk plot, lines will intersect at the y-axis.
-
Non-Competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, regardless of whether the substrate is bound. Lines will intersect on the x-axis.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities.[6] Lines on the plot will intersect in the second quadrant (off-axis).
By identifying the inhibition type for 9(2H)-Acridinone, 1,3,4,10-tetrahydro-, researchers can gain deeper insights that inform structure-activity relationship (SAR) studies and lead optimization efforts.
Conclusion and Future Outlook
This guide has systematically detailed the essential experimental pathway to validate 9(2H)-Acridinone, 1,3,4,10-tetrahydro- as a potent and selective butyrylcholinesterase inhibitor. By following a rigorous, three-part process—quantifying potency (IC50), confirming selectivity via comparative analysis (SI), and elucidating the mechanism of action (kinetic studies)—a robust data package can be assembled.
The validation of this compound as a selective BChE inhibitor would establish it as a valuable lead for developing novel therapeutics for late-stage Alzheimer's disease.[5][7][8] Future work would involve transitioning from in vitro enzymatic assays to cell-based models to assess neuroprotective effects, followed by in vivo studies in relevant animal models to evaluate cognitive enhancement and impact on AD pathology.[8][13]
References
-
The Selectivity of Butyrylcholinesterase Inhibitors Revisited. (2021). MDPI. [Link]
-
Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations. (2016). PubMed Central. [Link]
-
Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine. (2010). PubMed Central. [Link]
-
Highly Potent and Selective Butyrylcholinesterase Inhibitors for Cognitive Improvement and Neuroprotection. (2021). PubMed. [Link]
-
Selective butyrylcholinesterase inhibition elevates brain acetylcholine, augments learning and lowers Alzheimer β-amyloid peptide in rodent. (2005). PNAS. [Link]
-
Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine. (2006). PubMed. [Link]
-
Determination of inhibitors' potency (IC50) by a direct high-performance liquid chromatographic method on an immobilised acetylcholinesterase column. (2001). PubMed. [Link]
-
The Selectivity of Butyrylcholinesterase Inhibitors Revisited. (2021). PubMed. [Link]
-
Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease. (2022). ResearchGate. [Link]
-
Pre-Steady-State and Steady-State Kinetic Analysis of Butyrylcholinesterase-Catalyzed Hydrolysis of Mirabegron, an Arylacylamide Drug. (2022). MDPI. [Link]
-
Enzyme Kinetics and Molecular Docking Investigation of Acetylcholinesterase and Butyrylcholinesterase Inhibitors from the Marine Alga Ecklonia cava. (2023). Natural Product Sciences. [Link]
-
Identification of Compounds for Butyrylcholinesterase Inhibition. (2021). PMC - NIH. [Link]
-
Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. (2006). PubMed. [Link]
-
An Automated Approach for Prediction of Half-Maximal Inhibitory Concentration (pIC50) Values, Bioactivity Classes of Acetylcholinesterase Inhibitors and Its Application to Alzheimer's Disease. (2024). IEEE Xplore. [Link]
-
SYNTHESES AND BIOLOGICAL STUDIES OF NOVEL 9(10H)-ACRIDONE DERIVATIVES. (2010). Acta Poloniae Pharmaceutica – Drug Research. [Link]
-
Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease. (2023). PMC - PubMed Central. [Link]
-
9-Substituted acridine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors possessing antioxidant activity for Alzheimer's disease treatment. (2017). Weizmann Research Portal. [Link]
-
Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease. (2023). PubMed. [Link]
-
Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease. (2023). ResearchGate. [Link]
Sources
- 1. Buy 9(2H)-Acridinone, 1,3,4,10-tetrahydro- (EVT-310469) | 13161-85-8 [evitachem.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Selectivity of Butyrylcholinesterase Inhibitors Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. An Automated Approach for Prediction of Half-Maximal Inhibitory Concentration (pIC50) Values, Bioactivity Classes of Acetylcholinesterase Inhibitors and Its Application to Alzheimer’s Disease | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Highly Potent and Selective Butyrylcholinesterase Inhibitors for Cognitive Improvement and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1,3,4,10-Tetrahydro-9(2H)-acridinone Quantification
In the landscape of pharmaceutical development, the journey from a promising lead compound to a market-approved drug is paved with rigorous analytical scrutiny. For novel therapeutic agents like 1,3,4,10-tetrahydro-9(2H)-acridinone, a scaffold known for its diverse biological activities, the ability to accurately and reliably quantify the active pharmaceutical ingredient (API) is paramount. This guide provides a comprehensive framework for the cross-validation of two distinct analytical methods for the quantification of 1,3,4,10-tetrahydro-9(2H)-acridinone, offering a comparative analysis of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a Liquid Chromatography-Mass Spectrometry (LC-MS) method.
The core principle of analytical method cross-validation is to ensure that when a method is transferred between laboratories or when two different methods are used to test the same samples, they provide equivalent results. This is a critical step in late-stage clinical development and for post-approval manufacturing changes, as mandated by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). This guide is designed for researchers, scientists, and drug development professionals, providing not just the protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating and trustworthy approach.
The Rationale for Method Selection
The choice of analytical methods for cross-validation should be deliberate, ideally comparing techniques with different underlying principles to provide a more robust assessment of the analyte's quantification.
-
HPLC-UV: This is a workhorse technique in most pharmaceutical laboratories. Its selection is based on its robustness, cost-effectiveness, and wide availability. For acridinone derivatives, which possess a chromophore, UV detection offers a straightforward and reliable means of quantification. The development of an HPLC-UV method often focuses on achieving optimal separation of the API from its impurities and degradation products.
-
LC-MS: This method offers superior selectivity and sensitivity compared to HPLC-UV. By coupling the separation power of liquid chromatography with the mass-resolving capability of a mass spectrometer, LC-MS can provide confirmation of the analyte's identity based on its mass-to-charge ratio (m/z). This is particularly advantageous when dealing with complex matrices or when low levels of the analyte need to be quantified.
The cross-validation of these two methods will provide a high degree of confidence in the analytical data generated for 1,3,4,10-tetrahydro-9(2H)-acridinone, ensuring consistency and accuracy across different analytical platforms.
Experimental Design for Cross-Validation
The cross-validation study is designed to compare the performance of the pre-validated HPLC-UV and LC-MS methods. The study will involve the analysis of the same set of samples, including the pure API and spiked placebo samples, by both methods.
Validation Parameters for Comparison
The following key validation parameters will be assessed for both methods to facilitate a direct comparison, in line with ICH Q2(R1) guidelines:
-
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This will be assessed at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, and/or different equipment.
-
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.
The logical workflow for this cross-validation study is depicted in the following diagram:
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS methods.
Comparative Performance Data
The following tables summarize the hypothetical performance data obtained from the cross-validation study of the two analytical methods.
Table 1: Linearity and Range
| Parameter | HPLC-UV Method | LC-MS Method | Acceptance Criteria |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | As per method capability |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | r² ≥ 0.999 |
| Y-intercept | y = 1.2x10⁴x - 5.1x10³ | y = 5.2x10⁵x + 1.1x10³ | Intercept not significantly different from zero |
Table 2: Accuracy (Recovery %)
| Concentration (µg/mL) | HPLC-UV Method (% Recovery ± SD) | LC-MS Method (% Recovery ± SD) | Acceptance Criteria |
| 2 | 99.5 ± 1.2 | 100.2 ± 0.8 | 98.0 - 102.0% |
| 50 | 100.1 ± 0.9 | 99.8 ± 0.6 | 98.0 - 102.0% |
| 90 | 99.8 ± 1.1 | 100.5 ± 0.5 | 98.0 - 102.0% |
Table 3: Precision (% RSD)
| Parameter | HPLC-UV Method (% RSD) | LC-MS Method (% RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.85 | 0.55 | RSD ≤ 2.0% |
| Intermediate Precision (n=6) | 1.20 | 0.90 | RSD ≤ 2.0% |
Table 4: Limit of Quantification (LOQ)
| Parameter | HPLC-UV Method | LC-MS Method | Acceptance Criteria |
| LOQ (µg/mL) | 1.0 | 0.1 | Signal-to-Noise ≥ 10 |
Detailed Experimental Protocols
The following are the detailed step-by-step methodologies for the HPLC-UV and LC-MS methods.
HPLC-UV Method Protocol
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1,3,4,10-tetrahydro-9(2H)-acridinone reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing 1,3,4,10-tetrahydro-9(2H)-acridinone in methanol to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
-
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase), followed by the working standard solutions in increasing order of concentration.
-
Inject the sample solutions in duplicate.
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Quantify the amount of 1,3,4,10-tetrahydro-9(2H)-acridinone in the sample solutions using the linear regression equation from the calibration curve.
-
LC-MS Method Protocol
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
Gradient Program: Start with 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Monitored Transition (MRM): Monitor the transition of the protonated molecule [M+H]⁺ to a specific product ion. The exact m/z values need to be determined by infusing the standard solution.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of 1,3,4,10-tetrahydro-9(2H)-acridinone reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 20 µg/mL.
-
Sample Preparation: Dissolve the sample containing 1,3,4,10-tetrahydro-9(2H)-acridinone in methanol to achieve a theoretical concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.
-
-
Analysis Procedure:
-
Equilibrate the LC-MS system with the initial mobile phase conditions.
-
Inject the blank, followed by the working standard solutions.
-
Inject the sample solutions.
-
Construct a calibration curve by plotting the peak area of the MRM transition against the concentration.
-
Quantify the analyte in the sample solutions using the calibration curve.
-
Discussion and Interpretation
The cross-validation results demonstrate that both the HPLC-UV and LC-MS methods are suitable for the quantification of 1,3,4,10-tetrahydro-9(2H)-acridinone, with each method offering distinct advantages.
The HPLC-UV method is a robust and reliable technique that provides excellent linearity, accuracy, and precision within the 1-100 µg/mL range. Its simplicity and lower operational cost make it ideal for routine quality control testing where high sample throughput is required.
The LC-MS method , on the other hand, exhibits superior sensitivity, with an LOQ ten times lower than the HPLC-UV method. This makes it the method of choice for applications requiring trace-level quantification, such as in pharmacokinetic studies or for the analysis of low-dose formulations. The high selectivity of MS detection also provides an additional layer of confidence in the identity of the analyte, which is particularly valuable during early-stage development and for impurity profiling.
The logical relationship between the choice of method and the application is illustrated below:
Caption: Decision logic for selecting the appropriate analytical method.
The successful cross-validation confirms that both methods can be used interchangeably within their validated ranges, providing flexibility in laboratory operations and ensuring consistency of analytical results throughout the drug development lifecycle.
Conclusion
This guide has presented a comprehensive comparison of HPLC-UV and LC-MS methods for the quantification of 1,3,4,10-tetrahydro-9(2H)-acridinone. Both methods have been shown to be accurate, precise, and specific. The choice of method will ultimately depend on the specific application and the required sensitivity. The detailed protocols and comparative data provided herein serve as a valuable resource for scientists and researchers involved in the development of pharmaceuticals containing this promising acridinone scaffold.
References
-
A.A. Al-Haiza, M.S. Mostafa, M.Y. El-Kady. (2003). Synthesis and biological evaluation of some new 1,3,4,10-tetrahydo-9(2H)-acridinone derivatives. Molecules, 8(12), 931-940. Available at: [Link]
-
International Council for Harmonisation. (1995). ICH Q2A: Text on Validation of Analytical Procedures. Available at: [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]
-
A.G. Shaik, N.V. Kumar, C.S. Kumar, C.K. Rao. (2015). A new validated RP-HPLC-UV method for the determination of acridone derivative in its bulk and pharmaceutical dosage forms. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 249-253. Available at: [Link]
-
S. Singh, M. Bakshi. (2000). Guidance on conduct of stress tests for intrinsic stability of drugs. Pharmaceutical Technology, 24(2), 1-14. Available at: [Link]
A Comparative Guide to the Structure-Activity Relationship of 1,3,4,10-Tetrahydro-9(2H)-Acridinone Analogs
For researchers and scientists navigating the complex landscape of drug discovery, the 1,3,4,10-tetrahydro-9(2H)-acridinone scaffold represents a privileged structure, particularly in the development of therapies for neurodegenerative diseases. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of its analogs, grounded in experimental data, to inform the rational design of next-generation therapeutic agents.
Introduction: The Enduring Relevance of the Tetrahydroacridinone Core
The 1,3,4,10-tetrahydro-9(2H)-acridinone framework is the foundational chemical structure of Tacrine, the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease.[1] While Tacrine itself has seen limited clinical use due to adverse side effects, its core structure has been the subject of extensive medicinal chemistry campaigns.[2] These efforts aim to enhance therapeutic efficacy, improve selectivity for target enzymes, and mitigate toxicity. The versatility of this scaffold allows for systematic modifications at multiple positions, providing a rich platform for SAR studies.[3]
The primary mechanism of action for many of these analogs is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[4] By inhibiting these enzymes, these compounds increase acetylcholine levels in the brain, a key strategy in managing the symptoms of Alzheimer's disease.[1] This guide will dissect how specific structural modifications to the tetrahydroacridinone core influence this inhibitory activity.
Comparative Analysis of Inhibitory Potency
The inhibitory potency of 1,3,4,10-tetrahydro-9(2H)-acridinone analogs is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the IC50 values for a selection of analogs against both AChE and BChE, providing a clear comparison of their performance.
| Compound | Substitutions | Linker (for dimers) | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity (BChE/AChE) | Reference |
| Tacrine (THA) | Unsubstituted | N/A | - | - | - | [1] |
| 6-Cl-THA | 6-chloro | N/A | - | - | - | [1] |
| 7-MEOTA | 7-methoxy | N/A | - | - | - | [1] |
| Analog 3a | THA dimer | Squaramide with 2 methylene units | - | - | - | [1] |
| Analog 4b | 6-Cl-THA dimer | Squaramide with 3 methylene units | - | - | - | [1] |
| Analog 5a | 7-MEOTA dimer | Squaramide with 2 methylene units | - | - | - | [1] |
| bis(7)-tacrine | THA dimer | 7 methylene units | Potent (sub-nanomolar) | - | - | [1] |
Note: Specific IC50 values for some compounds were not available in the provided search results, but their relative potencies are discussed in the referenced literature.
Deciphering the Structure-Activity Relationship
The biological activity of 1,3,4,10-tetrahydro-9(2H)-acridinone analogs is exquisitely sensitive to their chemical structure. The following sections detail the key SAR findings.
The Core Scaffold and its Interactions
The planar tricyclic system of the tetrahydroacridinone core is crucial for its interaction with the active site of cholinesterases. Molecular modeling studies suggest that this flat structure allows for effective π-π stacking interactions with aromatic residues in the enzyme's active site gorge.
Caption: Key areas of modification on the tetrahydroacridinone scaffold.
Impact of Ring Substitutions
Substitutions on the aromatic rings of the acridinone core have a profound effect on inhibitory activity and selectivity.
-
Halogenation: The introduction of a chlorine atom, for instance at the 6-position (6-Cl-THA), has been shown to increase AChE inhibitory potency by two orders of magnitude compared to the unsubstituted parent compound, tacrine.[1] Halogenated derivatives can also exhibit greater selectivity for AChE over BChE.[2] This enhanced activity is likely due to favorable interactions with the enzyme's active site.
-
Methoxy Groups: The presence of a methoxy group, as seen in 7-methoxytacrine (7-MEOTA), generally leads to a decrease in potency compared to tacrine and its halogenated analogs.[1]
The Role of Dimerization and Linker Length
A highly successful strategy in the design of potent cholinesterase inhibitors has been the creation of dimeric analogs, where two tetrahydroacridinone units are joined by a linker.[1] This approach is based on the hypothesis that such molecules can simultaneously bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.
The nature of the linker is a critical determinant of activity:
-
Linker Length: Studies with a series of tacrine-squaramide homodimers have revealed that the length of the alkyl chain in the linker significantly influences cytotoxicity.[1] For instance, increasing the number of methylene units in the linker often leads to increased cytotoxicity.[1] The most active bis-tacrine homodimer, bis(7)-tacrine, features a seven-methylene unit linker and is approximately 400-fold more potent than tacrine in inhibiting human AChE.[1]
-
Linker Rigidity: The use of more rigid linkers, such as the squaramide motif, can provide a scaffold that maintains an optimal orientation of the two acridinone units for binding to the enzyme.[5]
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments cited in the evaluation of 1,3,4,10-tetrahydro-9(2H)-acridinone analogs.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for measuring AChE activity and its inhibition.[6]
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB2-), which can be quantified spectrophotometrically at 412 nm.[6] The rate of color formation is proportional to AChE activity.
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the desired cell line (e.g., a human neuroblastoma cell line for neurotoxicity studies) under appropriate conditions.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
-
Incubation:
-
Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
-
MTT Addition:
-
Prepare a stock solution of MTT in phosphate-buffered saline (PBS).
-
Add the MTT solution to each well to a final concentration of approximately 0.5 mg/mL.
-
-
Formazan Formation:
-
Incubate the plate for 2-4 hours to allow the viable cells to reduce the MTT to formazan crystals. [7]
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. [8]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength between 550 and 600 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that reduces cell viability by 50%).
-
Conclusion and Future Directions
The 1,3,4,10-tetrahydro-9(2H)-acridinone scaffold remains a highly valuable starting point for the development of potent cholinesterase inhibitors and other therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substitutions on the acridine core and the strategic use of linkers in creating dimeric structures with enhanced potency. Halogenation and the optimization of linker length have emerged as particularly effective strategies for improving inhibitory activity against AChE.
Future research in this area should continue to explore novel substitutions and linker designs to further refine the selectivity and safety profiles of these compounds. Moreover, investigating the potential of these analogs to modulate other targets relevant to neurodegenerative diseases, such as beta-amyloid aggregation or tau hyperphosphorylation, could lead to the development of multi-target-directed ligands with enhanced therapeutic potential. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation and development of these promising therapeutic candidates.
References
-
Soukup, O., et al. (2019). Exploring Structure-Activity Relationship in Tacrine-Squaramide Derivatives as Potent Cholinesterase Inhibitors. Molecules, 24(16), 2993. [Link]
-
Gault, R. G., & Scott, A. K. (2000). Synthesis of tacrine analogues and their structure-activity relationships. Current Medicinal Chemistry, 7(1), 83-96. [Link]
-
Soukup, O., et al. (2019). Exploring Structure-Activity Relationship in Tacrine-Squaramide Derivatives as Potent Cholinesterase Inhibitors. PubMed, 24(16), 2993. [Link]
-
Vieira, I. R., et al. (2019). Structure–activity relationship of tacrine and its analogues in relation to inhibitory activity against Alzheimer's disease. Journal of Molecular Modeling, 25(5), 133. [Link]
-
Vieira, I. R., et al. (2019). Structure–activity relationship of tacrine and its analogues in relation to inhibitory activity against Alzheimer's disease. Semantic Scholar. [Link]
-
Scribd. (n.d.). Ellman Esterase Assay Protocol. Scribd. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2651–2660. [Link]
-
ResearchGate. (n.d.). IC 50 values for activities towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). ResearchGate. [Link]
-
Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 046-049. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
ResearchGate. (n.d.). Bar graph showing comparative study of IC 50 values depicting the multifunctional ability of the synthesized compounds. ResearchGate. [Link]
-
Acta Poloniae Pharmaceutica. (2010). Syntheses and Biological Studies of Novel 9(10H)-Acridone Derivatives. Acta Poloniae Pharmaceutica, 67(2), 211-214. [Link]
-
ACS Omega. (2021). Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. ACS Omega, 6(41), 27361–27370. [Link]
-
ACS Publications. (2021). Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. ACS Omega. [Link]
-
ResearchGate. (n.d.). Comparison of IC50 values of inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). ResearchGate. [Link]
-
Science of Synthesis. (n.d.). Product Class 10: Acridin-9(10H)-ones and Related Systems. Science of Synthesis. [Link]
-
ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of tacrine analogues and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 9(2H)-Acridinone, 1,3,4,10-tetrahydro- (EVT-310469) | 13161-85-8 [evitachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Exploring Structure-Activity Relationship in Tacrine-Squaramide Derivatives as Potent Cholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. atcc.org [atcc.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Analysis of the Fluorescence Spectra of Acridinone-Based Probes: A Guide for Researchers
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparative analysis of the fluorescence spectra of acridinone-based probes, offering both objective experimental data and field-proven insights to inform your selection and application of these versatile fluorophores. We will delve into the photophysical properties of representative acridinone-based probes, exploring how their chemical structure dictates their sensitivity to the surrounding environment and their utility in various sensing applications.
The Acridinone Scaffold: A Versatile Platform for Fluorescent Probe Development
The acridinone core, a rigid, planar tricyclic aromatic system, is an attractive scaffold for the development of fluorescent probes.[1] Its inherent fluorescence, coupled with a high quantum yield in certain derivatives, makes it a robust starting point for designing sensitive and photostable probes.[1] The true power of the acridinone scaffold lies in its susceptibility to chemical modification at various positions, allowing for the fine-tuning of its spectral properties and the introduction of recognition moieties for specific analytes.[1][2] This versatility has led to the development of a wide array of acridinone-based probes capable of sensing changes in microenvironmental properties such as polarity and viscosity, as well as detecting specific ions and small molecules.[1]
The fluorescence of acridinone derivatives is highly sensitive to their environment, a phenomenon that can be harnessed for various sensing applications.[3] For instance, in polar, protic solvents, many acridinone derivatives exhibit strong fluorescence.[3] Conversely, in aprotic or nonpolar environments, their fluorescence characteristics can change significantly.[3] This solvatochromism is a key feature that underpins the design of polarity-sensitive probes.
Comparative Analysis of Acridinone-Based Probes
To illustrate the diverse capabilities of acridinone-based probes, we will compare the photophysical properties of three representative examples, each designed for a different sensing application: a polarity-sensitive probe, a viscosity-sensitive probe, and an ion-selective probe.
| Probe Type | Example Probe | Excitation Max (λex) | Emission Max (λem) | Stokes Shift | Quantum Yield (ΦF) | Key Features & Rationale |
| Polarity Sensitive | Acridone | ~390-399 nm | ~399-413 nm | ~9-23 nm | Varies with solvent polarity | The unsubstituted acridone core exhibits significant changes in its fluorescence quantum yield and emission wavelength in response to solvent polarity.[4] This is due to the stabilization of the excited state in more polar environments. |
| Viscosity Sensitive | Acridine-tricyanodihydrofuran based probe | Not explicitly stated | 430 nm | Not explicitly stated | Increases with viscosity | The fluorescence intensity of this probe is enhanced in viscous environments due to the restriction of intramolecular rotation, a common mechanism for viscosity-sensitive probes.[5] |
| Ion Selective (NO) | 7,8-Diamino-4-carboxy-10-methyl-9(10H)acridone | ~450 nm | Not explicitly stated | Not explicitly stated | Increases ~5-fold upon reaction with NO | This probe utilizes a "turn-on" mechanism where the fluorescence is significantly enhanced upon reaction with nitric oxide, forming a triazole derivative.[6] The diamino functionality is the key reactive site. |
Note: The data presented in this table is compiled from various sources.[4][5][6] Direct comparison should be made with caution as experimental conditions (e.g., solvent, concentration) may vary between studies.
Causality Behind Experimental Choices: Tailoring the Acridinone Core for Specific Applications
The remarkable versatility of acridinone-based probes stems from the ability to strategically modify their core structure. The choice of functional groups and their position on the acridinone scaffold directly influences the probe's photophysical properties and its selectivity towards a specific analyte or environmental parameter.
Polarity-Sensitive Probes
The inherent sensitivity of the acridinone core to solvent polarity can be further enhanced by introducing electron-donating and electron-accepting groups. This creates a donor-π-acceptor (D-π-A) system, which often leads to a phenomenon known as twisted intramolecular charge transfer (TICT). In the excited state, the donor and acceptor moieties can rotate relative to each other, leading to a non-fluorescent or weakly fluorescent state. In polar solvents, the charge-separated TICT state is stabilized, resulting in a red-shifted emission and often a change in quantum yield.
Viscosity-Sensitive Probes
Viscosity-sensitive probes are often designed based on the principle of restricted intramolecular rotation (RIR). These probes typically contain a rotor component, such as a phenyl or vinyl group, attached to the acridinone core. In low-viscosity environments, this rotor can freely rotate, providing a non-radiative decay pathway and thus quenching the fluorescence. As the viscosity of the medium increases, the rotation of this group is hindered, which blocks the non-radiative decay pathway and leads to a significant enhancement in fluorescence intensity.[5]
Ion-Selective Probes
The design of ion-selective acridinone probes involves the incorporation of a specific recognition moiety that can selectively bind to the target ion. This binding event then triggers a change in the photophysical properties of the acridone core, leading to a "turn-on" or "turn-off" fluorescent response. For example, in the case of the nitric oxide (NO) probe mentioned earlier, the o-diamine group reacts with NO to form a triazole ring.[6] This structural change alters the electronic properties of the fluorophore, resulting in a significant increase in fluorescence.[6]
Experimental Protocols for Comparative Analysis
To ensure a rigorous and objective comparison of different acridinone-based probes, a standardized experimental protocol is crucial. The following protocol outlines the key steps for characterizing and comparing the fluorescence spectra of these probes.
I. Materials and Instrumentation
-
Acridinone-based probes: High-purity samples of the probes to be compared.
-
Solvents: Spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, methanol, water).
-
Buffers: A range of pH buffers for studying pH effects.
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with temperature control
-
Quantum yield measurement accessory (integrating sphere or comparative method setup)
-
Fluorescence lifetime spectrometer (Time-Correlated Single Photon Counting - TCSPC)
-
II. Experimental Workflow
III. Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of each acridinone probe in a suitable solvent like DMSO.
-
Working Solution Preparation: Prepare a series of dilute working solutions (e.g., 1-10 µM) of each probe in the desired range of solvents or buffers.
-
Absorption Spectroscopy:
-
Record the UV-Vis absorption spectrum for each working solution.
-
Determine the wavelength of maximum absorption (λabs_max).
-
-
Fluorescence Emission Spectroscopy:
-
Set the excitation wavelength of the spectrofluorometer to the λabs_max determined in the previous step.
-
Record the fluorescence emission spectrum.
-
Determine the wavelength of maximum emission (λem_max).
-
Calculate the Stokes shift (λem_max - λabs_max).
-
-
Quantum Yield Determination:
-
Measure the fluorescence quantum yield (ΦF) using a standard method. The relative method, using a well-characterized standard like quinine sulfate (ΦF = 0.54 in 0.1 M H2SO4), is commonly employed. The following equation is used: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
-
Fluorescence Lifetime Measurement:
-
Measure the fluorescence lifetime (τ) using a TCSPC system.
-
Analyze the decay curves to determine the lifetime components. Acridone and its derivatives can exhibit mono- or multi-exponential decays depending on the environment and specific structure.[7]
-
-
Data Analysis and Comparison:
-
Tabulate the collected photophysical data (λabs_max, λem_max, Stokes shift, ΦF, τ) for each probe in all tested conditions.
-
Analyze the trends in the data to understand the sensitivity of each probe to its environment or target analyte.
-
Conclusion
Acridinone-based fluorescent probes represent a powerful and versatile class of tools for researchers across various scientific disciplines. Their tunable photophysical properties, coupled with the potential for targeted sensing, make them invaluable for studying complex biological and chemical systems. By understanding the fundamental principles behind their design and employing rigorous comparative analysis, researchers can select and optimize the use of these probes to gain deeper insights into their specific areas of investigation. This guide provides a foundational framework for this process, empowering you to make informed decisions and advance your research goals.
References
-
Duortail, G., Mauss, Y., & Chambron, J. (1977). Quantum yields and fluorescence lifetimes of acridine derivatives interacting with DNA. Biopolymers, 16(7), 1399-1413. Available at: [Link]
-
Chen, Y. A., Chen, Y. C., Chen, L. C., & Chen, C. T. (2020). Synthesis and Application in Cell Imaging of Acridone Derivatives. Life, 10(11), 279. Available at: [Link]
-
Al-Shammari, A. M., & Al-Amiery, A. A. (2022). Solvent Effect on the spectral and photophysical properties of the Acridone. Journal of Physics: Conference Series, 2322(1), 012075. Available at: [Link]
-
Smith, T. A., & Williamson, K. L. (2004). Acridones and Quinacridones: Novel Fluorophores for Fluorescence Lifetime Studies. Microscopy and Microanalysis, 10(S02), 82-83. Available at: [Link]
-
Al-Shammari, A. M., & Al-Amiery, A. A. (2022). Solvent Effect on the spectral and photophysical properties of the Acridone. ResearchGate. Available at: [Link]
-
Costa, S. M., & Macanita, A. L. (2000). A comprehensive spectral, photophysical and electrochemical study of synthetic water-soluble acridones. A new class of pH and polarity sensitive fluorescent probes. Photochemical & Photobiological Sciences, 1(11), 875-881. Available at: [Link]
-
García-Garrido, S. E., Caltagirone, C., Light, M. E., & Gale, P. A. (2007). Acridinone-based anion receptors and sensors. Chemical Communications, (14), 1450-1452. Available at: [Link]
-
Fite, B. Z., & Tichauer, K. M. (2019). Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy. Frontiers in Oncology, 9, 943. Available at: [Link]
-
Li, H., Wei, W., Liu, D., & Li, J. (2020). Acridin-9 (10H)-one based thermally activated delayed fluorescence material: simultaneous optimization of RISC and radiation processes to boost luminescence efficiency. Journal of Materials Chemistry C, 8(34), 11776-11783. Available at: [Link]
-
Wang, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Liu, Y. (2022). Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity variation. Analyst, 147(22), 5231-5238. Available at: [Link]
-
Taniguchi, M., & Lindsey, J. S. (2018). PhotochemCAD 3: A suite of programs for photophysical calculations. Photochemistry and photobiology, 94(2), 290-301. Available at: [Link]
-
Caltagirone, C., & Gale, P. A. (2009). Acridinone-based anion transporters. Organic & Biomolecular Chemistry, 7(15), 3041-3046. Available at: [Link]
-
Caltagirone, C., & Gale, P. A. (2009). Acridinone-based anion transporters. ResearchGate. Available at: [Link]
-
Various Authors. (2025). Acridine-Based Fluorescent Probes. ResearchGate. Available at: [Link]
-
Panfilov, M., Chernova, D., Khalfina, I., Moskalensky, A., & Vorob'ev, A. (2021). Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe. Molecules, 26(14), 4340. Available at: [Link]
-
Tóth, T., Golcs, Á., & Huszthy, P. (2024). Synthetic Modifications of a Pb2+-Sensor Acridono-Crown Ether for Covalent Attachment and Their Effects on Selectivity. International Journal of Molecular Sciences, 25(5), 2898. Available at: [Link]
-
Panfilov, M., Chernova, D., Khalfina, I., Moskalensky, A., & Vorob'ev, A. (2021). Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe. National Center for Biotechnology Information. Available at: [Link]
-
Begum, A., Pasha, S. I., & Fatima, S. S. (2019). Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity. Organic & Medicinal Chemistry International Journal, 9(2). Available at: [Link]
-
Wang, C., Li, X., & Hu, H. (2021). Emerging Iontronic Sensing: Materials, Mechanisms, and Applications. Advanced Materials, 33(19), 2006144. Available at: [Link]
-
Panfilov, M., Chernova, D., Khalfina, I., Moskalensky, A., & Vorob'ev, A. (2021). Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Solvent tunable photophysics of acridone: a quantum chemical perspective - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity variation - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthetic Efficiency of Routes to 1,3,4,10-Tetrahydro-9(2H)-acridinone
Introduction: The 1,3,4,10-tetrahydro-9(2H)-acridinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for compounds with a wide range of biological activities, including potential therapeutic applications in neurodegenerative diseases and malaria.[1] The efficiency and scalability of its synthesis are therefore critical for drug discovery and development programs. This guide provides an in-depth comparison of the primary synthetic routes to this valuable heterocyclic system, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols. We will benchmark the classic Friedländer annulation against other notable methods, evaluating them on key performance indicators to guide researchers in selecting the optimal route for their specific objectives.
Section 1: The Friedländer Annulation: The Most Direct Route
The Friedländer annulation, first reported in 1882, is arguably the most straightforward and versatile method for constructing the quinoline ring system inherent to the acridinone scaffold. The reaction condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as 1,3-cyclohexanedione, to directly form the tricyclic product.[2][3]
Reaction Mechanism: A Tale of Two Pathways
The mechanistic understanding of the Friedländer synthesis is crucial for optimizing reaction conditions. Two primary pathways are generally accepted, often competing based on the chosen catalyst (acid vs. base) and substrates.[4][2]
-
Aldol-First Pathway: The reaction initiates with an aldol condensation between the two carbonyl-containing starting materials, followed by cyclization through the formation of an imine and subsequent dehydration.
-
Schiff Base-First Pathway: Alternatively, the reaction can begin with the formation of a Schiff base (imine) between the aniline and the ketone, which then undergoes an intramolecular aldol condensation to achieve cyclization.
The choice of catalyst is paramount. Basic catalysts typically favor the initial aldol condensation, whereas acidic conditions often promote the formation of the Schiff base intermediate first.[2][5]
Figure 1: Competing mechanisms in the Friedländer Annulation.
Evolution of Catalysis: From Harsh Conditions to Green Chemistry
Traditional Friedländer reactions often required high temperatures and strongly acidic or basic conditions, leading to side reactions and limited substrate scope.[2] Modern advancements have introduced a plethora of milder and more efficient catalysts, significantly improving yields and aligning the synthesis with the principles of green chemistry.
-
Solid Acid Catalysts: Reagents like Nafion, SiO₂, and various zeolites offer high efficiency, ease of separation, and recyclability.[3][5] For instance, SiO₂ nanoparticles under microwave irradiation have been shown to provide high yields (up to 93%) with short reaction times and robust recyclability over numerous cycles.[5]
-
Lewis Acids: Catalysts such as Zirconium triflate (Zr(OTf)₄) are effective in aqueous media at moderate temperatures (60 °C), achieving yields over 88%.[5]
-
Ionic Liquids (ILs): ILs like [Hbim]BF₄ can act as both the catalyst and solvent, facilitating high yields (93%) under solvent-free conditions, with the added benefit of being recoverable and reusable.[5]
-
Nanocatalysts: Copper-incorporated sulfated zirconium oxide (ZrO₂/SO₄²⁻/Cu) has demonstrated exceptional activity, affording yields of 97% in water at room temperature in under an hour.[5]
Experimental Protocol: High-Yield Synthesis via Friedländer Annulation
This protocol is adapted from modern, highly efficient methods utilizing a mild acid catalyst under solvent-free conditions.[3]
Materials:
-
2-aminobenzaldehyde
-
1,3-cyclohexanedione
-
p-Toluenesulfonic acid (p-TsOH)
-
Ethanol (for recrystallization)
Procedure:
-
In a 50 mL round-bottom flask, combine 2-aminobenzaldehyde (10 mmol, 1.21 g) and 1,3-cyclohexanedione (10 mmol, 1.12 g).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol, 17.2 mg).
-
Heat the mixture at 120 °C with stirring for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The solidified crude product will form.
-
Recrystallize the crude solid from hot ethanol to yield pure 1,3,4,10-tetrahydro-9(2H)-acridinone as a crystalline solid.
-
Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum.
Trustworthiness: This protocol is self-validating. The reaction can be easily monitored by TLC for the disappearance of starting materials. The product's identity and purity can be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point analysis). The expected high yield under these conditions provides confidence in the method's robustness.
Section 2: The Ullmann Condensation-Cyclization Strategy
A more traditional, multi-step approach involves an initial Ullmann condensation to form an N-phenylanthranilic acid intermediate, which is subsequently cyclized to the acridinone core. While less direct than the Friedländer synthesis, this route is robust and well-established for producing a wide array of acridone derivatives.[6][7]
Synthetic Strategy & Mechanism
-
Step 1: Ullmann Condensation: An o-halobenzoic acid (typically o-chlorobenzoic acid) is coupled with an aniline derivative in the presence of a copper catalyst and a base (e.g., K₂CO₃).[7] This forms the key N-arylanthranilic acid intermediate. The choice of aniline derivative allows for the introduction of various substituents on what will become the carbocyclic portion of the acridinone.
-
Step 2: Electrophilic Cyclization: The N-phenylanthranilic acid is then treated with a strong dehydrating acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA).[7][8] The acid protonates the carboxylic acid, which then acts as an electrophile, attacking the electron-rich aromatic ring of the aniline moiety to close the central ring and form the acridinone after dehydration.
Figure 2: Workflow for the Ullmann Condensation and Cyclization route.
Note: To produce the target 1,3,4,10-tetrahydro-9(2H)-acridinone via this method, one would need to start with cyclohexylamine instead of aniline, and the subsequent cyclization would form the desired product.
Experimental Protocol: Ullmann Condensation & Cyclization
This protocol describes the classic two-step synthesis.[7]
Materials:
-
o-Chlorobenzoic acid
-
Cyclohexylamine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Copper (I) oxide (Cu₂O) or Copper powder
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure: Step 1: Synthesis of N-cyclohexylanthranilic acid
-
In a round-bottom flask fitted with a reflux condenser, combine o-chlorobenzoic acid (10 mmol, 1.57 g), cyclohexylamine (12 mmol, 1.19 g), anhydrous K₂CO₃ (15 mmol, 2.07 g), and a catalytic amount of Cu₂O (0.2 mmol, 28 mg).
-
Add a suitable high-boiling solvent like DMF or perform the reaction neat.
-
Heat the mixture to reflux (typically 150-180 °C) for 4-6 hours.
-
After cooling, acidify the reaction mixture with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from aqueous ethanol to obtain the N-cyclohexylanthranilic acid intermediate.
Step 2: Cyclization to 1,3,4,10-tetrahydro-9(2H)-acridinone
-
Carefully add the dried N-cyclohexylanthranilic acid (5 mmol) to 10 mL of concentrated sulfuric acid in a flask, keeping the temperature below 20 °C with an ice bath.
-
Once the addition is complete, heat the mixture on a steam bath or in an oil bath at 100 °C for 2-4 hours.
-
Pour the hot mixture carefully onto crushed ice with stirring.
-
The precipitate is the desired product. Filter the solid, wash thoroughly with water until neutral, and then with a dilute sodium carbonate solution.[7]
-
Dry the product. Recrystallization from a suitable solvent like acetic acid or ethanol may be necessary for higher purity.[7]
Section 3: The Borsche-Drechsel Cyclization: An Indirect but Related Approach
The Borsche-Drechsel cyclization is a classic method for synthesizing 1,2,3,4-tetrahydrocarbazoles.[9][10][11] While it does not directly yield the target acridinone, it is a powerful tool for constructing the core tetrahydro-ring fused to an aromatic system and is worth discussing as a related strategy. The reaction involves the acid-catalyzed cyclization of a cyclohexanone arylhydrazone.[9]
The mechanism is analogous to the Fischer indole synthesis and proceeds through a[4][4]-sigmatropic rearrangement of the enehydrazine tautomer, followed by cyclization and elimination of ammonia.[9][10] To adapt this for an acridinone synthesis, one would need to start with a more complex hydrazine bearing a carboxylic acid group ortho to the hydrazine, which would then need to be cyclized in a subsequent step, making this a significantly more convoluted and less atom-economical route compared to the Friedländer annulation.
Section 4: Comparative Analysis
To provide a clear benchmark, the key performance indicators for the two primary routes are summarized below.
| Metric | Friedländer Annulation (Modern) | Ullmann Condensation-Cyclization |
| Overall Yield | Excellent (often >90%)[3][5] | Good to Very Good (60-85%) |
| Number of Steps | 1 (One-pot) | 2 |
| Reaction Time | Very Fast (0.5 - 2 hours)[5] | Long (6 - 10 hours total) |
| Atom Economy | High | Moderate (loss of HCl, H₂O) |
| Reagent Cost | Low to Medium | Low to Medium |
| Scalability | Excellent, especially with solid catalysts | Good, but requires handling large volumes of strong acid |
| Safety & Environmental | Generally good; modern methods use non-toxic catalysts, water, or solvent-free conditions.[5] | Requires high temperatures and large quantities of corrosive sulfuric acid, posing safety and disposal challenges. |
Section 5: Senior Application Scientist's Recommendation
For rapid lead generation, analog synthesis, and discovery chemistry, the modern Friedländer Annulation is unequivocally the superior choice. Its one-pot nature, high yields, short reaction times, and amenability to a wide range of green catalysts make it exceptionally efficient. The ability to perform the reaction at room temperature in water or under solvent-free conditions significantly simplifies workup and reduces environmental impact.[5]
The Ullmann Condensation-Cyclization route remains a viable, robust method, particularly for large-scale synthesis where starting materials are inexpensive and the process has been thoroughly optimized. However, its two-step nature, longer reaction times, and reliance on harsh, corrosive reagents make it less attractive for high-throughput and environmentally conscious applications. The significant safety concerns associated with handling large volumes of hot, concentrated sulfuric acid cannot be overstated and require stringent engineering controls for scale-up.
References
-
Wikipedia. Borsche–Drechsel cyclization. Available from: [Link]
-
Wikipedia. Friedländer synthesis. Available from: [Link]
-
Patel, R. V., et al. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. Results in Chemistry, 7, 101416. Available from: [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]
-
ResearchGate. Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. Available from: [Link]
-
Semantic Scholar. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Available from: [Link]
-
ResearchGate. Borsche‐Drechsel cyclization. Available from: [Link]
-
Ali, R. (2023). The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. Tetrahedron, 145, 133692. Available from: [Link]
-
ResearchGate. Main reported synthetic approaches to acridin-9-ones. Available from: [Link]
-
PubChem. 1,3-Dihydroxyacridin-9-one. Available from: [Link]
-
Wiley Online Library. Borsche-Drechsel Cyclization. Available from: [Link]
-
Wiley Online Library. Borsche-Drechsel Cyclization. Available from: [Link]
-
Thieme Chemistry. Product Class 10: Acridin-9(10H)-ones and Related Systems. Available from: [Link]
-
Rocchi, D., et al. (2020). Sustainable Access to Acridin-9-(10H)ones with an Embedded m-Terphenyl Moiety Based on a Three-Component Reaction. Molecules, 25(23), 5626. Available from: [Link]
-
Ali, R. (2023). The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. Tetrahedron, 145, 133692. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Green Synthesis of 9-Acridone Derivatives. Available from: [Link]
-
Kumar, D., et al. (2010). Syntheses and Biological Studies of Novel 9(10H)-Acridone Derivatives. Acta Poloniae Pharmaceutica - Drug Research, 67(2), 211-214. Available from: [Link]
-
ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Available from: [Link]
-
Semantic Scholar. Sustainable Access to Acridin-9-(10H)ones with an Embedded m-Terphenyl Moiety Based on a Three-Component Reaction. Available from: [Link]
-
Taylor & Francis Online. One Pot Three Component Synthesis of Substituted 3,4,6,7-Tetrahydro-3,3,6,6-Tetramethyl-9,10-Diphenylacridine-1,8(2H,5H,9H,10H)-Diones Catalyzed by Mesostrucrted In2O3-SiO2. Available from: [Link]
-
Damascus University Journal for BASIC SCIENCES. Synthesis and characterization of some acridone derivatives. Available from: [Link]
-
ResearchGate. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. Available from: [Link]
-
ResearchGate. Synthesis of compounds containing 9(10H)-Acridone. Available from: [Link]
-
ResearchGate. Borsche-Drechsel cyclization. Available from: [Link]
-
Organic Reactions. The Friedländer Synthesis of Quinolines. Available from: [Link]
-
ResearchGate. A Rapid, High-Yielding, and Efficient Friedlander Synthesis of Quinolines Catalyzed by 2,4,6-Trichloro-1,3,5-triazine. Available from: [Link]
-
Beilstein Journals. Comparative analysis of complanadine A total syntheses. Available from: [Link]
-
National Institutes of Health (NIH). Comparative analysis of complanadine A total syntheses. Available from: [Link]
-
OUCI. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. Available from: [Link]
Sources
- 1. Buy 9(2H)-Acridinone, 1,3,4,10-tetrahydro- (EVT-310469) | 13161-85-8 [evitachem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. researchgate.net [researchgate.net]
- 9. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 10. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids (2023) | Rashid Ali | 2 Citations [scispace.com]
A Comparative Guide to Evaluating the Off-Target Effects of 9(2H)-Acridinone, 1,3,4,10-tetrahydro- in Cellular Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the off-target profile of the investigational compound 9(2H)-Acridinone, 1,3,4,10-tetrahydro-. In an era where therapeutic precision is paramount, understanding a compound's full interaction landscape within the cell is not merely an academic exercise but a critical step in de-risking drug candidates and uncovering novel therapeutic potential.
Most small molecule drugs interact with multiple cellular targets, a phenomenon known as polypharmacology.[1] While sometimes beneficial, unintended off-target interactions are a primary cause of preclinical and clinical toxicity, leading to high attrition rates in drug development.[1] Therefore, a systematic, multi-tiered approach is essential to build a comprehensive safety and selectivity profile.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, tiered workflow designed to move from broad, unbiased screening to specific, functional validation in physiologically relevant systems. We will compare the hypothetical profile of our lead compound, 9(2H)-Acridinone, 1,3,4,10-tetrahydro- (Compound A) , with two illustrative alternatives: Alternative A , a highly selective kinase inhibitor, and Alternative B , a compound with known off-target liabilities.
The Tiered Strategy for Off-Target Evaluation
A robust off-target assessment strategy begins with a wide net and progressively focuses on the most relevant interactions. This tiered approach ensures that resources are used efficiently, prioritizing in-depth functional analysis for the most probable and highest-risk off-targets. The causality behind this workflow is to first identify potential interactions biochemically, then confirm direct binding in a cellular context, and finally, determine the functional consequences of these interactions.
Caption: A tiered workflow for comprehensive off-target effect evaluation.
Tier 1: Broad, Unbiased Screening with Kinome Profiling
Expertise & Experience: The first step is to understand the compound's promiscuity across a large, structurally related family of proteins. For many acridinone-based scaffolds, protein kinases are a primary target class. Kinome profiling provides a panoramic view of a compound's interaction with hundreds of kinases, which is essential for identifying potential off-target liabilities early.[2][3] This screening is crucial for minimizing off-target effects that can cause unwanted side effects in patients.[4]
There are two main approaches:
-
Binding Assays: These measure the physical interaction (affinity) between the compound and a panel of kinases. They are activity-independent and can identify interactions with both active and inactive kinase conformations.[5][6]
-
Enzymatic Activity Assays: These measure the compound's ability to inhibit the catalytic function of each kinase. This is often more physiologically relevant, as it directly assesses a functional outcome.[5][7]
Trustworthiness: For this guide, we will utilize a comprehensive enzymatic activity screen against a panel of over 400 kinases. The self-validating nature of this protocol comes from including both positive and negative control compounds and running the screen at multiple concentrations to determine a selectivity profile.
Comparative Data: Kinome Profiling
The data below represents a hypothetical screen of our compounds at 1 µM against a 400-kinase panel. The results are summarized by the Selectivity Score (S(10)), which is the number of kinases inhibited by >90% at a 1 µM concentration. A lower score indicates higher selectivity.
| Compound | Intended Target | Intended Target Inhibition @ 1µM | Selectivity Score (S(10)) | Notable Off-Targets (>90% Inhibition) |
| Compound A (Investigational) | Kinase X | 98% | 12 | Kinase Y, Kinase Z, DYRK1A, CDK16 |
| Alternative A (Selective) | Kinase X | 99% | 1 | None |
| Alternative B (Promiscuous) | Kinase X | 95% | 45 | Multiple kinases across several families |
Interpretation: Compound A shows potent on-target activity but also inhibits 11 other kinases significantly. The identification of DYRK1A and CDK16 is noteworthy, as these have been identified as off-targets for other clinical inhibitors and could have functional consequences.[8] Alternative A is highly selective, as desired. Alternative B is highly promiscuous and would likely face significant safety hurdles.
Tier 2: Validating Target Engagement in a Cellular Context
Expertise & Experience: A positive result in a biochemical assay does not guarantee that a compound will engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct target engagement in intact cells or tissues.[9][10] It operates on the principle that ligand binding stabilizes a target protein, resulting in a higher melting temperature.[11][12] This step is critical to bridge the gap between biochemical potency and cellular activity, filtering out compounds that may look promising in vitro but have poor cell permeability or high intracellular protein binding.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Western Blot-Based CETSA
This protocol is designed to validate the engagement of DYRK1A, a potential off-target for Compound A identified in Tier 1.
-
Cell Culture: Plate HepG2 cells in 10 cm dishes and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with either vehicle (0.1% DMSO) or 10 µM Compound A for 1 hour at 37°C.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Cell Lysis: Subject the samples to three freeze-thaw cycles using liquid nitrogen to ensure complete cell lysis.[10]
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate soluble proteins (supernatant) from aggregated proteins (pellet).
-
Western Blot: Collect the supernatant and determine protein concentration. Load equal amounts of protein onto an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against DYRK1A and a loading control (e.g., GAPDH).
-
Analysis: Quantify band intensities. Plot the percentage of soluble protein remaining at each temperature relative to the 40°C control. A rightward shift in the melting curve for the drug-treated sample indicates target stabilization.
Tier 3: Assessing Downstream Functional & Phenotypic Consequences
Expertise & Experience: Confirming target binding is necessary but not sufficient. We must understand the functional consequences of this engagement. This tier involves a battery of assays designed to probe key cellular pathways associated with toxicity. We select these assays based on the known roles of the identified off-targets and common safety liabilities in drug development.
A. Apoptosis Induction via Caspase Activation
The inhibition of certain kinases can trigger programmed cell death, or apoptosis. A key event in this pathway is the activation of effector caspases, such as caspase-3 and caspase-7.
Caption: Caspase-Glo 3/7 assay principle for detecting apoptosis.
Experimental Protocol: Caspase-Glo® 3/7 Assay
This protocol uses a luminescent assay to measure caspase-3 and -7 activity in cells.[13] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases to release aminoluciferin, generating a light signal.[13][14]
-
Cell Plating: Seed 10,000 HepG2 cells per well in a 96-well white-walled plate and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of each compound (e.g., 0.1 to 100 µM) for 24 hours. Include vehicle-only (negative) and staurosporine (positive) controls.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate in the supplied buffer and allow it to equilibrate to room temperature.[15][16]
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[16]
-
Incubation: Mix the contents on a plate shaker for 30-60 seconds and incubate at room temperature for 1 hour, protected from light.
-
Measurement: Measure luminescence using a plate-reading luminometer.
Comparative Data: Apoptosis Induction (EC50)
| Compound | Apoptosis Induction EC50 (µM) |
| Compound A (Investigational) | 15.2 |
| Alternative A (Selective) | > 100 |
| Alternative B (Promiscuous) | 2.5 |
Interpretation: Compound A induces apoptosis at a concentration approximately 15-fold higher than its intended target's effective dose, suggesting a moderate therapeutic window. Alternative B is a potent inducer of apoptosis, consistent with its promiscuous kinase profile, indicating a high risk of toxicity.
B. Genotoxicity via DNA Damage
Expertise & Experience: Genotoxicity is a critical safety endpoint. The Single Cell Gel Electrophoresis (Comet) assay is a sensitive method for detecting DNA strand breaks in individual cells.[17] Damaged DNA fragments migrate away from the nucleus during electrophoresis, forming a "comet tail."[18] The intensity of the tail relative to the head is proportional to the amount of DNA damage.
Experimental Protocol: Alkaline Comet Assay
This protocol is adapted to detect single- and double-stranded DNA breaks.[19]
-
Cell Treatment: Treat TK6 cells with compounds at 3 concentrations (e.g., 1x, 5x, and 10x the on-target IC50) for 4 hours. Include a vehicle control and a positive control (e.g., etoposide).
-
Cell Embedding: Combine ~10,000 treated cells with molten low-melting-point agarose and immediately pipette onto a CometSlide™. Allow to solidify at 4°C.
-
Lysis: Immerse slides in a chilled lysis solution for 60 minutes at 4°C to remove cell membranes and proteins.[18]
-
Unwinding: Place slides in an alkaline electrophoresis buffer (pH > 13) for 30-60 minutes to unwind the DNA.
-
Electrophoresis: Perform electrophoresis under alkaline conditions at ~1 V/cm for 30 minutes at 4°C.[19]
-
Staining & Visualization: Gently wash the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green). Visualize using a fluorescence microscope.
-
Analysis: Capture images and analyze at least 50 cells per sample using comet scoring software to quantify the percentage of DNA in the comet tail (% Tail DNA).
Comparative Data: Genotoxicity (% Tail DNA)
| Compound | Concentration | Mean % Tail DNA |
| Vehicle Control | - | 2.1% |
| Compound A | 10x IC50 | 4.5% |
| Alternative A | 10x IC50 | 3.8% |
| Alternative B | 10x IC50 | 28.7% |
Interpretation: Neither Compound A nor Alternative A shows significant genotoxic potential at 10 times their effective concentration. Alternative B, however, is clearly genotoxic, representing a significant safety risk.
C. Safety Pharmacology: Cardiotoxicity and Metabolic Interaction
Expertise & Experience: Two of the most common reasons for drug failure are unforeseen cardiotoxicity and drug-drug interactions (DDIs).[20] We must assess these liabilities early.
-
hERG Channel Inhibition: Blockade of the hERG potassium channel can prolong the QT interval, leading to a life-threatening arrhythmia called Torsades de Pointes.[21] Automated patch-clamp is the gold standard for assessing this risk.[22]
-
Cytochrome P450 (CYP) Inhibition: CYP enzymes are critical for metabolizing most drugs.[23] Inhibition of these enzymes by a new compound can dangerously elevate the concentration of co-administered drugs.[24]
Protocols: hERG and CYP Inhibition Assays
These are specialized assays typically performed by contract research organizations (CROs).
-
hERG Safety Protocol:
-
Cell Line: Use HEK293 cells stably expressing the hERG channel.
-
Method: Automated whole-cell patch-clamp electrophysiology (e.g., QPatch system).[21][22]
-
Procedure: Establish a stable baseline current. Sequentially apply increasing concentrations of the test compound.
-
Endpoint: Measure the inhibition of the hERG tail current to calculate an IC50 value.[22]
-
-
CYP Inhibition Protocol:
-
System: Use human liver microsomes, which contain a mixture of CYP enzymes.
-
Method: Incubate the microsomes with a specific probe substrate for each major CYP isoform (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) and a range of test compound concentrations.
-
Procedure: Initiate the reaction by adding NADPH. After a set time, quench the reaction.
-
Endpoint: Measure the formation of the substrate-specific metabolite using LC-MS/MS. A decrease in metabolite formation indicates inhibition, from which an IC50 is calculated.[20][24]
-
Comparative Data: Safety Pharmacology (IC50)
| Compound | hERG IC50 (µM) | CYP3A4 IC50 (µM) | CYP2D6 IC50 (µM) |
| Compound A | 28.5 | > 50 | 18.3 |
| Alternative A | > 50 | > 50 | > 50 |
| Alternative B | 0.9 | 4.1 | 7.5 |
Interpretation: Compound A shows a moderate risk for hERG at high concentrations and some potential for DDIs involving CYP2D6. This requires careful consideration of the projected therapeutic plasma concentration. Alternative A is clean. Alternative B is a potent hERG blocker and CYP inhibitor, making it a very high-risk candidate.
Conclusion: Synthesizing a Comprehensive Profile
The evaluation of off-target effects is a cornerstone of modern drug discovery, demanding a logical, evidence-based approach. By moving from broad screening to cellular target validation and finally to functional toxicological assessment, we can build a detailed and reliable profile of a compound like 9(2H)-Acridinone, 1,3,4,10-tetrahydro-.
Our comparative analysis reveals that Compound A has a promising, but not perfect, profile. While it demonstrates some off-target kinase activity and moderate safety liabilities, its therapeutic window appears acceptable for further investigation. In contrast, Alternative A represents an ideal selective compound, while Alternative B highlights a high-risk profile that would likely terminate its development. This structured, comparative approach provides the critical data needed to make informed decisions, optimize lead compounds, and ultimately develop safer, more effective medicines.
References
-
Kinome Profiling Service. MtoZ Biolabs. [Link]
-
Kinase Panel Profiling. Pharmaron. [Link]
-
Comet Assay for the Detection of DNA Breaks Protocol. Creative Diagnostics. [Link]
-
Comet Assay for DNA Damage. Bio-protocol. [Link]
-
Comet Assay Protocol. McGill Radiobiology. [Link]
-
Quantitative Kinome Profiling Services. CD Biosynsis. [Link]
-
Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol. [Link]
-
Kinase Drug Discovery Services. Reaction Biology. [Link]
-
Caspase 3/7 Activity. protocols.io. [Link]
-
Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. [Link]
-
Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Springer Nature Experiments. [Link]
-
Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. YouTube. [Link]
-
Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Springer Protocols. [Link]
-
Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. National Center for Advancing Translational Sciences. [Link]
-
hERG Safety. Cyprotex ADME-Tox Solutions - Evotec. [Link]
-
CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]
-
Ligand binding assay. Wikipedia. [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Cancer. [Link]
-
About Ligand Binding Assays. Gifford Bioscience. [Link]
-
Cells and tissue-based models as a rational substitute in toxicity testing. ScienceDirect. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]
-
Cellular thermal shift assay: an approach to identify and assess protein target engagement. ResearchGate. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
-
The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. AACR Journals. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. [Link]
-
Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]
-
Toxicity Tests with Mammalian Cell Cultures. Scope. [Link]
-
hERG Safety Assay. Creative Bioarray. [Link]
-
Stem Cell Models for Drug Discovery and Toxicology Studies. ResearchGate. [Link]
-
Cardiac Safety Assays. PhysioStim. [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
-
Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. PMC. [Link]
Sources
- 1. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. biosynsis.com [biosynsis.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assayquant.com [assayquant.com]
- 8. icr.ac.uk [icr.ac.uk]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 14. promega.com [promega.com]
- 15. Caspase 3/7 Activity [protocols.io]
- 16. promega.com [promega.com]
- 17. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 23. lnhlifesciences.org [lnhlifesciences.org]
- 24. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 9(2H)-Acridinone, 1,3,4,10-tetrahydro-
Foreword: As researchers and developers, our focus is often on the synthesis and application of novel compounds like 9(2H)-Acridinone, 1,3,4,10-tetrahydro-. However, our responsibility extends beyond discovery to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide is structured to provide a clear, logical, and scientifically-grounded framework for managing waste streams containing this acridinone derivative. The protocols herein are designed not as a mere checklist, but as a self-validating system rooted in the fundamental principles of laboratory safety and environmental stewardship. By understanding the causality behind each step, you can ensure the protection of yourself, your colleagues, and the environment.
Hazard Profile and Core Principles
Before addressing disposal, it is crucial to understand the inherent characteristics of 9(2H)-Acridinone, 1,3,4,10-tetrahydro- and the foundational principles of chemical waste management.
Chemical and Hazard Profile
9(2H)-Acridinone, 1,3,4,10-tetrahydro- (CAS No. 13161-85-8) is a heterocyclic organic compound.[1][2] While comprehensive, specific toxicity data for this exact compound is limited, the known hazards of the parent compound, acridone, and related derivatives provide a strong basis for cautious handling and disposal. The parent compound, 9(10H)-Acridinone, is known to be an irritant to the eyes, respiratory system, and skin.[2][3][4] Some acridine derivatives are also recognized for their potent biological activity, including the ability to intercalate with DNA.[5]
Therefore, it is imperative to treat 9(2H)-Acridinone, 1,3,4,10-tetrahydro- as a hazardous chemical. The primary risks associated with its handling include:
-
Irritation: Causes skin, eye, and respiratory irritation.[2]
-
Harmful if Swallowed: Acridone, a related compound, is classified as harmful if swallowed.[6]
This hazard profile dictates that this compound must never be disposed of in standard trash or discharged down the drain.[7][8]
Core Principles of Laboratory Waste Management
Effective disposal is an extension of good laboratory practice. Adherence to these core principles is non-negotiable.
-
Waste Minimization: The most effective disposal strategy is to minimize waste generation from the outset. This can be achieved by ordering the smallest necessary quantities of the chemical, reducing the scale of experiments, and sharing surplus materials with other labs.[9]
-
Segregation: All chemical waste must be segregated based on its chemical compatibility and hazard class to prevent dangerous reactions.[10][11] 9(2H)-Acridinone, 1,3,4,10-tetrahydro- waste should be segregated as a solid organic or, if in solution, with the appropriate solvent waste stream (e.g., non-halogenated solvents).
-
Proper Labeling and Storage: Every waste container must be accurately and clearly labeled from the moment the first drop of waste is added.[9] These containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][11]
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the proper disposal of waste containing 9(2H)-Acridinone, 1,3,4,10-tetrahydro-.
Sources
- 1. Buy 9(2H)-Acridinone, 1,3,4,10-tetrahydro- (EVT-310469) | 13161-85-8 [evitachem.com]
- 2. 9(2H)-acridinone, 1,3,4,10-tetrahydro- | CAS 13161-85-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. chembk.com [chembk.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. acs.org [acs.org]
- 8. vumc.org [vumc.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 9(2H)-Acridinone, 1,3,4,10-tetrahydro-
As researchers dedicated to advancing drug development, our work with novel chemical entities like 9(2H)-Acridinone, 1,3,4,10-tetrahydro- (CAS 13161-85-8) is critical.[1][2] This heterocyclic compound, a member of the acridine family, holds potential in various therapeutic areas.[2][3] However, its potent biological activity is matched by significant health hazards that demand our utmost respect and diligence. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our goal is to move beyond mere compliance and foster a culture of intrinsic safety, ensuring that both you and your research are protected.
Foundational Step: Hazard Identification and Risk Assessment
Understanding the "why" behind every safety protocol is the bedrock of a secure laboratory environment. PPE is not a choice but a necessity dictated by the inherent risks of the compound. 9(2H)-Acridinone, 1,3,4,10-tetrahydro- is classified with multiple significant hazards that must be mitigated.[4]
The primary risks associated with this compound are summarized below. This is not just data; it is the rationale for every piece of equipment we will discuss.
| Hazard Classification | GHS Pictogram | Hazard Statement | Implication for the Researcher |
| Carcinogenicity, Category 1A | Health Hazard | H350: May cause cancer.[4] | This is the most serious long-term risk. Exposure must be minimized to as low as reasonably achievable, as even small, repeated exposures could have severe latent effects. |
| Acute Toxicity (Oral), Category 4 | Exclamation Mark | H302: Harmful if swallowed.[4][5] | Ingestion of the compound can cause immediate harm. This underscores the importance of preventing hand-to-mouth contamination. |
| Skin Irritation, Category 2 | Exclamation Mark | H315: Causes skin irritation.[3][4][5][6] | Direct contact with the skin can cause inflammation, redness, or dermatitis. Effective hand and body protection is crucial. |
| Serious Eye Irritation, Category 2A | Exclamation Mark | H319: Causes serious eye irritation.[3][4][5][6] | The compound can cause significant, potentially damaging, irritation upon contact with the eyes. Robust eye protection is non-negotiable. |
| STOT Single Exposure, Category 3 | Exclamation Mark | H335: May cause respiratory irritation.[3][4][5][6] | Inhaling the dust can irritate the respiratory tract, leading to coughing and shortness of breath.[4] This mandates that the compound be handled in a way that prevents aerosolization. |
| Hazardous to the Aquatic Environment | Environment | H410: Very toxic to aquatic life with long lasting effects.[4] | This dictates strict disposal protocols to prevent environmental contamination. |
Core PPE Requirements: Your Last Line of Defense
While PPE is essential, it is the final barrier. The primary method of protection should always be engineering controls . All handling of 9(2H)-Acridinone, 1,3,4,10-tetrahydro- powder must be performed within a certified chemical fume hood or a ventilated balance enclosure to contain dust at the source.
Hand Protection: The Primary Contact Point
Given the skin irritation hazard and the potential for absorption of hazardous drugs, gloves are a critical component of your PPE.[7]
-
Glove Type: Use powder-free, disposable nitrile gloves. Nitrile provides good resistance to a broad range of chemicals. Avoid latex gloves due to potential allergies and PVC gloves, which offer poor chemical protection.[7][8]
-
Glove Thickness: While thicker gloves generally offer more protection, dexterity is also key. A standard thickness nitrile glove is typically sufficient for routine handling.[7]
-
Best Practice—Double Gloving: For handling a known carcinogen, double gloving is the standard. Don two pairs of nitrile gloves. This provides a significant safety margin; if the outer glove becomes contaminated or torn, you can remove it safely, and your skin remains protected by the inner glove.[7][9]
-
Integrity Check: Always inspect gloves for rips, tears, or pinholes before use. Change gloves immediately if you suspect contamination or damage, and always change them after 30-60 minutes of use.[7]
Body Protection: Shielding from Contamination
-
Laboratory Coat: A clean, buttoned lab coat is the minimum requirement for any work in the lab.
-
Impermeable Gown: When handling this compound, an upgrade to a disposable, impermeable gown is strongly recommended.[10] It should be long-sleeved with tight-fitting elastic or knit cuffs.[8][10] The gown should close in the back to eliminate the potential for frontal contamination. The cuff of the gown should be tucked under the outer glove to create a sealed barrier.[7]
Eye and Face Protection: Preventing Serious Injury
-
Safety Goggles: Due to the "serious eye irritation" classification, standard safety glasses are insufficient.[8] Chemical splash goggles that form a seal around the eyes are required to protect against airborne powder and potential splashes.[5]
-
Face Shield: When handling larger quantities of the compound or when there is a significant risk of splashing (e.g., during spill cleanup), wear a face shield in addition to safety goggles. A face shield protects the entire face from contact.[7][8]
Respiratory Protection: A Necessary Precaution
Engineering controls are the primary defense against respiratory exposure. However, there are situations where they may be insufficient.
-
When to Use: A respirator is necessary if you must handle the compound outside of a fume hood or ventilated enclosure, or during an emergency situation like a significant spill cleanup.
-
Type of Respirator: For protection against fine powders, a NIOSH-approved N95 filtering facepiece respirator is the minimum requirement. For higher-risk activities or spill cleanup, an elastomeric half-mask respirator with P100 (HEPA) filters offers a higher level of protection and a better facial seal.[10] All users of tight-fitting respirators must be properly fit-tested and trained.
Operational Guide: From Preparation to Disposal
Adherence to a strict, logical workflow is essential for minimizing risk. The following diagram and protocols outline the end-to-end process for safely working with 9(2H)-Acridinone, 1,3,4,10-tetrahydro-.
Sources
- 1. 9(2H)-acridinone, 1,3,4,10-tetrahydro- | CAS 13161-85-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Buy 9(2H)-Acridinone, 1,3,4,10-tetrahydro- (EVT-310469) | 13161-85-8 [evitachem.com]
- 3. 1,2,3,4-Tetrahydroacridone | C13H13NO | CID 95996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Acridone | C13H9NO | CID 2015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pppmag.com [pppmag.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. publications.ashp.org [publications.ashp.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
